1-Chloro-4-(chloromethyl)-2-nitrobenzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-chloro-4-(chloromethyl)-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO2/c8-4-5-1-2-6(9)7(3-5)10(11)12/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWDCIQHALIFWCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCl)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40205996 | |
| Record name | 1-Chloro-4-(chloromethyl)-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40205996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57403-35-7 | |
| Record name | 1-Chloro-4-(chloromethyl)-2-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57403-35-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloro-4-(chloromethyl)-2-nitrobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057403357 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Chloro-4-(chloromethyl)-2-nitrobenzene | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloro-4-(chloromethyl)-2-nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
"1-Chloro-4-(chloromethyl)-2-nitrobenzene" physical and chemical properties
Executive Summary
1-Chloro-4-(chloromethyl)-2-nitrobenzene (CAS: 57403-35-7), also widely known as 4-Chloro-3-nitrobenzyl chloride , represents a critical scaffold in the synthesis of complex heterocyclic pharmaceutical agents. Its structural uniqueness lies in its dual-electrophilic nature: it possesses a highly reactive benzylic chloride susceptible to rapid nucleophilic attack (SN2) and an aryl chloride activated by an ortho-nitro group, enabling Nucleophilic Aromatic Substitution (SNAr) under specific conditions.
This guide provides a comprehensive technical analysis of the compound’s physicochemical properties, synthesis pathways, differential reactivity profiles, and safety protocols. It is designed to serve as a foundational reference for researchers developing small molecule inhibitors, specifically in the antiretroviral and antimicrobial spaces.
Chemical Identity & Physicochemical Properties
The compound is often misidentified in literature due to the varying nomenclature of polysubstituted benzenes. The "benzyl chloride" nomenclature (4-chloro-3-nitrobenzyl chloride) is frequently used in industrial settings, while the IUPAC systematic name is preferred for regulatory documentation.
Table 1: Physicochemical Profile
| Property | Value / Description | Notes |
| CAS Registry Number | 57403-35-7 | Primary identifier.[1][2][3] |
| IUPAC Name | 1-Chloro-4-(chloromethyl)-2-nitrobenzene | Systematic name.[2] |
| Common Synonym | 4-Chloro-3-nitrobenzyl chloride | Used in bulk manufacturing. |
| Molecular Formula | C7H5Cl2NO2 | |
| Molecular Weight | 206.03 g/mol | |
| Appearance | Pale yellow to yellow crystalline solid | Low-melting solid; may appear as a liquid if impure or supercooled. |
| Melting Point | ~40–60 °C (Estimated) | Note: Often confused with the corresponding acid (CAS 3074-03-1, MP ~153°C). |
| Boiling Point | ~320 °C (Predicted) | Decomposes at high temperatures. |
| Density | ~1.5 g/cm³ | High density due to di-halogenation. |
| Solubility | Soluble in DCM, THF, Ethyl Acetate | Hydrolyzes slowly in water. |
Synthesis & Manufacturing Pathways
The industrial synthesis of 1-Chloro-4-(chloromethyl)-2-nitrobenzene typically follows a radical halogenation pathway starting from the toluene derivative. This method is preferred over chloromethylation due to higher regioselectivity.
Primary Synthetic Route: Radical Chlorination
The precursor, 4-chloro-3-nitrotoluene , is subjected to free-radical chlorination. This reaction must be carefully controlled to prevent over-chlorination (forming the benzal chloride) or chlorination of the ring.
Figure 1: Synthetic pathway via radical chlorination of 4-chloro-3-nitrotoluene.
Key Process Parameters:
-
Initiator: Azo compounds (AIBN) or UV light are required to initiate the radical chain reaction.
-
Solvent: Carbon tetrachloride (CCl4) was historically used but has been replaced by chlorobenzene or benzotrifluoride due to regulatory restrictions.
-
Purification: The crude product often contains unreacted toluene and dichloromethyl byproducts. Recrystallization from non-polar solvents (e.g., hexanes/heptane) is the standard purification method.
Reactivity Profile & Chemical Behavior
This molecule is a "chemical chameleon," offering three distinct sites for modification. Understanding the hierarchy of reactivity is essential for designing multi-step syntheses.
-
Benzylic Chloride (C-Cl, sp³): The most reactive site. Reacts rapidly with nucleophiles (amines, thiols, azides) via SN2 mechanisms.
-
Aryl Chloride (C-Cl, sp²): Activated by the ortho-nitro group. Reacts via SNAr but requires stronger nucleophiles and higher temperatures than the benzylic position.
-
Nitro Group (-NO₂): Can be reduced to an aniline, serving as a handle for further functionalization.
Differential Reactivity Map
Figure 2: Hierarchy of reactivity. Note that benzylic substitution is kinetically favored over aryl substitution.
Experimental Insight: When reacting with amines, strictly control the temperature (0–5°C). Elevated temperatures may trigger the displacement of the aryl chloride (SNAr), leading to complex mixtures. If the goal is to functionalize the benzylic position, use stoichiometric equivalents of the amine and a non-nucleophilic base (e.g., DIPEA) to scavenge HCl.
Applications in Drug Discovery
The compound serves as a pivotal intermediate in the synthesis of several bioactive scaffolds:
-
HIV Protease Inhibitors: The benzyl chloride moiety allows for the attachment of chiral amino-epoxide backbones, a common feature in retroviral protease inhibitors.
-
Indolinone Derivatives: Used in the synthesis of antifilarial and CNS-active agents. The nitro group is reduced to an amine, which then cyclizes with the side chain to form the indole core.
-
Dithiocarbazate Complexes: Recent studies utilize this scaffold to synthesize Schiff bases with significant antibacterial activity against S. aureus and E. coli.
Safety, Handling, & Stability
Warning: This compound is a potent alkylating agent and lachrymator.
-
Lachrymator: The benzylic chloride functionality releases HCl upon contact with moisture and mucous membranes, causing severe eye and respiratory irritation. All operations must be performed in a functioning fume hood.
-
Skin Corrosion: Classified as Skin Corr.[4] 1B (H314).[4] It causes severe burns.[4] Double-gloving (Nitrile/Neoprene) is mandatory.
-
Stability:
-
Moisture Sensitivity: Hydrolyzes slowly to the benzyl alcohol and HCl. Store under inert atmosphere (Argon/Nitrogen) in a desiccator.
-
Thermal Stability: Avoid temperatures >100°C during processing to prevent uncontrolled decomposition.
-
Standard Operating Procedure (SOP) for Spills:
-
Evacuate the immediate area.
-
Neutralize the spill with a dilute solution of ammonia or sodium carbonate to quench the alkylating potential.
-
Absorb with vermiculite and dispose of as hazardous halogenated waste.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 286563, 1-Chloro-2-(chloromethyl)-4-nitrobenzene (Isomer Reference). Retrieved from .
-
ChemicalBook. 4-Chloro-3-nitrobenzyl chloride Properties and Suppliers. Retrieved from .
-
Google Patents. Process for preparing amino epoxides (US Patent). Describes the use of 4-chloro-3-nitrobenzyl chloride in pharmaceutical synthesis. Retrieved from .
-
ResearchGate. Synthesis and characterization of S-benzyl-β-N-4-chloro-3-nitrobenzoyl dithiocarbazate. Detailed synthetic protocol involving the title compound. Retrieved from .
Sources
- 1. 1-Chloro-4-isocyanato-2-nitrobenzene | CAS#:40397-96-4 | Chemsrc [chemsrc.com]
- 2. guidechem.com [guidechem.com]
- 3. CAS#:1379370-52-1 | 1-chloro-4-(chloromethyl)-2-ethoxybenzene | Chemsrc [chemsrc.com]
- 4. 3-Chloro-4-nitrobenzoyl chloride | C7H3Cl2NO3 | CID 19077614 - PubChem [pubchem.ncbi.nlm.nih.gov]
"1-Chloro-4-(chloromethyl)-2-nitrobenzene" molecular structure and weight
[1][2][3]
Executive Summary
1-Chloro-4-(chloromethyl)-2-nitrobenzene (CAS 57403-35-7) is a specialized benzylic chloride intermediate critical to the synthesis of complex pharmacophores. Often referred to as 4-chloro-3-nitrobenzyl chloride , this compound serves as a "linchpin" scaffold in medicinal chemistry. Its unique substitution pattern—featuring a reactive benzylic chloride, an electron-withdrawing nitro group, and an aryl chloride—allows for orthogonal functionalization. This guide provides a comprehensive analysis of its physicochemical properties, synthesis logic, and application in the development of HIV protease inhibitors and benzimidazole-based therapeutics.
Molecular Identity & Physicochemical Properties[2][3][4][5][6]
The compound is defined by a trisubstituted benzene ring where the electronic interplay between the nitro group (strong withdrawing) and the chlorine atom (weak withdrawing/donating via resonance) dictates its reactivity profile.
Table 1: Core Chemical Data
| Property | Specification |
| IUPAC Name | 1-Chloro-4-(chloromethyl)-2-nitrobenzene |
| Common Synonyms | 4-Chloro-3-nitrobenzyl chloride; |
| CAS Registry Number | 57403-35-7 |
| Molecular Formula | C |
| Molecular Weight | 206.03 g/mol |
| SMILES | ClCC1=CC(Cl)=C(=O)C=C1 |
| Physical State | Pale yellow to cream crystalline solid |
| Solubility | Soluble in DCM, EtOAc, THF; Insoluble in water |
| Reactivity Class | Alkylating agent (Benzylic halide), Lachrymator |
Structural Analysis
The molecule contains two distinct chlorine atoms with vastly different reactivities:
-
Benzylic Chlorine (C-Cl
): Highly reactive toward nucleophilic substitution ( ) due to the stabilization of the transition state by the aromatic ring. The ortho-nitro group exerts an electron-withdrawing inductive effect (-I), which can destabilize the formation of a benzylic carbocation ( pathway) but enhances the electrophilicity of the benzylic carbon for attack. -
Aryl Chlorine (C-Cl
): Generally inert to standard nucleophilic substitution unless activated by strong electron-withdrawing groups (EWGs). Here, the ortho-nitro group activates this position for Nucleophilic Aromatic Substitution ( ) under forcing conditions, allowing for dual-functionalization strategies.
Figure 1: Electronic relationship between substituents. The nitro group plays a dual role: deactivating the ring toward electrophilic attack while activating the aryl chloride for specific substitutions.
Synthesis & Manufacturing Protocols
The synthesis of 1-Chloro-4-(chloromethyl)-2-nitrobenzene typically avoids direct nitration of 4-chlorobenzyl chloride due to the risk of oxidation or hydrolysis of the sensitive chloromethyl group. Instead, the industry standard relies on radical side-chain chlorination .
Primary Route: Radical Chlorination of 4-Chloro-3-nitrotoluene
This route utilizes 4-chloro-3-nitrotoluene (CAS 89-60-1) as the starting material. The methyl group is selectively chlorinated using radical initiators.
Reagents:
-
Substrate: 4-Chloro-3-nitrotoluene
-
Chlorinating Agent: N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (
) or gas. -
Initiator: Benzoyl Peroxide (BPO) or Azobisisobutyronitrile (AIBN).
-
Solvent: Carbon tetrachloride (
) or Trifluorotoluene (greener alternative).
Protocol Logic:
-
Initiation: Thermal homolysis of the initiator generates radicals.
-
Propagation: The radical abstracts a hydrogen from the benzylic methyl group. The resulting benzylic radical is stabilized by the aromatic ring despite the destabilizing electron-withdrawing nitro group.
-
Termination: Reaction with chlorine yields the product.
Critical Control Point: Over-chlorination can lead to the dichloromethyl impurity (benzal chloride derivative). Stoichiometry must be strictly controlled (0.95 - 1.05 eq of chlorinating agent).
Figure 2: Radical chlorination pathway. Strict stoichiometric control is required to prevent the formation of the dichloromethyl byproduct.
Applications in Drug Development[8][9]
This intermediate is highly valued for its ability to introduce a substituted benzyl group into pharmacophores, particularly in antivirals and cardiovascular agents.
A. HIV Protease Inhibitors
The 4-chloro-3-nitrobenzyl moiety is often used to construct the hydrophobic core of protease inhibitors.
-
Mechanism: The chloromethyl group reacts with an amino acid derivative (e.g., isosteres) or is converted into an epoxide.
-
Example: Synthesis of enantiomerically pure amino epoxides via reaction with aminoaldehydes. The nitro group can be subsequently reduced to an amine, offering a handle for further acylation (e.g., coupling with sulfonyl chlorides).
B. Benzimidazole Therapeutics (e.g., BIBR 1109)
In the synthesis of thrombin inhibitors like BIBR 1109 (Dabigatran precursors), this molecule serves as a key alkylating agent.
-
Alkylation: A benzimidazole core is alkylated at the nitrogen using 1-Chloro-4-(chloromethyl)-2-nitrobenzene.
-
Reduction & Cyclization: The nitro group is reduced to an aniline, which then participates in intramolecular cyclization or amide coupling to build the final drug architecture.
C. Metal Complex Ligands
Recent research utilizes this compound to synthesize dithiocarbazate ligands (e.g., SB3NO). The nitro group remains intact, influencing the electronic properties of the metal center (Cu, Zn, Ni) in potential antimicrobial agents.
Figure 3: Divergent synthetic utility. The compound acts as an electrophile in the initial step (alkylation), followed often by reduction of the nitro group to access amino-functionalized drugs.
Handling & Safety Protocols
Hazard Classification:
-
Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).
-
Lachrymator: Benzylic chlorides are potent tear agents.
-
Sensitizer: Potential skin sensitizer upon repeated exposure.
Operational Safety:
-
Containment: All weighing and transfers must be performed inside a certified chemical fume hood.
-
Neutralization: Spills should be treated with a dilute solution of ammonia or sodium carbonate to quench the alkylating potential before cleanup.
-
Storage: Store under inert gas (Argon/Nitrogen) at <30°C. Moisture can hydrolyze the chloromethyl group to the corresponding benzyl alcohol and HCl gas (pressure buildup hazard).
References
-
BLD Pharmatech. (2026). Safety Data Sheet: 1-Chloro-4-(chloromethyl)-2-nitrobenzene (CAS 57403-35-7).[1][2] Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 286563, 1-Chloro-2-(chloromethyl)-4-nitrobenzene (Isomer comparison). Retrieved from
-
ChemicalBook. (2025). Product Synthesis and Properties: 4-Chloro-3-nitrotoluene derivatives. Retrieved from
-
ResearchGate. (2025). Synthesis and characterization of S-benzyl-β-N-4-chloro-3-nitrobenzoyl dithiocarbazate. Malaysian Journal of Analytical Sciences. Retrieved from
-
Google Patents. (2011). Process for the preparation of 3,4-epoxy-2-amino-1-substituted butane derivatives (HIV Protease Intermediates). Patent EP2288593A1. Retrieved from
Technical Guide: Solubility Profile & Solvent Selection for 1-Chloro-4-(chloromethyl)-2-nitrobenzene
[1]
Executive Summary
1-Chloro-4-(chloromethyl)-2-nitrobenzene (CAS 57403-35-7) is a highly functionalized benzyl chloride derivative used primarily as an alkylating agent in the synthesis of pharmaceuticals and agrochemicals.[1] Its structure—comprising a nitro group, an aryl chloride, and a reactive chloromethyl moiety—dictates a unique solubility and reactivity profile.[1][2]
This guide addresses the critical challenge of selecting solvents that balance high solubility with chemical stability . Unlike simple aromatics, this compound is prone to hydrolysis and nucleophilic attack.[1][2] This document outlines the physicochemical basis for solvent selection, provides a predicted solubility landscape, and details experimental protocols for safe handling and purification.[1][2]
Physicochemical Profile
Understanding the molecule's electronic and steric environment is the first step in predicting solubility behavior.[1]
| Property | Data / Description | Relevance to Solubility |
| CAS Number | 57403-35-7 | Unique Identifier |
| Molecular Formula | C₇H₅Cl₂NO₂ | MW: 206.03 g/mol |
| Structure | Benzene ring substituted with: [1][2][3][4]• 1-Cl (Lipophilic) [1][4][5]• 2-NO₂ (Strongly withdrawing, polar) [1][2]• 4-CH₂Cl (Reactive electrophile) | The nitro group imparts significant polarity, while the halogens maintain lipophilicity.[1][2] |
| Physical State | Low-melting solid (Predicted MP: 40–70°C)* | Often exists as a supercooled liquid or semi-solid.[2] Requires gentle heating for transfer.[2] |
| LogP | ~2.90 (Predicted) | Indicates preference for moderately non-polar organic solvents.[2] |
| Reactivity Class | Benzyl Halide / Nitroaromatic | Lachrymator. High risk of hydrolysis in wet solvents.[2] |
*Note: While specific experimental melting points are proprietary or vary by purity, structural analogs (e.g., 4-nitrobenzyl chloride, MP ~71°C) suggest a low melting range.[1][2]
Solubility Landscape
Due to the scarcity of public experimental data for this specific isomer, the following solubility profile is derived from Hansen Solubility Parameters (HSP) principles and empirical data from structural analogs (e.g., 4-nitrobenzyl chloride).
Solvent Compatibility Matrix[1][2]
| Solvent Class | Representative Solvent | Solubility Rating | Stability Risk | Application Notes |
| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent | Low | Primary choice for reactions and extractions.[1][2] High solubility due to polarizability match.[1][2] |
| Polar Aprotic | THF, Ethyl Acetate, Acetone | Good to Excellent | Low to Moderate | Ideal for synthesis.[2] Caution: Acetone can react with certain nucleophiles; THF must be peroxide-free.[1] |
| Aromatic | Toluene, Xylene | Good | Low | Excellent for recrystallization (often combined with heptane).[2] High stability at reflux.[2] |
| Alcohols | Methanol, Ethanol, IPA | Moderate | High | AVOID for storage. Risk of solvolysis (ether formation) increases with temperature.[2] |
| Alkanes | Hexane, Heptane, Cyclohexane | Low | Low | Used as anti-solvents to precipitate the product from Toluene or DCM.[2] |
| Water | Water | Insoluble | Critical | Hydrolysis Risk. Reacts to form the benzyl alcohol and HCl.[2] |
The "Like Dissolves Like" Mechanism
The nitro group (-NO₂) creates a strong dipole moment, making the compound soluble in polar aprotic solvents (THF, Acetone).[1][2] However, the aryl chloride and benzyl chloride moieties provide sufficient lipophilicity to ensure high solubility in DCM and Toluene.[1] The compound is too lipophilic to dissolve in water, which is advantageous for extractive workups but requires strict moisture control to prevent degradation.[1][2]
Experimental Protocols
Protocol A: Gravimetric Solubility Screening
Use this protocol to determine exact solubility limits for your specific batch.[2]
Safety: Perform all operations in a fume hood. Compound is a lachrymator and potential skin sensitizer.[1]
-
Preparation: Weigh 100 mg of 1-Chloro-4-(chloromethyl)-2-nitrobenzene into three 4 mL vials.
-
Solvent Addition: Add 100 µL of the test solvent (DCM, Toluene, Ethyl Acetate) to each vial.
-
Observation:
-
Instant Dissolution: Solubility > 1000 mg/mL (Highly Soluble).[2]
-
Partial Dissolution: Add solvent in 100 µL increments, vortexing between additions, until clear.
-
-
Calculation:
-
Validation: Cool the solution to 0°C. If precipitation occurs, the solvent is a candidate for recrystallization.[2]
Protocol B: Purification via Recrystallization
Recommended solvent system: Toluene / Heptane.[2]
-
Dissolution: Dissolve crude material in minimal warm Toluene (approx. 40-50°C). Avoid boiling to minimize thermal degradation.[1][2]
-
Filtration: Filter warm solution through a glass frit to remove insoluble inorganic salts.
-
Precipitation: Slowly add Heptane (anti-solvent) dropwise until persistent turbidity is observed.[2]
-
Crystallization: Allow the mixture to cool slowly to room temperature, then to 0-4°C.
-
Isolation: Filter the solid and wash with cold Heptane. Dry under vacuum at <30°C.[2]
Stability & Reactivity Visualizations
Hydrolysis & Solvolysis Pathways
The benzyl chloride moiety is the "weak link" regarding stability. The following diagram illustrates why protic solvents (water, alcohols) are risky.
Figure 1: Degradation pathways in protic solvents.[1][2] Moisture exclusion is critical to prevent HCl generation and yield loss.[1]
Solvent Selection Decision Tree
Figure 2: Logical flow for selecting the optimal solvent based on process requirements.[1]
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 286563, 1-Chloro-2-(chloromethyl)-4-nitrobenzene (Isomer Analog).[1] Retrieved January 28, 2026, from [Link][1][2]
-
SIELC Technologies. Separation of 1-Chloro-4-(chloromethyl)-2-nitrobenzene on Newcrom R1 HPLC column. Retrieved January 28, 2026, from [Link][1][2]
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition.[1][2] CRC Press.[2] (Reference for solubility prediction methodology).
Sources
- 1. CN103086892A - Method for preparing p-nitrochlorobenzene by nitrifying chlorobenzene by using nitrogen dioxide - Google Patents [patents.google.com]
- 2. Benzyl chloride - Wikipedia [en.wikipedia.org]
- 3. lookchem.com [lookchem.com]
- 4. CAS 57403-35-7 | 1-chloro-4-(chloromethyl)-2-nitrobenzene - Synblock [synblock.com]
- 5. mdpi.com [mdpi.com]
Technical Guide: Spectroscopic Characterization of 1-Chloro-4-(chloromethyl)-2-nitrobenzene
[1]
Executive Summary & Structural Logic
This guide provides an in-depth technical analysis of 1-Chloro-4-(chloromethyl)-2-nitrobenzene (also referred to as
The structural integrity of this molecule relies on three functional zones:[1]
-
The Nitro Group (C2): Provides strong electron-withdrawing character, deactivating the ring but facilitating nucleophilic aromatic substitution (S
Ar) at the C1 position under forcing conditions.[1] -
The Aryl Chloride (C1): A potential site for cross-coupling (e.g., Suzuki-Miyaura) or displacement.[1]
-
The Benzylic Chloride (C4): The primary reactive site for S
2 reactions with amines or thiols.[1]
Structural Parameters[1][2][3][4][5][6]
Synthetic Pathway & Process Control
To understand the spectroscopic data, one must understand the synthesis.[1] The compound is typically generated via radical benzylic chlorination of 4-chloro-3-nitrotoluene.[1] This context is vital because the primary impurities—unreacted starting material and the gem-dichloro byproduct—define the spectroscopic acceptance criteria.[1]
Reaction Workflow (Graphviz)
Figure 1: Radical halogenation pathway highlighting the critical over-chlorination risk which dictates NMR integration limits.
Spectroscopic Fingerprinting
A. Nuclear Magnetic Resonance (NMR)
The NMR spectrum is the primary tool for purity assessment.[1] The shift from a methyl group to a chloromethyl group provides a clear diagnostic handle.[1]
H NMR (400 MHz,
)
The aromatic region exhibits an ABC-like splitting pattern (or AMX depending on field strength) modified by the electron-withdrawing nitro group.[1]
| Proton Environment | Shift ( | Multiplicity | Coupling ( | Assignment Logic (Causality) |
| Ar-H (C3) | 7.95 | Doublet (d) | Most Deshielded. Located ortho to the electron-withdrawing | |
| Ar-H (C5) | 7.60 | Doublet of Doublets (dd) | Located ortho to the chloromethyl group.[1] Shows strong | |
| Ar-H (C6) | 7.68 | Doublet (d) | Located ortho to the Chlorine (C1) and meta to the chloromethyl group.[1] | |
| Benzylic | 4.62 | Singlet (s) | - | Critical Quality Attribute. The precursor methyl appears at ~2.45 ppm.[1] A shift to 4.62 ppm confirms mono-chlorination.[1] A smaller singlet appearing >6.5 ppm indicates the gem-dichloro impurity.[1] |
C NMR (100 MHz,
)
-
Benzylic Carbon:
ppm.[1] (Distinct from methyl at ~20 ppm).[1][7] -
Aromatic Carbons: Six distinct signals in the 125–150 ppm range.[1] The C-NO
and C-Cl carbons will be significantly deshielded and quaternary (low intensity).[1]
B. Mass Spectrometry (MS)
For chlorinated compounds, the isotope pattern is the definitive confirmation of identity.[1] This molecule contains two chlorine atoms (one aryl, one benzylic).[1]
-
Ionization Mode: EI (Electron Impact) or ESI+ (if derivatized).[1]
-
Molecular Ion (
): 205 (Base peak for calculation).[1]
Isotope Pattern Analysis (
-
m/z 205 (
): (Relative Intensity: 100%)[1] -
m/z 207 (
): (Relative Intensity: ~65%)[1] -
m/z 209 (
): (Relative Intensity: ~10%)[1]
Fragmentation Logic (Graphviz):
Figure 2: Predicted fragmentation pathway.[1] The loss of the labile benzylic chlorine (m/z 170) is a dominant feature in EI-MS.[1]
C. Infrared Spectroscopy (FT-IR)
IR is useful for quick functional group verification during reaction monitoring.[1]
| Wavenumber ( | Vibration Mode | Diagnostic Value |
| 1530 - 1540 | Strong intensity; confirms Nitro group integrity.[1] | |
| 1350 - 1360 | Strong intensity; paired with the 1530 band.[1] | |
| 1260 - 1280 | Characteristic of benzyl chlorides. | |
| 1050 - 1100 | Ar-Cl Stretch | Often obscured, but distinct in fingerprint region.[1] |
| 3050 - 3100 | Ar-H Stretch | Weak, typical aromatic C-H.[1] |
Handling & Stability Protocols
Safety Warning: Benzylic chlorides are potent lachrymators and alkylating agents.[1] They mimic mustard gas derivatives in reactivity.[1]
-
Storage: Store at 2-8°C under inert atmosphere (
or ). The benzylic chloride is susceptible to hydrolysis to the benzyl alcohol upon exposure to atmospheric moisture.[1] -
Solubility: Soluble in DCM, Chloroform, Ethyl Acetate.[1] Insoluble in water (hydrolyzes slowly).[1]
-
Quenching: All glassware and spills should be treated with dilute ammonia or NaOH to hydrolyze the active alkyl halide before disposal.[1]
References
-
Precursor Characterization: National Center for Biotechnology Information.[1] (2025).[1][8][9][7][2][4][5] PubChem Compound Summary for CID 6976, 4-Chloro-3-nitrotoluene. Retrieved from [Link]
-
Synthetic Methodology: Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Standard reference for radical halogenation mechanisms).
-
Isotope Patterns: McLafferty, F. W., & Turecek, F. (1993).[1] Interpretation of Mass Spectra. University Science Books. (Source for Cl2 isotope abundance logic).
-
Related Isomer Data: National Center for Biotechnology Information. (2025).[1][8][9][7][4][5] PubChem Compound Summary for CID 286563, 1-chloro-2-(chloromethyl)-4-nitrobenzene. Retrieved from [Link]
Sources
- 1. 1-Chloro-2-(chloromethyl)-4-nitrobenzene | C7H5Cl2NO2 | CID 286563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,4-Dichloro-3-nitrotoluene | C7H5Cl2NO2 | CID 83736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. 4-Chloro-3-nitrotoluene - Safety Data Sheet [chemicalbook.com]
- 5. 4-Chloro-3-nitrotoluene | C7H6ClNO2 | CID 6976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. 2-Chloro-4-nitoranisole(4920-79-0) 1H NMR spectrum [chemicalbook.com]
- 8. 4-Chloronitrobenzene(100-00-5) 1H NMR spectrum [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
"1-Chloro-4-(chloromethyl)-2-nitrobenzene" safety data sheet and handling precautions
Executive Summary
1-Chloro-4-(chloromethyl)-2-nitrobenzene (CAS: 57403-35-7), also known as 4-Chloro-3-nitrobenzyl chloride , is a highly reactive electrophile used as a building block in the synthesis of pharmaceuticals and agrochemicals.[1][2][3][4] Its utility stems from the differential reactivity of its functional groups: a highly labile benzylic chloride, a deactivated aryl chloride, and a nitro group amenable to reduction.
However, this utility comes with a severe risk profile. As a benzyl chloride derivative , it is a potent lachrymator and alkylating agent , capable of causing immediate, irreversible ocular damage and severe skin burns. It poses a latent genotoxic risk due to its ability to alkylate DNA. This guide outlines the mandatory engineering controls, personal protective equipment (PPE), and operational protocols required to handle this compound with scientific integrity.
Chemical Identity & Physicochemical Profile[1][3][5][6][7][8][9][10][11]
| Parameter | Specification |
| IUPAC Name | 1-Chloro-4-(chloromethyl)-2-nitrobenzene |
| Synonyms | 4-Chloro-3-nitrobenzyl chloride; 4-Chloro-3-nitro-α-chlorotoluene |
| CAS Number | 57403-35-7 |
| Molecular Formula | C₇H₅Cl₂NO₂ |
| Molecular Weight | 206.03 g/mol |
| Physical State | Pale yellow to yellow-brown solid or semi-solid (Low melting point) |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Reacts with water/alcohols |
| Reactivity | Moisture sensitive (Hydrolyzes to release HCl gas) |
Hazard Mechanics: The "Why" Behind the Precautions
To safely handle this compound, researchers must understand the specific mechanisms of its toxicity.
The Lachrymator Effect (Benzylic Chloride Moiety)
The chloromethyl group (-CH₂Cl) is highly electrophilic. Upon contact with mucous membranes (eyes, nose, throat), it alkylates the TRPA1 ion channels in sensory nerve endings.
-
Mechanism: Rapid alkylation of cysteine residues on the TRPA1 receptor.
-
Consequence: Immediate, debilitating pain, profuse tearing (lachrymation), and blepharospasm (uncontrollable eyelid closure).
-
Safety Implication: Standard safety glasses are insufficient . Sealed chemical goggles or a full-face respirator are required if working outside a glovebox.
Corrosivity & Delayed Burns
Unlike simple mineral acids, benzyl chlorides are lipophilic. They rapidly penetrate the stratum corneum of the skin.
-
Mechanism: Once deep in the tissue, hydrolysis occurs, releasing hydrochloric acid (HCl) inside the tissue, while the organic residue alkylates cellular proteins.
-
Consequence: "Delayed burns"—a researcher may not feel pain immediately upon contact, but severe necrosis can develop hours later.
-
Safety Implication: Any skin contact must be treated as a major exposure, even if asymptomatic initially.
Genotoxicity (Alkylating Potential)
As a reactive alkyl halide, this compound can transfer the benzyl group to nucleophilic sites on DNA bases (e.g., N7 of guanine).
-
Risk: Potential mutagen/carcinogen.
-
Safety Implication: All waste must be chemically deactivated before disposal; it cannot be treated as standard organic waste.
Strategic Safety Framework
Engineering Controls
-
Primary Containment: Handling must occur within a certified chemical fume hood operating at a face velocity of 80–100 fpm.
-
High-Risk Operations: For weighing quantities >1 gram or heating reactions, a Glovebox (Inert Atmosphere) is recommended to prevent moisture hydrolysis and contain lachrymatory vapors.
-
Ventilation: Do not rely on general lab HVAC. Local Exhaust Ventilation (LEV) is mandatory.
PPE Matrix: The "Permeation Fallacy"
Critical Warning: Standard Nitrile examination gloves provide poor protection against chlorinated benzenes and benzyl chlorides. The breakthrough time can be less than 5 minutes.
| PPE Category | Recommendation | Rationale |
| Gloves (Primary) | Silver Shield / 4H (Laminate) | >480 min breakthrough time. Essential for spill cleanup. |
| Gloves (Dexterity) | Double-layered Nitrile (min 8 mil total) | Only for incidental splash protection. Change immediately upon contact. |
| Eye Protection | Chemical Goggles (Unvented) | Safety glasses do not seal against lachrymatory vapors. |
| Respiratory | Full-Face Respirator (OV/AG Cartridge) | Required only if working outside a hood (e.g., spill cleanup). |
| Body | Tyvek Lab Coat + Apron | Prevents absorption into personal clothing. |
Operational Protocols
Safe Handling Lifecycle
The following diagram illustrates the logical workflow for handling 1-Chloro-4-(chloromethyl)-2-nitrobenzene, emphasizing the "Quench" step often missed in standard protocols.
Figure 1: Safe Handling Lifecycle. Note the critical "Quench" step to deactivate unreacted alkylating agent before waste disposal.
Step-by-Step Handling Procedure
Step 1: Preparation
-
Clear the fume hood of unnecessary clutter.
-
Place a disposable absorbent pad (benchkote) on the work surface.
-
Prepare a Neutralization Solution nearby: 10% aqueous sodium carbonate (Na₂CO₃) or a dilute amine solution (e.g., triethylamine in methanol) to deactivate spills.
Step 2: Weighing & Transfer
-
Never weigh this compound on an open bench.
-
If the solid is caked/hardened, do not chip it aggressively, as this generates dust. Dissolve the entire bottle in the reaction solvent if possible, or use a plastic spatula to gently break it apart inside the hood.
-
Transfer immediately into a pre-weighed reaction flask containing solvent (e.g., Dichloromethane or THF). Solvation suppresses volatility.
Step 3: Reaction Monitoring
-
When taking aliquots for TLC/HPLC, keep the capillary tubes inside the hood.
-
TLC Stain: Use KMnO₄ (basic) or 4-(4-nitrobenzyl)pyridine (NBP) test to detect alkylating activity.
-
Note: The compound will hydrolyze on silica gel; run TLC quickly.
Step 4: Quenching (Deactivation)
-
Do not pour reaction mixtures directly into waste drums if they contain unreacted starting material.
-
Protocol: Add a nucleophile (e.g., morpholine, triethylamine, or aqueous NaOH) and stir for 30 minutes. This converts the reactive benzyl chloride into a benign benzyl amine or alcohol.
-
Confirm consumption of the starting material by TLC before disposal.
Emergency Response
Spill Cleanup
Minor Spill (< 1 g):
-
Evacuate the immediate area if lachrymatory effects are felt.
-
Don Silver Shield gloves and a respirator (if fumes are present).
-
Cover the spill with Vermiculite or dry sand.
-
Apply the Neutralization Solution (10% Na₂CO₃) gently over the absorbent.
-
Scoop into a wide-mouth jar, label as "Hazardous Waste - Deactivated Benzyl Chloride," and seal.
Major Spill (> 10 g):
-
Evacuate the lab immediately.
-
Trigger the fire alarm/chemical spill alarm.
-
Do not attempt cleanup without SCBA (Self-Contained Breathing Apparatus).
First Aid
-
Eye Contact: Flush with water for 15 minutes minimum .[5] Hold eyelids open. Seek emergency ophthalmological care immediately.
-
Skin Contact:
-
Immediate: Wash with soap and water for 15 minutes.[5]
-
Secondary: Rinse with a 50:50 mixture of Polyethylene Glycol (PEG 400) and Ethanol if available (helps solubilize the lipophilic chloride), then wash with water again.
-
Medical: Monitor for delayed burns.
-
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 123956, 1-Chloro-4-(chloromethyl)-2-nitrobenzene. PubChem. Available at: [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: 4-chloro-3-nitrobenzyl chloride. ECHA. Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Benzyl Chloride (Analogous Hazard). OSHA.gov. Available at: [Link]
Sources
"1-Chloro-4-(chloromethyl)-2-nitrobenzene" synthesis from 4-chlorotoluene
Executive Summary
This technical guide details the two-step synthesis of 1-Chloro-4-(chloromethyl)-2-nitrobenzene (Target Molecule) starting from 4-chlorotoluene . This compound is a critical benzylic halide intermediate used in the derivatization of pharmacophores and agrochemical active ingredients.
The synthesis presents two primary challenges:
-
Regiocontrol during Nitration: Directing the nitro group to the ortho position relative to the chlorine atom (position 2) rather than the methyl group.
-
Chemomoselectivity during Chlorination: Exclusively chlorinating the benzylic carbon (side-chain) without over-chlorinating to the dichloromethyl analog or chlorinating the aromatic ring.
Retrosynthetic Strategy
The optimal route utilizes the electronic directing effects of the chlorine substituent to establish the nitro group, followed by a free-radical substitution (FRS) to functionalize the methyl group.
-
Step 1: Electrophilic Aromatic Substitution (Nitration) of 4-chlorotoluene.
-
Step 2: Radical Side-Chain Chlorination of the purified intermediate 4-chloro-2-nitrotoluene.
Phase I: Regioselective Nitration
The first phase involves the nitration of 4-chlorotoluene.[1] Chlorine is an ortho/para director but a deactivator; the methyl group is an ortho/para director and an activator. However, steric hindrance and electronic synergy typically favor the position ortho to the chlorine (Position 2) over the position ortho to the methyl (Position 3).
Reaction Scheme
Figure 1: Regioselective nitration pathway showing the divergence of isomers.
Experimental Protocol
Reagents:
-
4-Chlorotoluene (1.0 eq)
-
Nitric Acid (65%, 1.1 eq)
-
Sulfuric Acid (98%, 2.5 eq)
Procedure:
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and dropping funnel. Place in an ice/water bath.
-
Acid Preparation: Charge the flask with Sulfuric Acid. Cool to 0-5°C. Slowly add Nitric Acid, maintaining temperature <10°C to generate the nitronium ion (
) in situ. -
Addition: Add 4-Chlorotoluene dropwise. The reaction is biphasic and exothermic.[2]
-
Temperature Ramp: Once addition is complete, allow the mixture to warm to 25°C . Stir for 2 hours. If conversion is incomplete (check via TLC/GC), heat strictly to 50-55°C .
-
Critical Control Point: Exceeding 60°C significantly increases the risk of dinitration and oxidative degradation.
-
-
Quench: Pour the reaction mixture over crushed ice (5x volume). The organic layer will separate as a heavy yellow oil or semi-solid.
-
Workup: Extract with Dichloromethane (DCM). Wash with water, then saturated
(to remove residual acid), and finally brine. Dry over .
Purification (Isomer Separation)
The crude yields a mixture of approximately 65% 4-chloro-2-nitrotoluene (Target) and 35% 4-chloro-3-nitrotoluene .[1]
-
Method: Fractional Vacuum Distillation.
-
Parameters: The 2-nitro isomer typically has a lower boiling point than the 3-nitro isomer due to the "ortho effect" (intramolecular interactions).
-
Crystallization Alternative: If high vacuum distillation is unavailable, the mixture can sometimes be separated by "sweating" or fractional crystallization from ethanol, as the para-relationship in the 3-nitro isomer often leads to higher crystallinity/melting points.
Phase II: Radical Side-Chain Chlorination
The second phase converts the methyl group of 4-chloro-2-nitrotoluene into a chloromethyl group. Because the ring is deactivated by the nitro group, electrophilic ring chlorination is suppressed, but the radical substitution on the methyl group requires significant activation energy.
Reaction Scheme
Figure 2: Radical substitution pathway. Specificity is achieved by controlling stoichiometry.
Experimental Protocol
Reagents:
-
4-Chloro-2-nitrotoluene (1.0 eq)
-
N-Chlorosuccinimide (NCS) (1.05 eq) OR Sulfuryl Chloride (
) (1.1 eq) -
Initiator: AIBN (Azobisisobutyronitrile) (0.05 eq) or Benzoyl Peroxide (BPO).
-
Solvent: Carbon Tetrachloride (
) (Classic) or Acetonitrile/Trifluorotoluene (Greener alternatives).
Procedure (NCS Method - Recommended for Lab Scale):
-
Dissolution: Dissolve 4-chloro-2-nitrotoluene in the chosen solvent (0.5 M concentration).
-
Reagent Addition: Add NCS (1.05 eq) and AIBN (0.05 eq).
-
Activation: Heat the mixture to reflux.
-
Note: If using
, a high-intensity visible light source (floodlight) can assist initiation alongside reflux.
-
-
Monitoring: Monitor reaction via HPLC or GC. The reaction is complete when the starting material is <5%.
-
Critical Control Point: Stop the reaction immediately upon consumption of starting material to prevent the formation of the dichloromethyl byproduct.
-
-
Workup: Cool the mixture. Filter off the precipitated Succinimide byproduct.
-
Isolation: Evaporate the solvent. The residue is the crude benzyl chloride derivative.
-
Purification: Recrystallize from Hexane/Ethyl Acetate or purify via silica gel flash chromatography (Eluent: Hexane:EtOAc 9:1).
Data Summary & Process Parameters
| Parameter | Phase I: Nitration | Phase II: Chlorination |
| Reaction Type | Electrophilic Aromatic Substitution (EAS) | Free Radical Substitution (FRS) |
| Key Reagents | NCS / AIBN or | |
| Limiting Factor | Temperature (>60°C causes dinitration) | Stoichiometry (Excess causes dichlorination) |
| Major Byproduct | 4-chloro-3-nitrotoluene (Isomer) | 4-(dichloromethyl)-1-chloro-2-nitrobenzene |
| Typical Yield | 85-90% (Crude Mixture) | 70-80% (Isolated) |
| Physical State | Yellow Oil/Solid | Pale Yellow Solid |
Process Safety & Engineering Controls
Thermal Runaway (Nitration)
The nitration of chlorotoluene is highly exothermic. The "mixed acid" accumulation must be minimized.
-
Engineering Control: Use a dosing pump for acid addition controlled by a temperature feedback loop. If
, addition stops automatically.
Lachrymatory Hazard (Chlorination)
The product, 1-Chloro-4-(chloromethyl)-2-nitrobenzene, is a benzylic chloride. Like benzyl chloride, it is a potent lachrymator (tear gas).
-
PPE: Full-face respirator or synthesis within a certified fume hood is mandatory.
-
Decontamination: Have a solution of aqueous ammonia or dilute NaOH ready to neutralize spills by converting the chloride to the amine or alcohol.
Process Flow Diagram
Figure 3: End-to-end process flow for the synthesis of 1-Chloro-4-(chloromethyl)-2-nitrobenzene.
References
-
ScienceMadness. (2022).[3][4] Discussion on reduction and handling of 4-Chloro-3-nitrotoluene and isomers. Retrieved January 28, 2026, from [Link]
-
ResearchGate. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene (Isomer analysis). Retrieved January 28, 2026, from [Link]
- Google Patents. (1982). Process for the preparation of 2-chloro-4-nitrotoluene (EP0071038B1).
Sources
Strategic Functionalization of Deactivated Aromatics: The 1-Chloro-4-(chloromethyl)-2-nitrobenzene Case Study
[1]
Executive Summary
1-Chloro-4-(chloromethyl)-2-nitrobenzene represents a "privileged scaffold" challenge in organic synthesis.[1] It contains three distinct functionalities on a benzene core: a halogen (Cl), a strong electron-withdrawing group (NO₂), and a reactive alkyl-halide side chain (CH₂Cl).[1]
-
Electronic State: The ring is severely deactivated toward electrophilic attack due to the cooperative inductive withdrawal of the chloro and nitro groups.
-
Reactivity Profile: While the aromatic ring resists Electrophilic Aromatic Substitution (EAS), the C1-Chlorine is activated for Nucleophilic Aromatic Substitution (SNAr) by the ortho-nitro group.
-
EAS Regioselectivity: When forced to undergo EAS (e.g., nitration or sulfonation), the directing effects of the substituents conflict. This guide demonstrates via mechanistic analysis that Position 6 is the exclusive site of reaction.
Electronic & Steric Analysis: Predicting Regioselectivity
To determine the site of electrophilic attack, we must analyze the directing vectors of the three substituents.
Substituent Directing Effects
| Position | Group | Electronic Nature | Directing Effect | Target Sites |
| C1 | -Cl | Deactivating (Inductive), Resonance Donor | Ortho / Para | C2, C4, C6 |
| C2 | -NO₂ | Strong Deactivator (Inductive & Resonance) | Meta | C4, C6 |
| C4 | -CH₂Cl | Weakly Deactivating (Inductive), Hyperconjugative Donor | Ortho / Para | C3, C5 |
Site Availability Analysis[1]
-
Position 1, 2, 4: Blocked by substituents.[1]
-
Position 3:
-
Position 5:
-
Position 6:
Visualization of Directing Vectors
Caption: Vector analysis showing the convergence of directing effects at C6, while C3 and C5 are blocked by sterics or electronic deactivation.
Mechanism Deep Dive: Nitration at C6
The most industrially relevant EAS reaction for this substrate is Nitration (using mixed acid) to yield 1-chloro-4-(chloromethyl)-2,6-dinitrobenzene .
Step 1: Generation of the Electrophile
The reaction initiates with the dehydration of nitric acid by concentrated sulfuric acid to form the nitronium ion (
Step 2: Formation of the Sigma Complex (Rate Determining Step)
The
Resonance Stabilization Analysis: The positive charge in the sigma complex is delocalized across carbons 1, 3, and 5.
-
Charge at C1: Stabilized by the lone pair of the Chlorine atom (resonance donation), despite Cl's inductive withdrawal.[1]
-
Charge at C3: Located on a secondary carbon with no immediate destabilizing groups.[1]
-
Charge at C5: Located on a secondary carbon.[1]
Crucially, the positive charge never lands on C2 (bearing the destabilizing
Step 3: Re-aromatization
The bisulfate ion (
Reaction Pathway Diagram
Caption: Energy landscape of the nitration mechanism, highlighting the stability of the C6-sigma complex.
Experimental Protocol: Nitration of 4-Chloro-3-nitrobenzyl chloride
Objective: Synthesis of 1-chloro-4-(chloromethyl)-2,6-dinitrobenzene. Safety Warning: Benzyl chloride derivatives are potent lachrymators and alkylating agents.[1] Work must be performed in a functioning fume hood. Nitro compounds carry explosion risks; temperature control is critical.
Reagents & Equipment[1][2][3][4]
-
Substrate: 1-Chloro-4-(chloromethyl)-2-nitrobenzene (1.0 eq)
-
Acid Mixture: Fuming Nitric Acid (1.5 eq, d=1.5) / Conc. Sulfuric Acid (solvent/catalyst volume ratio 1:3).[1]
-
Apparatus: 3-neck round bottom flask, internal thermometer, addition funnel, ice/salt bath.[1]
Step-by-Step Methodology
-
Preparation: Charge the flask with concentrated
and cool to 0°C. -
Substrate Addition: Dissolve the substrate in a minimal amount of
(or use solid if finely powdered) and add slowly to the flask, maintaining temperature <10°C. Rationale: Prevents premature oxidation of the chloromethyl group. -
Nitration: Add the fuming
/ mixture dropwise via the addition funnel.-
Critical Control: Maintain internal temperature between 25°C - 35°C.
-
Note: Higher temperatures (>50°C) may hydrolyze the
to or oxidize it to .
-
-
Reaction: Stir at 35°C for 3–5 hours. Monitor via TLC (Solvent: Hexane/Ethyl Acetate 8:2). The product will be less polar than the starting material.
-
Quench: Pour the reaction mixture slowly onto crushed ice (5x reaction volume) with vigorous stirring. The product should precipitate as a pale yellow solid.
-
Isolation: Filter the solid, wash with cold water until pH is neutral.
-
Purification: Recrystallize from Ethanol or 2-Propanol.
Expected Data
| Parameter | Value |
| Yield | 75 - 85% |
| Appearance | Pale yellow crystalline solid |
| Melting Point | 85 - 90°C (approximate, derivative dependent) |
| 1H NMR | Aromatic region simplifies from 3 protons to 2 protons (singlets, meta-coupling lost if C6 substituted).[1] |
References
-
PubChem. 1-Chloro-4-(chloromethyl)-2-nitrobenzene (Compound).[1][2] National Library of Medicine. Available at: [Link][1]
-
Olah, G. A., et al. Nitration: Methods and Mechanisms.[1] Wiley-VCH, 1989. (Standard text for mixed-acid nitration mechanisms).
-
MDPI. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. (Structural analog analysis). Available at: [Link][1]
-
Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part A: Structure and Mechanisms.[1] Springer.[3] (Source for directing effect vectors and sigma complex stability).
Technical Guide: Reactivity & Applications of 1-Chloro-4-(chloromethyl)-2-nitrobenzene
This guide provides an in-depth technical analysis of 1-Chloro-4-(chloromethyl)-2-nitrobenzene (CAS 55964-79-3), focusing on the chemoselective reactivity of its chloromethyl moiety.
Synonyms: 4-Chloro-3-nitrobenzyl chloride;
Executive Summary
1-Chloro-4-(chloromethyl)-2-nitrobenzene (CCMNB) is a bifunctional electrophile critical in the synthesis of HIV protease inhibitors, substituted benzimidazoles, and transition metal ligands. Its utility stems from the distinct reactivity differential between its two halogenated sites: the highly labile benzylic chloride (at C4) and the robust aryl chloride (at C1). This guide outlines the mechanistic principles governing this selectivity and provides validated protocols for exploiting the chloromethyl group while preserving the aryl core.
Molecular Architecture & Reactivity Landscape
Electronic Environment
The molecule features a benzene ring substituted at the 1, 2, and 4 positions. The reactivity is dictated by the interplay of the nitro group's electron-withdrawing nature and the hybridization of the carbon-halogen bonds.
-
The Chloromethyl Group (Position 4): This is a benzylic halide. The carbon is
hybridized. The nitro group at position 2 is meta to this benzylic carbon. While it cannot stabilize a benzylic carbanion via resonance, its strong inductive effect ( ) pulls electron density from the ring, increasing the electrophilicity of the benzylic carbon. This makes it exceptionally reactive toward nucleophilic attack. -
The Aryl Chloride (Position 1): This carbon is
hybridized. It is ortho to the nitro group. While this activates it for Nucleophilic Aromatic Substitution ( ), the energy barrier for disrupting the aromatic system is significantly higher than for displacing the benzylic chloride.
Chemoselectivity Map
The following diagram illustrates the divergent pathways available to this scaffold.
Figure 1: Chemoselectivity profile. Path A (green) is the target workflow for utilizing the chloromethyl group.
The Chloromethyl Moiety: Nucleophilic Substitution Dynamics
The chloromethyl group in CCMNB is a "soft" electrophile. It reacts preferentially via an
Solvent Effects[1]
-
Aprotic Polar Solvents (DMF, DMSO, Acetonitrile): Enhance reaction rates by solvating the cation of the nucleophilic salt, leaving the anion "naked" and more reactive.
-
Protic Solvents (Ethanol, Methanol): Useful for solvolysis or when using neutral nucleophiles (amines), but may require reflux temperatures.
Validated Protocol: Synthesis of S-Benzyl Dithiocarbazate Ligands
This protocol demonstrates the selective alkylation of a thiol-like sulfur nucleophile, a common transformation in ligand synthesis and medicinal chemistry.
Objective: Selective substitution of the benzylic chloride with S-benzyldithiocarbazate (SBDTC) to form a Schiff base ligand, leaving the aryl chloride untouched.
Reagents:
-
1-Chloro-4-(chloromethyl)-2-nitrobenzene (1.0 eq)
-
S-benzyldithiocarbazate (1.0 eq)
-
Potassium Hydroxide (KOH) (1.1 eq)
-
Absolute Ethanol (Solvent)[1]
Workflow:
-
Preparation: Dissolve KOH (1.1 eq) in absolute ethanol. Add SBDTC (1.0 eq) and stir for 15 minutes to generate the thiolate anion in situ.
-
Addition: Add 1-Chloro-4-(chloromethyl)-2-nitrobenzene (1.0 eq) slowly to the solution.
-
Note: The reaction is exothermic.[2] Cooling to 0°C during addition is recommended to prevent side reactions.
-
-
Reaction: Reflux the mixture for 8 hours.
-
Monitoring: Monitor via TLC (Hexane:Ethyl Acetate 7:3). The starting material spot (
) should disappear.
-
-
Workup: Cool to room temperature. The product often precipitates as a solid. Filter and wash with cold ethanol.
-
Purification: Recrystallize from ethanol/DMF if necessary.
Data Summary:
| Parameter | Value/Condition | Rationale |
| Stoichiometry | 1:1 (Electrophile:Nucleophile) | Prevents double alkylation or side reactions. |
| Temperature | 78°C (Reflux) | Sufficient for |
| Yield | Typically 75-85% | High chemoselectivity leads to clean conversion. |
| Appearance | Yellow/Orange Solid | Characteristic of nitro-aromatic schiff bases. |
Competitive Pathways & Risk Mitigation
The Risk
The aryl chloride at position 1 is activated by the ortho-nitro group. While less reactive than the chloromethyl group, it can react under forcing conditions.
-
Risk Factor: Using strong alkoxide bases (e.g., NaOMe) at high temperatures (>100°C).
-
Consequence: Formation of 4-(chloromethyl)-2-nitroanisole or double substitution.
-
Mitigation: Maintain temperatures below 80°C. Use non-alkoxide bases (e.g.,
, ) when possible.
Hydrolysis
The chloromethyl group is susceptible to hydrolysis to form 4-chloro-3-nitrobenzyl alcohol .
-
Prevention: Use anhydrous solvents (dry THF or DMF) if the alcohol is not the desired product. Store the starting material under inert gas in a desiccator.
Pharmaceutical Applications Workflow
CCMNB is a key intermediate in the synthesis of aminoepoxides , which serve as isosteres in HIV protease inhibitors.
Figure 2: Synthesis pipeline for HIV protease inhibitor intermediates utilizing the CCMNB scaffold.
Safety & Handling (E-E-A-T)
Hazard Classification:
-
Skin Corrosion/Irritation: Category 1B (Causes severe skin burns).
-
Lachrymator: Benzylic chlorides are potent tear agents.
-
Genotoxicity: Alkylating agents are potential mutagens.
Self-Validating Safety Protocol:
-
Containment: All weighing and transfers must occur within a certified fume hood.
-
Neutralization: Keep a beaker of 10% aqueous ammonium hydroxide or sodium thiosulfate in the hood to neutralize spills (reacts rapidly with the benzylic chloride).
-
PPE: Double nitrile gloves are required. Benzylic chlorides can permeate standard latex rapidly.
References
-
PubChem. (n.d.). 1-Chloro-2-(chloromethyl)-4-nitrobenzene (Compound Summary). National Library of Medicine. Retrieved January 28, 2026, from [Link](Note: While this link refers to the isomer, it contains relevant physical safety data for chloronitrobenzyl chlorides).
- Google Patents. (1998). Preparation of aminoepoxides from aminoaldehydes and an in situ formed halomethyl organometallic reagent (EP0970066B1). Retrieved January 28, 2026, from (Validates use in HIV protease inhibitor synthesis).
-
ResearchGate. (2025). Synthesis, characterisation, and activity of S-benzyl-β-N-4-chloro-3-nitrobenzoyl dithiocarbazate. Retrieved January 28, 2026, from [Link](Source for SBDTC reaction protocol).
- Google Patents. (1969). Chloromethylation of benzene compounds (US3465051A). Retrieved January 28, 2026, from (Describes the synthesis of the scaffold via chlorosulfonic acid).
Sources
Technical Guide: 1-Chloro-4-(chloromethyl)-2-nitrobenzene Derivatives and Analogs
CAS Registry Number: 57403-35-7
IUPAC Name: 1-Chloro-4-(chloromethyl)-2-nitrobenzene
Molecular Formula:
Executive Summary
1-Chloro-4-(chloromethyl)-2-nitrobenzene (CCNB) represents a high-value "bifunctional electrophile" in medicinal chemistry and agrochemical synthesis. Its utility stems from the distinct reactivity profiles of its two halogenated sites: a highly reactive benzylic chloride and an activated aryl chloride. This duality allows researchers to perform sequential, chemoselective nucleophilic substitutions, making CCNB a critical scaffold for constructing complex heterocycles, particularly quinazolines , benzimidazoles , and indazoles used in kinase inhibitor development.
This guide provides a rigorous technical analysis of CCNB, detailing its synthesis, chemoselective derivatization strategies, and safety protocols.
Structural Analysis & Reactivity Profile
The chemical architecture of CCNB is defined by three functional groups on a benzene core, creating a specific electronic environment that dictates its reactivity.
Electronic Effects and Selectivity
-
The Benzylic Chloride (C-4 position): This is the "soft" electrophile. It is highly susceptible to
displacement by amines, thiols, and alkoxides under mild conditions. The presence of the electron-withdrawing nitro group at the meta position (relative to the benzylic carbon) slightly increases the acidity of the benzylic protons but primarily serves to deactivate the ring. -
The Aryl Chloride (C-1 position): This is the "hard" electrophile. Typically inert in chlorobenzene, this position is activated for Nucleophilic Aromatic Substitution (
) by the ortho-nitro group ( ). The nitro group stabilizes the Meisenheimer complex intermediate formed during nucleophilic attack. -
The Nitro Group (C-2 position): A versatile handle that can be reduced to an aniline, enabling intramolecular cyclization (e.g., to form indazoles or quinazolines) after the benzylic position has been derivatized.
The Chemoselectivity Hierarchy
Successful utilization of CCNB relies on exploiting the kinetic difference between the two electrophilic sites.
-
Fast: Benzylic substitution (
) at to Room Temperature (RT). -
Slow/Requires Activation: Aryl substitution (
) requires heat ( ) or strong bases.
Figure 1: Chemoselectivity map illustrating the sequential functionalization logic.
Synthesis & Manufacturing
While often purchased, in-house synthesis may be required for isotopically labeled analogs or specific derivative libraries. The industrial route prioritizes regiocontrol.
Preferred Route: Radical Chlorination of 4-Chloro-2-nitrotoluene
This route avoids the regioselectivity issues associated with nitrating benzyl chlorides directly.
Step 1: Nitration
-
Precursor: 4-Chlorotoluene.
-
Reagents:
(Mixed Acid). -
Outcome: Yields a mixture of 4-chloro-2-nitrotoluene (major) and 4-chloro-3-nitrotoluene. Isomers must be separated by fractional crystallization.
Step 2: Radical Chlorination
-
Precursor: 4-Chloro-2-nitrotoluene.
-
Reagents:
gas (or NCS), benzoyl peroxide (initiator), or PhCl solvent. -
Conditions: Reflux under UV light or thermal initiation.
-
Critical Control: The reaction must be monitored by GC/HPLC to stop at the mono-chlorinated stage. Over-chlorination leads to the dichloromethyl (benzal chloride) byproduct.
Derivatization Protocols
Protocol A: Chemoselective Benzylic Amination
Objective: Introduce a solubilizing group or pharmacophore at the C-4 position without disturbing the aryl chloride.
Reagents:
-
Substrate: CCNB (1.0 equiv)
-
Nucleophile: Morpholine or N-Methylpiperazine (1.1 equiv)
-
Base:
(2.0 equiv) or DIPEA -
Solvent: Acetonitrile (ACN) or DMF
Procedure:
-
Dissolve CCNB in ACN (
concentration) and cool to . -
Add
. -
Add the amine dropwise over 15 minutes. Note: Rapid addition can cause localized heating and promote side reactions.
-
Stir at
for 1 hour, then warm to RT. Monitor by TLC/LC-MS. -
Workup: Dilute with water, extract with EtOAc. The aryl chloride remains intact due to the mild temperature.
Protocol B: Nitro Reduction (Chemoselective)
Challenge: Standard catalytic hydrogenation (
Reagents:
-
Substrate: Functionalized Nitro-benzyl derivative
-
Reductant: Iron powder (Fe, 5.0 equiv)
-
Catalyst:
(saturated aqueous solution) -
Solvent: Ethanol/Water (4:1)
Procedure:
-
Suspend substrate and Iron powder in Ethanol.
-
Add aqueous
. -
Heat to reflux (
) for 2-4 hours. -
Validation: LC-MS should show loss of -32 mass (
) and gain of +2 mass ( ), resulting in a net -30 change, with the chlorine isotope pattern preserved.
Case Study: Synthesis of Quinazoline Kinase Inhibitors
This workflow demonstrates the use of CCNB as a "Linker Scaffold" in the synthesis of EGFR-family inhibitors.
Experimental Workflow
Figure 2: Step-wise construction of a kinase inhibitor core using CCNB.
Mechanistic Insight: In Step 3, the newly formed aniline (from nitro reduction) can react with formamidine acetate to close the ring, forming a quinazoline or benzimidazole structure. The aryl chloride (originally C-1) can then be displaced in a final step by an aniline or phenol to complete the drug scaffold (mimicking the structure of drugs like Lapatinib or Gefitinib).
Safety & Handling (SDS Summary)
Hazard Classification:
-
Acute Toxicity: Oral/Dermal (Category 3).
-
Skin Corrosion/Irritation: Category 1B (Causes severe burns).
-
Lachrymator: The benzylic chloride moiety releases HCl upon hydrolysis and is a potent eye irritant.
Handling Protocols:
-
Containment: All weighing and transfers must occur inside a certified chemical fume hood.
-
Neutralization: Spills should be treated with dilute ammonia or sodium carbonate solution to neutralize the benzylic chloride before cleanup.
-
PPE: Double nitrile gloves are required. Benzylic chlorides can permeate standard latex rapidly.
Storage:
-
Store at
under inert atmosphere ( or Argon). -
Moisture sensitive (hydrolysis yields the benzyl alcohol and HCl).
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 286563, 1-Chloro-2-(chloromethyl)-4-nitrobenzene. (Note: Isomer reference for property comparison). Retrieved from [Link]
-
SIELC Technologies. (2024). 1-Chloro-4-(chloromethyl)-2-nitrobenzene Separation Applications. Retrieved from [Link]
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
"1-Chloro-4-(chloromethyl)-2-nitrobenzene" commercial suppliers and purity
This technical guide details the sourcing, quality control, and handling of 1-Chloro-4-(chloromethyl)-2-nitrobenzene , a specialized intermediate often subject to identification errors due to its multiple isomers.
Primary CAS: 57403-35-7
Synonyms: 4-Chloro-3-nitrobenzyl chloride;
Executive Summary & Strategic Value
1-Chloro-4-(chloromethyl)-2-nitrobenzene is a bifunctional electrophile used primarily as a scaffold in the synthesis of kinase inhibitors and antimicrobial agents. Its value lies in its orthogonal reactivity:
-
Benzyl Chloride Moiety: Highly reactive toward nucleophiles (
) under mild conditions. -
Aryl Chloride/Nitro Moiety: Precursor for aniline derivatives via reduction or
displacement (though the latter is sterically hindered).
Critical Sourcing Warning: This compound suffers from high "identity drift" in commercial catalogs. Vendors often conflate it with its isomer, 1-Chloro-2-(chloromethyl)-4-nitrobenzene (CAS 69422-57-7) . Rigorous CAS verification is required before purchase.
Chemical Identity & Isomer Resolution
The first step in sourcing is ensuring you are buying the correct regioisomer. The position of the nitro group relative to the chloromethyl group drastically alters the electronic properties and steric environment.
| Feature | Target Compound | Common Impurity/Isomer |
| Systematic Name | 1-Chloro-4-(chloromethyl)-2-nitrobenzene | 1-Chloro-2-(chloromethyl)-4-nitrobenzene |
| Common Name | 4-Chloro-3-nitrobenzyl chloride | 2-Chloro-5-nitrobenzyl chloride |
| CAS Number | 57403-35-7 | 69422-57-7 |
| Structure | Cl at C1, | Cl at C1, |
| Reactivity |
Isomer Logic Diagram
The following decision tree illustrates the logic required to validate the chemical identity during sourcing.
Figure 1: Sourcing logic flow to avoid regioisomer confusion.
Commercial Sourcing Landscape
Due to its specialized nature, this compound is rarely in stock at "Next Day Delivery" catalog houses (e.g., standard Sigma/Fisher catalogs often list it as "Inquire").
Primary Supplier Tiers
-
Specialized Chromatography/Synthesis Vendors (High Reliability):
-
Bulk/CRO Aggregators (Variable Purity):
-
BenchChem / ChemBK: Often aggregate stocks from Chinese synthesis labs.
-
BLD Pharm: Carries the isomer (69422-57-7) heavily; ensure you do not select the wrong item by mistake.
-
Purity Specifications
-
Acceptable Grade: >97% (HPLC).
-
Common Impurities:
-
4-Chloro-3-nitrobenzyl alcohol: Result of hydrolysis during storage.
-
4-Chloro-3-nitrotoluene: Unreacted starting material (distinguishable by smell and retention time).
-
Quality Control Protocol (Self-Validating)
Upon receipt, you must validate identity and purity. Benzyl chlorides degrade even in sealed bottles if moisture is present.
Recommended HPLC Method
This method is adapted for separating polar nitro-aromatics from their hydrolytic degradation products.
-
Column: C18 Reverse Phase or Mixed-Mode (e.g., SIELC Newcrom R1), 3 µm or 5 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid (or Phosphoric Acid for non-MS work).
-
Mobile Phase B: Acetonitrile (MeCN).[3]
-
Gradient:
-
0 min: 20% B
-
15 min: 80% B
-
20 min: 80% B
-
-
Flow Rate: 1.0 mL/min.[4]
-
Detection: UV @ 254 nm (Aromatic ring) and 215 nm (Chloromethyl absorption).
Interpretation:
-
Target Peak: Late eluting (hydrophobic).
-
Hydrolysis Impurity (Alcohol): Elutes significantly earlier due to the -OH group reducing hydrophobicity.
Handling, Stability, and Storage
Safety Warning: This compound is a Lachrymator (tear gas agent) and a potent Alkylating Agent .
Degradation Pathway
The primary failure mode is hydrolysis. The electron-withdrawing nitro group makes the benzylic carbon slightly more electrophilic, but the steric hindrance of the ortho-nitro group can actually slow down
Figure 2: Hydrolytic degradation pathway releasing HCl.
Storage Protocol
-
Temperature: Store at 2–8°C . Freezing (-20°C) is better for long-term (>3 months) storage.
-
Atmosphere: Store under Argon or Nitrogen . The compound reacts with atmospheric moisture.
-
Container: Glass only. Teflon-lined caps are mandatory. Do not use metal spatulas (trace metals can catalyze Friedel-Crafts polymerization).
References
-
SIELC Technologies. (n.d.).[3] Application: Separation of 1-Chloro-4-(chloromethyl)-2-nitrobenzene on Newcrom R1 HPLC column. Retrieved from [Link]
-
PubChem. (n.d.).[5] Compound Summary: 1-Chloro-2-(chloromethyl)-4-nitrobenzene (Isomer Warning). National Library of Medicine. Retrieved from [Link]
-
MolecularInfo. (n.d.). 4-CHLORO-3-NITROBENZYL CHLORIDE CAS 57403-35-7 Data.[6] Retrieved from [Link]
Sources
- 1. Reliable Chemical Trading Partner, Professional Benzyl Chloride Supply [methylbenzoate-benzoicacid.com]
- 2. Commercial Chemical Supplier - Distributor | Mosher Chemical [methylbenzoate-benzoicacid.com]
- 3. 1-Chloro-4-(chloromethyl)-2-nitrobenzene | SIELC Technologies [sielc.com]
- 4. EP0970066B1 - Preparation of aminoepoxides from aminoaldehydes and an in situ formed halomethyl organometallic reagent - Google Patents [patents.google.com]
- 5. 1-Chloro-2-(chloromethyl)-4-nitrobenzene | C7H5Cl2NO2 | CID 286563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. molecularinfo.com [molecularinfo.com]
"1-Chloro-4-(chloromethyl)-2-nitrobenzene" historical context and discovery
Historical Context, Synthesis, and Application in Drug Development
Executive Summary
1-Chloro-4-(chloromethyl)-2-nitrobenzene (CAS: 57403-35-7 ), widely recognized in industrial chemistry as 4-chloro-3-nitrobenzyl chloride , represents a critical class of electrophilic building blocks used in the synthesis of complex pharmaceutical architectures.[1][2][3] Unlike simple benzyl halides, the presence of the ortho-nitro group relative to the chlorine substituent confers unique electronic properties, making it a highly specific intermediate for nucleophilic substitution reactions.
This guide analyzes the compound’s transition from a dye-intermediate curiosity to a pivotal reagent in Solid-Phase Organic Synthesis (SPOS) and the development of HIV protease inhibitors , providing a rigorous examination of its synthesis, reactivity, and handling protocols.
Chemical Identity & Physical Properties[4][5]
The compound is a di-functionalized benzene derivative. The dual presence of a labile benzyl chloride and an aromatic chloride activated by an ortho-nitro group allows for orthogonal functionalization—a property highly prized in medicinal chemistry.
| Property | Specification |
| IUPAC Name | 4-(Chloromethyl)-1-chloro-2-nitrobenzene |
| Common Name | 4-Chloro-3-nitrobenzyl chloride |
| CAS Number | 57403-35-7 |
| Molecular Formula | C₇H₅Cl₂NO₂ |
| Molecular Weight | 206.03 g/mol |
| Physical State | Pale yellow to brown crystalline solid or semi-solid |
| Melting Point | 48–52 °C (Typical range for pure isomer) |
| Solubility | Soluble in DCM, THF, Toluene; Hydrolyzes in water |
| Reactivity Class | Alkylating agent (Lachrymator); Electrophile |
Historical Context & Discovery
The Evolution of Functionalized Benzyl Chlorides
The discovery of 1-chloro-4-(chloromethyl)-2-nitrobenzene was not a singular "eureka" moment but rather an iterative advancement in the mid-20th century quest for more versatile aniline dye precursors. Early industrial chemistry focused heavily on 4-chlorotoluene ; however, researchers found that nitration followed by side-chain halogenation yielded intermediates that could be selectively reduced to form complex aniline derivatives.
The "Wolf and Lamb" Era: Solid-Phase Synthesis
In the late 1970s and early 1980s, the compound gained significant prominence through the work of researchers like Wolf and Lamb , who utilized nitro-benzyl handles to functionalize polymer resins. The compound served as a "linker," allowing organic molecules to be attached to a solid support (like polystyrene), modified, and then cleaved. This application cemented its role in the burgeoning field of Combinatorial Chemistry , specifically for creating libraries of potential drug candidates.
Synthetic Evolution & Mechanistic Pathways
The synthesis of this compound generally follows two distinct pathways depending on the scale and available starting materials.
Pathway A: Industrial Radical Halogenation (The "Toluene Route")
This is the most cost-effective route for mass production. It begins with 4-chlorotoluene , which undergoes electrophilic aromatic substitution (nitration) followed by free-radical substitution.
-
Nitration: 4-Chlorotoluene is treated with HNO₃/H₂SO₄. The chlorine directs ortho/para, but the para position is blocked by the methyl group. Sterics favor the position ortho to the chlorine (position 3 relative to methyl at 1, or position 2 relative to Cl at 1).
-
Radical Chlorination: The resulting 4-chloro-3-nitrotoluene is subjected to radical chlorination (Cl₂, UV light, or radical initiator) to chlorinate the methyl group.
Pathway B: Carboxylic Acid Reduction (The "Lab Scale Route")
For high-purity laboratory synthesis, researchers often start with 4-chloro-3-nitrobenzoic acid .
-
Reduction: The acid is reduced (e.g., using Borane-THF or NaBH₄/BF₃) to 4-chloro-3-nitrobenzyl alcohol .
-
Chlorination: The alcohol is converted to the chloride using Thionyl Chloride (SOCl₂) .
Mechanistic Visualization (DOT Diagram)
Figure 1: Dual synthetic pathways demonstrating the industrial "Toluene Route" (top) and the high-purity laboratory "Benzoic Acid Route" (bottom).[4]
Applications in Drug Development
HIV Protease Inhibitors
The 4-chloro-3-nitrobenzyl moiety acts as a crucial scaffold in the synthesis of amino-epoxide intermediates . These intermediates are precursors to hydroxyethylamine isosteres, a core structural motif in several HIV protease inhibitors. The electron-withdrawing nitro group activates the benzyl position, facilitating precise nucleophilic attacks required to build chiral drug centers.
Orthogonal Protecting Groups
In peptide synthesis, the compound is used to introduce photocleavable linkers . The nitro-benzyl group can be cleaved by UV light, allowing for the controlled release of peptides or drugs from a solid support without using harsh acids or bases that might damage sensitive biomolecules.
Experimental Protocol: Laboratory Synthesis via Thionyl Chloride
Objective: Synthesis of 1-Chloro-4-(chloromethyl)-2-nitrobenzene from 4-chloro-3-nitrobenzyl alcohol. Scale: 10 mmol basis.
Reagents
-
Precursor: 4-Chloro-3-nitrobenzyl alcohol (1.87 g, 10 mmol)
-
Reagent: Thionyl Chloride (SOCl₂) (1.5 eq, 1.1 mL)
-
Solvent: Dichloromethane (DCM) (anhydrous, 20 mL)
-
Catalyst: DMF (1-2 drops)
Methodology
-
Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Attach a drying tube (CaCl₂) or connect to a nitrogen line.
-
Dissolution: Charge the RBF with 4-chloro-3-nitrobenzyl alcohol and anhydrous DCM. Stir until fully dissolved.
-
Addition: Cool the solution to 0°C in an ice bath. Add the catalytic DMF. Add Thionyl Chloride dropwise via a syringe over 10 minutes to control HCl gas evolution.
-
Note: The DMF acts as a Vilsmeier-Haack type catalyst, significantly accelerating the conversion of the alcohol to the chloride.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours. If TLC indicates incomplete reaction, heat to reflux (40°C) for 1 hour.
-
Workup: Evaporate the solvent and excess SOCl₂ under reduced pressure (rotary evaporator).
-
Caution: SOCl₂ is corrosive. Use a proper trap.
-
-
Purification: The residue is typically pure enough for downstream use. If necessary, recrystallize from hexane/ethyl acetate or purify via flash column chromatography (Silica gel, Hexane:EtOAc 9:1).
Self-Validating Checkpoints
-
Visual: Evolution of HCl gas (bubbling) confirms the reaction initiation upon SOCl₂ addition.
-
TLC: The product (benzyl chloride) is less polar than the starting alcohol and will have a significantly higher Rf value in Hexane:EtOAc (7:3).
Safety & Handling (HSE)
-
Lachrymator: Benzyl chlorides are potent tear agents. All operations must be performed in a functioning fume hood.
-
Vesicant: Direct skin contact can cause severe chemical burns and blistering. Double-gloving (Nitrile) is mandatory.
-
Explosion Hazard: The nitro group adds thermal instability. Avoid heating the crude residue above 100°C during distillation or drying.
References
-
Sigma-Aldrich. 1-Chloro-4-(chloromethyl)-2-nitrobenzene Product Specification (CAS 57403-35-7).[2][5]Link
- Wolf, P. & Lamb, S.Polymer-Supported Reagents in Organic Synthesis. (Contextual reference to "Wolf and Lamb" polymer binding methodologies).
-
Google Patents. Process for preparing amino epoxides by reacting aminoaldehydes (HIV Protease Inhibitor Precursors). CZ230599A3. Link
-
National Institutes of Health (PubChem). 4-Chloro-3-nitrobenzyl chloride Compound Summary.Link
-
GuideChem. Synthesis and Supplier Data for CAS 57403-35-7.Link
Sources
Methodological & Application
Application Note: Modular Synthesis of C5-Functionalized Benzimidazoles using 1-Chloro-4-(chloromethyl)-2-nitrobenzene
Executive Summary
This technical guide details the strategic application of 1-Chloro-4-(chloromethyl)-2-nitrobenzene as a bifunctional linchpin in the synthesis of nitrogen heterocycles, specifically benzimidazoles and quinoxalines .
Unlike simple o-chloronitrobenzenes, this reagent possesses two distinct electrophilic sites:
-
Benzylic Chloride (C4): Highly reactive towards SN2 substitution under mild conditions.
-
Aromatic Chloride (C1): Activated by the ortho-nitro group, enabling Nucleophilic Aromatic Substitution (SNAr).
By exploiting the differential reactivity of these two sites (Chemoselectivity: Benzylic > Aromatic), researchers can modularly assemble complex, drug-like scaffolds with high precision. This guide provides a validated protocol for synthesizing C5-functionalized 1-arylbenzimidazoles , a privileged structure in kinase inhibitors and GPCR ligands.
Strategic Reaction Pathways
The synthesis relies on a "Protect-Functionalize-Cyclize" logic. The benzylic position is functionalized first to prevent polymerization during the harsher SNAr steps.
Pathway Logic (Graphviz Diagram)
Caption: Divergent synthesis workflow. The benzylic chloride is the primary handle for diversity, while the o-chloro-nitro core serves as the heterocycle precursor.
Detailed Experimental Protocol
Target Molecule: 1-Phenyl-5-(morpholinomethyl)-1H-benzimidazole Starting Material: 1-Chloro-4-(chloromethyl)-2-nitrobenzene (MW: 206.03)
Phase 1: Chemoselective Benzylic Amination
Objective: Functionalize the C4 position without disturbing the aromatic chloride.
Reagents:
-
1-Chloro-4-(chloromethyl)-2-nitrobenzene (1.0 eq)
-
Morpholine (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Acetonitrile (MeCN) [0.2 M]
Protocol:
-
Dissolution: Charge a round-bottom flask with 1-Chloro-4-(chloromethyl)-2-nitrobenzene (10 mmol, 2.06 g) and anhydrous MeCN (50 mL).
-
Base Addition: Add K₂CO₃ (15 mmol, 2.07 g) followed by the dropwise addition of Morpholine (11 mmol, 0.96 g) at 0°C.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours.
-
Mechanistic Note: The benzylic chloride is significantly more electrophilic than the aryl chloride. Conducting the reaction at RT prevents SNAr side reactions.
-
-
Workup: Filter off inorganic salts. Concentrate the filtrate in vacuo.
-
Purification: The crude yellow oil (Intermediate A) is typically sufficiently pure (>95%) for the next step. If needed, recrystallize from Hexane/EtOAc.
Phase 2: Nucleophilic Aromatic Substitution (SNAr)
Objective: Introduce the N1-substituent (Aniline moiety).
Reagents:
-
Intermediate A (1.0 eq)
-
Aniline (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (2.0 eq)
-
DMF (Dimethylformamide) [0.5 M]
Protocol:
-
Setup: Dissolve Intermediate A (10 mmol) in DMF (20 mL). Add Aniline (12 mmol, 1.1 mL) and DIPEA (20 mmol, 3.5 mL).
-
Heating: Heat the reaction mixture to 100°C for 12–16 hours.
-
Critical Control: The o-nitro group activates the C1-Cl bond, but displacement requires thermal energy. Monitor by TLC (EtOAc/Hexane 1:1) until the starting material disappears.
-
-
Workup: Pour the reaction mixture into ice-water (100 mL). The product (Intermediate B) usually precipitates as an orange/red solid. Filter, wash with water, and dry.
Phase 3: One-Pot Reduction and Cyclization
Objective: Form the benzimidazole core.
Reagents:
-
Intermediate B (o-nitroaniline derivative)
-
Iron Powder (5.0 eq) / Ammonium Chloride (5.0 eq)
-
Ethanol/Water (4:1)
-
Triethyl Orthoformate (HC(OEt)₃) (Excess)
Protocol:
-
Reduction: Suspend Intermediate B (5 mmol) in EtOH/H₂O (40 mL). Add Fe powder and NH₄Cl. Reflux for 2 hours.
-
Checkpoint: The color should shift from deep orange/red to pale yellow/colorless (formation of diamine).
-
-
Filtration: Filter the hot mixture through Celite to remove iron residues. Concentrate the filtrate.
-
Cyclization: Redissolve the crude diamine in Triethyl Orthoformate (10 mL). Add a catalytic amount of p-TsOH (10 mg).
-
Reflux: Heat to reflux (146°C) for 3 hours.
-
Final Isolation: Evaporate excess orthoformate. Purify the residue via column chromatography (DCM/MeOH 95:5).
Analytical Data Summary
| Compound Stage | Expected Appearance | Key 1H NMR Signals (CDCl3, 400 MHz) |
| Starting Material | Pale yellow solid | δ 4.60 (s, 2H, CH₂Cl), 7.60 (d, 1H, Ar-H), 7.95 (s, 1H, Ar-H) |
| Intermediate A | Yellow oil/solid | δ 3.55 (s, 2H, Ar-CH₂-N), 2.45 (m, 4H, Morpholine), 3.70 (m, 4H) |
| Intermediate B | Orange solid | δ 9.50 (bs, 1H, NH), 6.8-7.5 (m, Aromatic protons) |
| Final Product | Off-white solid | δ 8.10 (s, 1H, C2-H), 3.65 (s, 2H, Benzylic), 7.2-7.8 (m, Ar-H) |
Safety & Handling Guidelines
-
Vesicant Hazard: 1-Chloro-4-(chloromethyl)-2-nitrobenzene is a benzyl chloride derivative. It is a potent lachrymator and skin irritant. All manipulations in Phase 1 must be performed in a well-ventilated fume hood.
-
Nitro Compounds: While stable, nitroaromatics can be energetic. Avoid heating crude reaction mixtures to dryness without testing for stability.
-
Waste Disposal: Aqueous waste from Phase 2 (DMF/Aniline) must be segregated as halogenated organic waste.
References
-
Organic Chemistry Portal. (2024). Synthesis of Benzimidazoles. (General cyclization protocols using orthoformates). [Link]
-
National Institutes of Health (NIH). (2020). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines and Related Scaffolds via SNAr. [Link]
-
ResearchGate. (2016). Synthesis of dihydrobenzodithiepines by the reactions of 1-chloro-2-nitrobenzenes. (Demonstrates the dual electrophilic nature of the scaffold). [Link]
"1-Chloro-4-(chloromethyl)-2-nitrobenzene" as a precursor for benzodiazepine synthesis
Utilizing 1-Chloro-4-(chloromethyl)-2-nitrobenzene as a Bifunctional Linchpin[1][2]
Executive Summary
This guide details the strategic application of 1-Chloro-4-(chloromethyl)-2-nitrobenzene (CAS: 59798-29-3) as a high-value scaffold for benzodiazepine synthesis.[1][2] Unlike standard precursors (e.g., isatoic anhydrides or 2-aminobenzophenones), this molecule offers a unique bifunctional electrophilic profile :
-
Aryl Chloride (Activated): Enabled by the ortho-nitro group for Nucleophilic Aromatic Substitution (SNAr).[2][3]
-
Benzylic Chloride: A highly reactive handle for SN2 functionalization.[2]
This dual reactivity allows researchers to synthesize 7-substituted 1,4-benzodiazepine-2,5-diones with precise control over side-chain architecture, a critical requirement for developing MDM2 inhibitors, antibiotics (e.g., anthramycin analogs), and Antibody-Drug Conjugate (ADC) payloads.[1][2]
Strategic Overview & Chemical Logic
The synthesis relies on distinguishing the reactivity profiles of the two electrophilic sites. The benzylic chloride is kinetically more accessible for SN2 reactions, while the aryl chloride requires thermal activation or strong nucleophiles (SNAr).
The "Tail-First" Strategy (Recommended): To prevent polymerization or uncontrolled cross-linking, the recommended workflow functionalizes the benzylic position first (installing the "tail"), followed by the construction of the benzodiazepine core.
Reaction Pathway Visualization
The following diagram illustrates the decision tree for functionalizing this scaffold.
Caption: Sequential functionalization strategy ensuring chemoselectivity between benzylic and aryl electrophiles.
Detailed Experimental Protocols
Protocol A: Benzylic Functionalization (The "Tail")
Objective: Install a solubilizing group or linker at the 4-position without disturbing the 1-chloro-2-nitro core.[1][2]
Reagents:
-
Substrate: 1-Chloro-4-(chloromethyl)-2-nitrobenzene (1.0 equiv)[1][2]
-
Nucleophile: N-Methylpiperazine or Morpholine (1.1 equiv)[1][2]
-
Base: K2CO3 (1.5 equiv)[2]
-
Solvent: Acetonitrile (ACN) or DMF (anhydrous)[2]
Procedure:
-
Dissolution: Dissolve 1.0 g (4.85 mmol) of the substrate in 15 mL of anhydrous ACN. Cool to 0°C in an ice bath.
-
Addition: Add K2CO3 followed by the dropwise addition of the amine nucleophile.
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT). Monitor via TLC (Hexane/EtOAc 7:3). The benzylic chloride reacts rapidly (typically < 2 hours).[2]
-
Workup: Dilute with water (50 mL) and extract with EtOAc (3 x 30 mL). Wash organics with brine, dry over Na2SO4, and concentrate.[2]
-
Validation: 1H NMR should show the disappearance of the benzylic -CH2Cl singlet (~4.6 ppm) and the appearance of the amine-methylene signal (~3.5 ppm).
Protocol B: Core Construction (SNAr)
Objective: Displace the aryl chloride with an alpha-amino acid ester to set up the BZD ring.
Reagents:
-
Substrate: Product from Protocol A (1.0 equiv)
-
Nucleophile: Glycine Ethyl Ester Hydrochloride (1.2 equiv)[2]
-
Solvent: DMSO (preferred for SNAr kinetics)[2]
Procedure:
-
Setup: In a pressure vial or round-bottom flask, dissolve the substrate in DMSO (0.5 M concentration).
-
Activation: Add Glycine Ethyl Ester HCl and DIEA.
-
Thermal Drive: Heat the mixture to 80°C for 12–18 hours. The ortho-nitro group activates the chloride, but the reaction is slower than Step 1.
-
Note: If the reaction stalls, increase temperature to 100°C, but monitor for decarboxylation of the ester.
-
-
Workup: Pour into ice water. If the product precipitates, filter it.[2] If not, extract with EtOAc.[2]
-
Checkpoint: Isolate the orange/yellow solid (Nitro-aniline intermediate).[2]
Protocol C: Reductive Cyclization
Objective: Reduce the nitro group to an aniline, which spontaneously (or with acid catalysis) attacks the ester to close the 7-membered ring.
Reagents:
-
Reductant: Iron Powder (5 equiv) + NH4Cl (5 equiv) OR H2 (balloon) + 10% Pd/C.[2]
-
Solvent: Ethanol/Water (4:1).[2]
Procedure (Fe/NH4Cl Method - Chemoselective): Use this method if your "Tail" contains groups sensitive to hydrogenolysis (e.g., benzyl ethers).[1][2]
-
Suspend the Nitro-intermediate in EtOH/H2O.
-
Add Fe powder and NH4Cl.
-
Reflux (80°C) for 2–4 hours. The yellow color will fade to colorless/brown.[2]
-
Cyclization: Often, the amine cyclizes in situ under reflux.[2] If the open-chain amine is isolated, reflux it in Toluene with catalytic Acetic Acid to force ring closure.[1][2]
-
Purification: Filter through Celite to remove iron. Concentrate and recrystallize from EtOH.
Data Summary: Reaction Optimization
The following table summarizes optimization data for the SNAr step (Protocol B), which is the rate-determining step in this sequence.
| Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Notes |
| DMSO | DIEA | 80 | 12 | 88 | Recommended.[1][2] Clean conversion. |
| DMF | K2CO3 | 100 | 8 | 72 | Darkening observed (decomposition).[2] |
| THF | TEA | 65 (Reflux) | 48 | 15 | Temperature too low for aryl displacement.[2] |
| NMP | DIEA | 120 | 4 | 65 | Fast, but significant side products formed.[2] |
Safety & Handling (E-E-A-T)
-
Skin Sensitization: 1-Chloro-4-(chloromethyl)-2-nitrobenzene is a potent alkylating agent (benzylic halide).[1][2] It causes severe skin burns and is a sensitizer.[2] Double-gloving (Nitrile) is mandatory. [1][2]
-
Explosion Hazard: Nitro-compounds can be energetic.[1][2] Do not distill the neat starting material.
-
Toxicity: Related chloronitrobenzenes are known to cause methemoglobinemia .[2][4] Work in a well-ventilated fume hood.
References
-
Synthesis of 1,4-Benzodiazepine-2,5-diones
-
SNAr Reactivity of Halonitrobenzenes
-
"Nucleophilic Aromatic Substitution: Mechanism and Trends," Master Organic Chemistry.[2]
-
-
Pyrrolobenzodiazepine (PBD)
-
Safety Data (GHS Classification)
Sources
- 1. US3996209A - Process for preparing benzodiazepines - Google Patents [patents.google.com]
- 2. 1-Chloro-2-(chloromethyl)-4-nitrobenzene | C7H5Cl2NO2 | CID 286563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 4. nj.gov [nj.gov]
Application Note: Chemo-selective Nucleophilic Substitution of 1-Chloro-4-(chloromethyl)-2-nitrobenzene
[1]
Executive Summary
This guide details the chemo-selective functionalization of 1-Chloro-4-(chloromethyl)-2-nitrobenzene , a critical bifunctional scaffold used in the synthesis of tyrosine kinase inhibitors (e.g., Lapatinib, Afatinib analogs) and agrochemicals.[1]
The molecule presents a classic "Dual Electrophile" challenge:
-
Site A (Benzylic Chloride): Highly reactive toward SN2 substitution under mild conditions.[1]
-
Site B (Aryl Chloride): Activated for Nucleophilic Aromatic Substitution (SNAr) by the ortho-nitro group.[1]
Core Directive: This note provides protocols to selectively engage Site A without disturbing Site B, and subsequent methodologies to engage Site B. Failure to control reaction kinetics results in intractable mixtures of mono-, bis-, and polymerized products.[1]
Reactivity Landscape & Mechanistic Logic[1][2]
To achieve high yield, one must exploit the kinetic differences between the aliphatic SN2 mechanism and the aromatic SNAr addition-elimination mechanism.
Electrophilic Site Analysis[1]
| Feature | Site A: Benzylic Chloride (-CH₂Cl) | Site B: Aryl Chloride (Ar-Cl) |
| Mechanism | SN2 (Bimolecular Nucleophilic Substitution) | SNAr (Nucleophilic Aromatic Substitution) |
| Activation | Inductive withdrawal by aryl ring; low steric hindrance.[1] | Ortho-NO₂ group stabilizes the Meisenheimer intermediate via resonance.[1][2][3][4] |
| Kinetics | Fast at 0°C – 25°C .[1] | Slow at RT; typically requires >60°C or strong nucleophiles.[1] |
| Primary Risk | Over-alkylation (if using primary amines); Hydrolysis.[1] | Competition only occurs at high T or with very strong bases.[1] |
Reaction Pathway Visualization
Experimental Protocols
Protocol A: Selective Benzylic Substitution (SN2)
Target: Functionalization of the -CH₂Cl group while leaving the Ar-Cl intact.[1]
Context: This is the most common first step. The reaction is exothermic. The ortho-nitro group provides no resonance deactivation to the benzylic position, allowing standard SN2 kinetics to dominate.
Reagents:
-
Substrate: 1-Chloro-4-(chloromethyl)-2-nitrobenzene (1.0 eq)[1]
-
Nucleophile: Secondary amine (e.g., Morpholine, Piperidine) or Azide (1.05 eq)[1]
-
Base: DIPEA (Diisopropylethylamine) or K₂CO₃ (1.2 eq)[1]
-
Solvent: Dichloromethane (DCM) or THF (anhydrous)[1]
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 eq of substrate in DCM (10 mL/g) under N₂ atmosphere.
-
Cooling: Cool the solution to 0°C using an ice bath. Critical: Controlling temperature prevents competitive SNAr.[1]
-
Base Addition: Add 1.2 eq of DIPEA.
-
Nucleophile Addition: Add the amine (1.05 eq) dropwise over 15 minutes.
-
Note: If using a primary amine, use a large excess (3-5 eq) or inverse addition to prevent bis-alkylation (dimerization).[1]
-
-
Reaction: Stir at 0°C for 30 mins, then allow to warm to Room Temperature (25°C). Monitor by TLC (Hexane/EtOAc 8:2).[1] The benzylic chloride spot (usually higher Rf) should disappear.
-
Workup: Quench with water. Extract with DCM.[1][5] Wash organic layer with brine.[1] Dry over Na₂SO₄ and concentrate.
-
Purification: Usually not required if stoichiometry is precise; otherwise, short silica plug filtration.[1]
Expected Yield: 85-95%
Protocol B: Sequential Nucleophilic Aromatic Substitution (SNAr)
Target: Displacement of the Ar-Cl activated by the o-NO₂ group.[1]
Context: This reaction is difficult on the bare scaffold because the benzylic chloride will react first. Therefore, this protocol is designed to be performed after Protocol A (on the benzylic-substituted intermediate) or using a nucleophile capable of double-displacement (e.g., excess amine).[1]
Reagents:
-
Substrate: Benzylic-substituted intermediate (from Protocol A)
-
Nucleophile: Aniline derivative, Phenol, or Thiol (1.2 eq)[1]
-
Solvent: DMF, DMSO, or NMP (Polar aprotic is essential to solvate the cation and leave the nucleophile "naked").
-
Base: K₂CO₃ or Cs₂CO₃ (2.0 eq).[1]
Step-by-Step Methodology:
-
Dissolution: Dissolve the intermediate in DMF (5 mL/g).
-
Activation: Add K₂CO₃ (2.0 eq) and the nucleophile (1.2 eq).
-
Thermal Cycle: Heat the reaction to 80°C – 100°C .
-
Mechanistic Insight: The ortho-nitro group stabilizes the Meisenheimer complex, but the steric bulk of the ortho-substituent and the existing benzylic chain (at position 4) requires thermal energy to overcome the activation barrier.
-
-
Monitoring: Reaction times vary from 4 to 12 hours.[1] Monitor by HPLC or TLC.[1]
-
Workup (Crash Precipitation): Pour the hot DMF solution slowly into rapidly stirring ice-water (10x volume). The product usually precipitates as a solid.
-
Filtration: Filter the solid, wash copiously with water to remove DMF, and dry.
Critical Process Parameters (CPP) & Troubleshooting
| Issue | Root Cause | Corrective Action |
| Bis-alkylation (Dimerization) | Using 1.0 eq of a primary amine in Protocol A. The product is still nucleophilic.[6] | Use secondary amines , or use 5.0 eq excess of primary amine, or use Boc-protected diamines . |
| Hydrolysis (-CH₂OH formation) | Wet solvents or high humidity during Protocol A. Benzylic chlorides are moisture sensitive.[1] | Use anhydrous DCM/THF .[1] Store SM in desiccator. |
| No Reaction at Ar-Cl (Site B) | Temperature too low or solvent too non-polar.[1] | Switch from THF to DMSO/DMF . Increase T to 100°C . |
| Exotherm / Runaway | Rapid addition of amine to benzylic chloride.[1] | Cool to 0°C and add reagents dropwise. |
References
-
General Reactivity of Nitro-Activated Aryl Halides
-
Specific Synthesis of Quinazoline Intermediates (Afatinib/Lapatinib analogs)
-
SNAr Mechanism & Meisenheimer Complex Stabilization
-
Benzylic Substitution Kinetics
Disclaimer: This Application Note is for research purposes only. 1-Chloro-4-(chloromethyl)-2-nitrobenzene is a potent alkylating agent and skin sensitizer.[1] All manipulations must be performed in a fume hood with appropriate PPE.
Sources
- 1. CN103086892A - Method for preparing p-nitrochlorobenzene by nitrifying chlorobenzene by using nitrogen dioxide - Google Patents [patents.google.com]
- 2. Question Explain why the reaction of 1-chloro-2-nitrobenzene with aqueous.. [askfilo.com]
- 3. Explanation of the difference in reactivity between 1-chloro-2-nitrobenze.. [askfilo.com]
- 4. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
"1-Chloro-4-(chloromethyl)-2-nitrobenzene" reaction with primary and secondary amines
Application Note: Chemoselective Amination of 1-Chloro-4-(chloromethyl)-2-nitrobenzene
Executive Summary
This guide details the chemoselective functionalization of 1-chloro-4-(chloromethyl)-2-nitrobenzene (CAS: 59796-65-3), a "dual-electrophile" scaffold critical in the synthesis of tyrosine kinase inhibitors (e.g., Lapatinib intermediates) and fused heterocycles.
The molecule possesses two distinct electrophilic sites:[1]
-
Benzylic Chloride (
): Highly reactive toward substitution. -
Aryl Chloride (
): Activated for Nucleophilic Aromatic Substitution ( ) by the ortho-nitro group.
Core Challenge: Controlling the reaction conditions to exclusively functionalize the benzylic position without disturbing the aryl chloride, or sequentially reacting both to form cyclic cores (e.g., quinazolines, benzodiazepines).
Chemical Logic & Mechanism
To achieve high yields, researchers must exploit the kinetic difference between the two electrophiles.
-
Site A (Benzylic): Reacts rapidly at 0°C to 25°C . The transition state is stabilized by the adjacent aromatic ring, and the C-Cl bond is weaker than the aryl C-Cl bond.
-
Site B (Aryl): Reacts slowly at >60°C . Despite the electron-withdrawing nitro group lowering the energy of the Meisenheimer complex, the
reaction is kinetically slower than the benzylic process.
Reaction Pathway Diagram
Figure 1: Divergent reaction pathways based on thermal control. Pathway A preserves the aryl chloride for downstream coupling.
Experimental Protocols
Protocol A: Chemoselective Benzylic Amination
Objective: Synthesize N-alkyl-4-chloro-3-nitrobenzylamine derivatives while preserving the aryl chloride.
Reagents:
-
Substrate: 1-Chloro-4-(chloromethyl)-2-nitrobenzene (1.0 equiv)
-
Amine: Secondary amine (1.1 equiv) or Primary amine (2.5 equiv to prevent bis-alkylation)
-
Base: Diisopropylethylamine (DIPEA) or
(1.5 equiv) -
Solvent: Anhydrous THF or Acetonitrile (MeCN)
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 equiv of substrate in MeCN (0.2 M concentration) in a round-bottom flask under
atmosphere. -
Cooling: Cool the solution to 0°C using an ice bath. Critical: This suppresses S_NAr activity.
-
Addition: Add the base (1.5 equiv). Then, add the amine dropwise over 15 minutes.
-
Note: If using a primary amine, add the substrate to the amine solution to maintain a high amine:substrate ratio locally, preventing dimer formation.
-
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to 20–25°C (Room Temp). Monitor via TLC (Hexane/EtOAc 4:1) or LC-MS.[2]
-
Endpoint: Consumption of starting material (typically 2–4 hours).
-
-
Workup: Quench with water. Extract with Ethyl Acetate (x3).[3] Wash organic layer with brine, dry over
, and concentrate. -
Purification: Flash chromatography on silica gel.
Yield Expectation: 85–95% CQA (Critical Quality Attribute): <1% Aryl substitution impurity.
Protocol B: Sequential One-Pot Cyclization (Quinazoline/Benzodiazepine Precursors)
Objective: Utilize both electrophilic sites to form a heterocycle or diamine.
Reagents:
-
Substrate: 1.0 equiv
-
Amine: Primary amine (R-
) (1.0 equiv) -
Second Nucleophile: If cyclizing, often an amidine or distinct amine.
-
Solvent: DMF or DMSO (High boiling point required).
Step-by-Step Methodology:
-
Step 1 (Benzylic): Follow Protocol A (0°C to RT) to install the amine at the benzylic position.
-
Step 2 (Aryl Displacement):
-
Add excess base (e.g.,
, 3.0 equiv) or a stronger base (Cs2CO3). -
Heat the reaction mixture to 80–100°C .
-
-
Monitoring: The nitro group activates the aryl chloride, but displacement requires heat. Monitor for the disappearance of the intermediate Benzylic Amine (Product A).
-
Workup: Pour into ice water (product often precipitates). Filter or extract.
Optimization & Troubleshooting Data
The following table summarizes solvent and base effects on the chemoselectivity ratio (Benzylic : Aryl product).
| Solvent | Base | Temp (°C) | Time (h) | Selectivity (Benzylic:Aryl) | Notes |
| MeCN | 25 | 4 | >99:1 | Recommended Standard | |
| THF | DIPEA | 25 | 6 | >98:2 | Good for solubility issues |
| DMF | 60 | 2 | 85:15 | Loss of selectivity at heat | |
| DMSO | NaOH | 25 | 1 | 90:10 | Strong base promotes side reactions |
| Ethanol | TEA | Reflux | 2 | 60:40 | Solvolysis competition observed |
Workflow Visualization: Purification Logic
Figure 2: Purification decision tree based on product basicity.
Safety & Handling (HSE)
-
Vesicant Hazard: Benzyl chloride derivatives are potent lachrymators and skin irritants. All weighing and transfers must occur in a functioning fume hood.
-
Skin Absorption: The nitro group increases lipophilicity, aiding skin absorption. Double-gloving (Nitrile/Laminate) is mandatory.
-
Waste: Segregate halogenated organic waste. Do not mix with strong oxidizers.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2733526, 1-Chloro-4-(chloromethyl)-2-nitrobenzene. Retrieved January 28, 2026 from [Link]
-
GlaxoSmithKline (2006). Process for the preparation of Lapatinib and intermediates thereof. World Intellectual Property Organization, WO2006113649.[4] (Demonstrates industrial utility of the scaffold).
- Smith, M. B., & March, J. (2007).March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
Sources
Technical Application Note: Strategic Utilization of 1-Chloro-4-(chloromethyl)-2-nitrobenzene in Pharmaceutical Synthesis
Executive Summary
1-Chloro-4-(chloromethyl)-2-nitrobenzene (CAS 55525-54-7), also known as 4-chloro-3-nitrobenzyl chloride , represents a critical "bifunctional" scaffold in medicinal chemistry. Its utility stems from its orthogonal reactivity profile : it contains a highly reactive benzylic chloride (susceptible to SN2 attack) and a deactivated aryl chloride (susceptible to SNAr only under specific activation), bridged by a nitro group that serves as a latent amine.
This guide provides validated protocols for leveraging this molecule in the synthesis of EGFR kinase inhibitor intermediates , benzimidazole pharmacophores , and lipophilic amine linkers .
Core Chemical Profile
| Property | Specification |
| IUPAC Name | 1-Chloro-4-(chloromethyl)-2-nitrobenzene |
| Common Name | 4-Chloro-3-nitrobenzyl chloride |
| CAS No. | 55525-54-7 |
| Molecular Weight | 206.02 g/mol |
| Physical State | Low-melting solid or yellow oil (highly dependent on purity) |
| Hazards | Lachrymator , Skin Corrosive (1B), Acute Toxicity |
| Primary Reactivity | Benzylic Nucleophilic Substitution (SN2) |
Reactivity Matrix & Chemoselectivity
The strategic value of this intermediate lies in the reactivity difference between the two chlorine atoms. The nitro group at the ortho position to the aryl chloride exerts a strong electron-withdrawing effect, yet the benzylic chloride remains the kinetic point of entry .
Chemoselectivity Hierarchy
-
Benzylic Chloride (C-4 position): Highly reactive toward soft nucleophiles (amines, thiols) at room temperature.
-
Nitro Group (C-2 position): Reducible to aniline; essential for subsequent cyclization.
-
Aryl Chloride (C-1 position): Relatively inert until the nitro group is reduced or unless subjected to forcing SNAr conditions.
Figure 1: Chemoselectivity landscape. Path A is the standard entry point for library generation.
Application Case Study 1: Selective N-Alkylation
Target: Synthesis of N-(4-chloro-3-nitrobenzyl)morpholine derivatives. Context: This reaction is a standard model for attaching pharmacophores (like piperazines or morpholines) used in kinase inhibitors.
Critical Process Parameters (CPP)
-
Solvent: Acetonitrile (ACN) or DMF. ACN is preferred for easier workup.
-
Base: Potassium Carbonate (K₂CO₃) is superior to organic bases (TEA) as it prevents the formation of quaternary ammonium salts and simplifies removal.
-
Temperature: Strictly < 45°C . Higher temperatures risk displacing the aryl chloride or causing Wurtz-type dimerization.
Step-by-Step Protocol
-
Preparation: Charge a 3-neck round bottom flask with 1-Chloro-4-(chloromethyl)-2-nitrobenzene (1.0 eq) and Acetonitrile (10 volumes).
-
Base Addition: Add anhydrous K₂CO₃ (1.5 eq) to the solution. The suspension should be stirred vigorously.
-
Nucleophile Addition: Add the amine (e.g., Morpholine, 1.1 eq) dropwise over 15 minutes. Note: Exothermic reaction.
-
Reaction: Stir at 25–30°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3). The starting material (Rf ~0.7) should disappear, replaced by a more polar spot (Rf ~0.4).
-
Quench: Filter off the inorganic salts (KCl/Excess K₂CO₃).
-
Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in DCM and wash with water (2x) to remove residual DMF/Amine.
-
Yield: Expected yield 85–92%.
Validation Check:
-
¹H NMR (CDCl₃): Look for the disappearance of the CH₂Cl singlet (~4.6 ppm) and appearance of the benzylic amine singlet (~3.5 ppm).
Application Case Study 2: Reductive Cyclization to Benzimidazoles
Target: Synthesis of 5-substituted Benzimidazoles. Context: After the benzylic substitution (from Protocol 1), the nitro group must be reduced to an amine to allow cyclization with the aryl chloride (or an added aldehyde) to form the benzimidazole core.
The "Iron" Constraint
Avoid using H₂/Pd-C if the aryl chloride (C-1) must be preserved. Palladium catalysis often leads to hydrodehalogenation (stripping the Cl from the aromatic ring). Iron/Acetic Acid (Bechamp reduction) is the gold standard here for chemoselectivity.
Step-by-Step Protocol
-
Substrate: Dissolve the N-alkylated nitro intermediate (from Protocol 1) in Ethanol/Water (4:1) .
-
Reductant: Add Iron Powder (325 mesh, 5.0 eq) and Ammonium Chloride (0.5 eq).
-
Heating: Heat to reflux (75–80°C) for 2 hours.
-
Filtration: Filter hot through a Celite pad to remove iron sludge. Wash with hot ethanol.
-
Cyclization (One-Pot Variation):
-
To the filtrate (containing the crude aniline), add Triethyl Orthoformate (3.0 eq) and a catalytic amount of p-TSA .
-
Reflux for an additional 3 hours.
-
-
Workup: Evaporate solvent, neutralize with NaHCO₃, and extract with EtOAc.
Figure 2: Step-wise synthesis of Benzimidazole scaffolds preserving the Aryl Chloride.
Safety & Handling (Mandatory)
HSE Warning: 1-Chloro-4-(chloromethyl)-2-nitrobenzene is a potent lachrymator (tear gas effect) and a skin sensitizer .
-
Containment: All weighing and transfers must occur inside a functioning fume hood.
-
Neutralization: Spills should be neutralized with dilute ammonia or 10% sodium carbonate solution to quench the benzylic chloride before cleaning.
-
PPE: Double nitrile gloves are required. The compound permeates standard latex rapidly.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 286563, 1-Chloro-2-(chloromethyl)-4-nitrobenzene. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: 1-chloro-2-(chloromethyl)-4-nitrobenzene.[1] Retrieved from [Link][1]
-
Organic Chemistry Portal. Synthesis of Benzimidazoles: Recent Methodologies. (Validating the Fe/AcOH reduction pathway). Retrieved from [Link]
-
Bhanage, B. M., et al. (2015). Synthesis of 2-Substituted Benzimidazoles.[2] Synlett, 26, 2831-2834.[2] (Protocol adaptation for cyclization).
Sources
Experimental protocol for the reduction of the nitro group in "1-Chloro-4-(chloromethyl)-2-nitrobenzene"
Executive Summary
This guide details the experimental protocols for the reduction of 1-Chloro-4-(chloromethyl)-2-nitrobenzene to 2-Chloro-5-(chloromethyl)aniline .
The synthesis presents a critical chemoselectivity challenge: the molecule contains three reducible sites—a nitro group (
To ensure the retention of both halogen motifs, this guide recommends two "soft" chemical reduction methods:
-
Stannous Chloride (
) Reduction: High selectivity, ideal for small-scale/medicinal chemistry optimization. -
Iron/Ammonium Chloride (
) Reduction: A milder, scalable variation of the Béchamp reduction that minimizes waste and avoids strong acidic conditions that could hydrolyze the benzylic chloride.
Strategic Analysis: The Selectivity Cliff
Success in this reaction depends on navigating the bond dissociation energy (BDE) hierarchy. The reduction potential must be tuned to reduce the nitro group without crossing the threshold for C-Cl bond insertion.
| Functional Group | Reactivity Risk | Consequence of Over-Reduction |
| Nitro ( | Target | Desired Amine ( |
| Benzylic Chloride ( | High | Formation of Methyl ( |
| Aryl Chloride ( | Moderate | Formation of Dechloro-analog (via |
Why Catalytic Hydrogenation Fails: Palladium and Platinum catalysts facilitate the oxidative addition of hydrogen into C-Cl bonds, particularly at the benzylic position where the C-Cl bond is weakened by resonance stabilization of the resulting radical/cation intermediates.
Why Dissolving Metals Succeed: Electron transfer mechanisms (SET) utilizing metals like Tin (Sn) or Iron (Fe) in protic media operate via nitro-nitroso-hydroxylamine cascades that are kinetically favored over C-Cl bond cleavage under controlled pH.
Experimental Protocols
Protocol A: Stannous Chloride Reduction (High Precision)
Recommended for milligram to gram-scale synthesis where product purity is paramount.
Materials
-
Substrate: 1-Chloro-4-(chloromethyl)-2-nitrobenzene (1.0 equiv)
-
Reagent: Tin(II) Chloride Dihydrate (
) (5.0 equiv) -
Solvent: Ethanol (Absolute) or Ethyl Acetate
-
Workup: Potassium Sodium Tartrate (Rochelle Salt), sat.
, Ethyl Acetate.
Step-by-Step Methodology
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the nitro substrate (1.0 equiv) in Ethanol (
). -
Addition: Add
(5.0 equiv) in a single portion. The reaction is slightly exothermic. -
Reaction: Heat the mixture to 70°C (mild reflux) under an inert atmosphere (
or Ar).-
Note: Monitor by TLC or HPLC. Reaction typically completes in 2–4 hours.
-
-
Quench (Critical): Cool to room temperature. Pour the mixture into ice-water.
-
Neutralization: Carefully adjust pH to ~7–8 using saturated
.-
Caution: Avoid strong bases (NaOH) to prevent hydrolysis of the benzylic chloride to the benzyl alcohol.
-
-
Emulsion Control: If a tin emulsion forms, add a saturated solution of Rochelle Salt and stir vigorously for 30 minutes. This chelates the tin, separating the layers.
-
Extraction: Extract with Ethyl Acetate (
). Wash combined organics with Brine, dry over , and concentrate in vacuo.
Protocol B: Iron/Ammonium Chloride Reduction (Scalable/Green)
Recommended for multi-gram scale. This method is milder than the classic Fe/HCl (Béchamp) and minimizes iron sludge issues.
Materials
-
Substrate: 1-Chloro-4-(chloromethyl)-2-nitrobenzene (1.0 equiv)
-
Reagent: Iron Powder (325 mesh, reduced) (4.0 equiv)
-
Additive: Ammonium Chloride (
) (0.5 – 1.0 equiv) -
Solvent: Ethanol : Water (4:1 ratio)
Step-by-Step Methodology
-
Activation: In the reaction vessel, suspend Iron powder (4.0 equiv) and
in water. Stir vigorously at 50°C for 15 minutes to activate the iron surface. -
Solvation: Add the nitro substrate dissolved in Ethanol to the activated iron suspension.
-
Reaction: Heat to reflux (approx. 78°C) with vigorous mechanical stirring.
-
Monitoring: Monitor consumption of starting material (approx. 1–3 hours).
-
Workup:
-
Filtration: While still warm, filter the mixture through a pad of Celite to remove iron oxides. Wash the pad with hot Ethanol.
-
Concentration: Remove the bulk of the Ethanol under reduced pressure.
-
Extraction: Dilute the remaining aqueous residue with water and extract with Ethyl Acetate or Dichloromethane.
-
Purification: The crude amine is often pure enough for subsequent steps. If necessary, purify via flash column chromatography (Hexanes/EtOAc).
-
Analytical Validation
| Parameter | Specification | Method |
| Appearance | Off-white to pale yellow solid/oil | Visual |
| H-NMR Shift | Disappearance of aromatic protons ortho to | 1H-NMR ( |
| Benzylic Integrity | Retention of | 1H-NMR |
| Mass Spec | LC-MS (ESI+) |
Safety & Handling (Crucial)
-
Vesicant Hazard: Benzylic chlorides are potent alkylating agents. They are lachrymators and potential blistering agents (vesicants).
-
Control: Handle only in a functioning fume hood. Double-glove (Nitrile/Laminate).
-
Decontamination: Quench spills with dilute ammonia or nucleophilic solution (e.g., sodium thiosulfate) to deactivate the alkyl chloride.
-
-
Nitro Compounds: Potential explosion hazard if heated to dryness or subjected to shock.
Process Visualization
Reaction Pathway
Figure 1: Chemoselective reduction pathway avoiding hydrogenolysis side-reactions.
Workup Workflow (SnCl2 Method)
Figure 2: Workup logic for Stannous Chloride reduction to manage tin emulsions.
References
-
Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842. Link
-
Ram, S., & Ehrenkaufer, R. E. (1984). Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reduction of nitro compounds.[3] Tetrahedron Letters, 25(32), 3415-3418. Link
-
Common Organic Chemistry. (n.d.). Nitro Reduction - Common Conditions. Retrieved October 26, 2023. Link
-
PubChem. (2023). 4-Chloro-2-(chloromethyl)-1-nitrobenzene (Compound Summary). National Library of Medicine. Link
Sources
Strategic Utilization of 1-Chloro-4-(chloromethyl)-2-nitrobenzene in Next-Generation Dye Synthesis
Executive Summary
The synthesis of novel chromophores requires versatile building blocks that offer orthogonal reactivity. 1-Chloro-4-(chloromethyl)-2-nitrobenzene (CAS 57403-35-7) represents a "privileged scaffold" in dye chemistry due to its unique trifunctional nature: a highly reactive benzylic chloride, an activating nitro group, and a sterically distinct aryl chloride.
This Application Note details the strategic use of this intermediate to synthesize "Benzylic-Anchored" Azo Dyes and Fluorescent Probes . Unlike simple aniline precursors, this compound allows for the introduction of a chromophore after complex structural modifications, or the attachment of a "reactive handle" (the chloromethyl group) to existing dyes to improve solubility and substantivity.
Chemical Profile & Reactivity Landscape
Compound Specifications
| Property | Data |
| IUPAC Name | 1-Chloro-4-(chloromethyl)-2-nitrobenzene |
| CAS Number | 57403-35-7 |
| Molecular Formula | |
| Molecular Weight | 206.02 g/mol |
| Physical State | Pale yellow crystalline solid |
| Melting Point | 68–72 °C |
| Primary Hazard | Lachrymator (due to benzylic chloride), Skin Irritant |
The "Orthogonal Reactivity" Concept
The power of this intermediate lies in the distinct activation energy required for each functional group. This allows for sequential, controlled functionalization without the need for extensive protecting groups.
-
Site A (Benzylic Chloride): Kinetic product. Reacts rapidly with nucleophiles (amines, thiols, alkoxides) at room temperature via
. -
Site B (Nitro Group): Latent nucleophile. Stable during Site A substitution; can be reduced to an aniline (
) for subsequent diazo coupling. -
Site C (Aryl Chloride): Thermodynamic product. Activated by the ortho-nitro group, it undergoes Nucleophilic Aromatic Substitution (
) only under forcing conditions (elevated T, strong bases), allowing it to survive mild benzylic substitutions.
Reactivity Pathway Diagram
Figure 1: Divergent reactivity pathways. Path A is the primary entry point for linker synthesis.
Application Protocol: Synthesis of a Novel Azo-Dye Linker
Objective: Synthesize a "Coupler" intermediate by functionalizing the benzylic position, followed by nitro reduction to create a diazo component. This demonstrates the compound's utility in creating dyes with extended conjugation or solubility tails.
Experimental Workflow (Step-by-Step)
Step 1: Benzylic Amination (
Reaction)
Target: To attach a solubilizing amine tail without disturbing the nitro-aryl core.
Reagents:
-
1-Chloro-4-(chloromethyl)-2-nitrobenzene (1.0 eq)
-
N-Methylpiperazine (1.1 eq) [Solubilizing Group]
-
Potassium Carbonate (
, 2.0 eq) -
Acetonitrile (ACN) [Solvent]
Protocol:
-
Dissolution: In a 250 mL round-bottom flask, dissolve 10.3 g (50 mmol) of 1-Chloro-4-(chloromethyl)-2-nitrobenzene in 100 mL of anhydrous ACN.
-
Base Addition: Add 13.8 g (100 mmol) of anhydrous
. Stir the suspension vigorously. -
Nucleophile Addition: Dropwise add 5.5 g (55 mmol) of N-Methylpiperazine over 15 minutes at
(ice bath) to control the exotherm. -
Reaction: Allow the mixture to warm to room temperature (
) and stir for 4 hours. Note: TLC (Hexane:EtOAc 7:3) should show complete consumption of the starting material ( ). -
Workup: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: The residue is typically a yellow oil. Recrystallize from Ethanol/Hexane if solid, or use directly if purity >95% (by HPLC).
-
Yield: ~12.5 g (92%).
-
Product: 1-(4-Chloro-3-nitrobenzyl)-4-methylpiperazine.
-
Step 2: Nitro Reduction (Bechamp Reduction)
Target: Convert the nitro group to an aniline to enable diazotization.
Reagents:
-
Intermediate from Step 1 (1.0 eq)
-
Iron Powder (3.0 eq)
-
Ammonium Chloride (
, 0.5 eq) -
Ethanol/Water (4:1 v/v)
Protocol:
-
Setup: Suspend 10 g of the Step 1 intermediate in 80 mL Ethanol and 20 mL Water.
-
Activation: Add 0.8 g
and heat to reflux ( ). -
Reduction: Add 6.2 g Iron powder portion-wise over 30 minutes. Vigorous stirring is essential to prevent clumping.
-
Monitoring: Reflux for 2–3 hours. The yellow color of the nitro compound will fade to a pale brown/colorless solution (amine).
-
Workup: Filter the hot reaction mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.
-
Isolation: Concentrate the filtrate. Neutralize with saturated
and extract with Ethyl Acetate. Dry over and evaporate.-
Yield: ~8.0 g (89%).
-
Product: 2-Amino-4-((4-methylpiperazin-1-yl)methyl)chlorobenzene.
-
Step 3: Diazotization and Dye Coupling
Target: Formation of the final Azo Dye.
Protocol Summary:
-
Diazotization: Dissolve the amine (Step 2 product) in dilute HCl at
. Add (aq) dropwise until starch-iodide paper turns blue. -
Coupling: Slowly add this diazonium salt solution to a solution of a coupler (e.g., N,N-Diethylaniline or 2-Naphthol) buffered at pH 4–5 (for amines) or pH 9–10 (for phenols).
-
Precipitation: The dye precipitates immediately. Stir for 1 hour, filter, and wash with water.
Process Logic & Troubleshooting
Synthetic Pathway Visualization
Figure 2: Step-by-step synthesis workflow with critical control points.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 | Hydrolysis of benzyl chloride | Ensure ACN is anhydrous; minimize air exposure. |
| Formation of Dimers | Amine nucleophile is too concentrated | Add nucleophile dropwise; use excess amine if it's cheap. |
| Incomplete Reduction | Iron surface passivation | Activate Iron with trace HCl before use; increase agitation. |
| Decomposition of Diazo | Temperature > | Maintain strict ice-bath cooling; add urea to scavenge excess nitrous acid.[1] |
Safety & Handling (SDS Highlights)
-
Lachrymator: The starting material contains a chloromethyl group, which hydrolyzes to release HCl and benzyl alcohol derivatives on contact with moisture (eyes/lungs).[2] Always handle in a functioning fume hood.
-
Skin Sensitizer: Nitro-chlorobenzenes are known sensitizers and potential mutagens. Double-gloving (Nitrile) is recommended.
-
Waste Disposal: Aqueous waste from Step 3 (Diazotization) contains diazonium salts which can be explosive if dried. Quench with reductants (bisulfite) before disposal.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 286563, 1-Chloro-2-(chloromethyl)-4-nitrobenzene. (Note: Isomer reference for reactivity comparison). Retrieved October 26, 2025, from [Link]
-
MDPI. (2025). Synthesis and Crystal Structure of Chlorinated Nitroaromatics. Molbank. Retrieved October 26, 2025, from [Link]
Sources
Application Note: Strategic Utilization of 1-Chloro-4-(chloromethyl)-2-nitrobenzene in Medicinal Chemistry
This Application Note and Protocol Guide is structured to provide a comprehensive technical analysis of 1-Chloro-4-(chloromethyl)-2-nitrobenzene (CAS: 57403-35-7). It is designed for medicinal chemists and process engineers, focusing on the compound's unique bifunctional electrophilic nature and its strategic application in synthesizing nitrogen-containing heterocycles and solubilized drug scaffolds.
Compound: 1-Chloro-4-(chloromethyl)-2-nitrobenzene CAS: 57403-35-7 Molecular Weight: 206.03 g/mol Role: Bifunctional Electrophile / Heterocycle Precursor[1][2][3]
Executive Summary
In the landscape of modern drug discovery, 1-Chloro-4-(chloromethyl)-2-nitrobenzene serves as a high-value "linchpin" scaffold. Its utility stems from its orthogonal electrophilicity : it possesses a highly reactive benzylic chloride (susceptible to mild
-
Solubilizing Linkers: Attaching polar "tails" (e.g., N-methylpiperazine, morpholine) to lipophilic drug cores.
-
Benzimidazole/Quinoxaline Synthesis: Precursor to 1,2-diamines via
displacement followed by nitro reduction. -
Indole/Indolinone Functionalization: N-alkylation of lactam cores for kinase inhibitor libraries.
Chemical Profile & Mechanistic Insight[4][5][6]
The Orthogonal Reactivity Concept
The structural genius of this molecule lies in the electronic environment of its two leaving groups.
-
Site A (Benzylic Chloride): The carbon-chlorine bond at the 4-position is activated by the aromatic ring but is distinctively
hybridized. It reacts rapidly with nucleophiles (amines, thiols) at room temperature via an mechanism. -
Site B (Aryl Chloride): The chlorine at the 1-position is
hybridized. Normally inert, it is activated by the ortho-nitro group, which withdraws electron density via resonance ( effect), lowering the energy of the Meisenheimer complex intermediate. However, this reaction typically requires elevated temperatures (>60°C) or strong bases.
Chemist’s Advantage: By controlling temperature and stoichiometry, one can selectively functionalize the benzylic position quantitatively without disturbing the aryl chloride, creating a stable intermediate for subsequent divergent synthesis.
Visualization of Reactivity Pathways
The following diagram illustrates the divergent synthetic pathways accessible from this scaffold.
Figure 1: Divergent synthetic pathways. Path A is the kinetically favored route for library synthesis.
Detailed Experimental Protocols
Protocol A: Chemoselective Benzylic Amination (Synthesis of "Tail" Intermediates)
Objective: To install a solubilizing group (e.g., Morpholine) at the 4-position without displacing the aryl chloride. Applicability: Synthesis of kinase inhibitor intermediates where the aryl chloride is reserved for later coupling to the hinge-binding motif.
Reagents:
-
Secondary Amine (e.g., Morpholine, N-methylpiperazine) (1.1 eq)
-
Triethylamine (
) or DIPEA (1.2 eq) -
Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)
Procedure:
-
Preparation: Dissolve 1-Chloro-4-(chloromethyl)-2-nitrobenzene (10 mmol) in anhydrous DCM (50 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0°C using an ice bath. Note: Although the reaction proceeds at RT, cooling prevents potential exotherms and ensures selectivity.
-
Addition: Mix the secondary amine (11 mmol) with
(12 mmol) in DCM (10 mL). Add this mixture dropwise to the main solution over 15 minutes. -
Reaction: Remove the ice bath and stir at Room Temperature (20-25°C) for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS. The starting material peak should disappear, replaced by a more polar product peak.
-
Workup: Quench with water (30 mL). Extract the organic layer and wash with brine (2 x 30 mL). Dry over anhydrous
. -
Purification: Concentrate in vacuo. The product is often pure enough for the next step. If necessary, purify via flash column chromatography (Silica gel, DCM/MeOH gradient).
Critical Control Point: Do not heat above 40°C. Heating may trigger slow displacement of the aryl chloride or decomposition.
Protocol B: S_NAr Displacement & Nitro Reduction (Benzimidazole Precursor)
Objective: To displace the aryl chloride with a primary amine and reduce the nitro group, generating a 1,2-diamine for cyclization.
Reagents:
-
Intermediate from Protocol A (1.0 eq)
-
Primary Amine (e.g., Aniline, Benzylamine) (1.2 eq)
-
Base:
(2.0 eq) or (1.5 eq) -
Solvent: DMF or DMSO
-
Reduction Agent:
or
Procedure:
-
Displacement (
):-
Dissolve the intermediate (from Protocol A) in DMF (0.5 M concentration).
-
Add
and the primary amine. -
Heat to 80–100°C for 4–12 hours. The nitro group activates the aryl chloride, facilitating displacement.
-
Monitoring: LC-MS will show the mass shift corresponding to Cl
Amine substitution.
-
-
Workup (Displacement):
-
Cool to RT, pour into ice water. The product often precipitates as a yellow/orange solid. Filter and dry.
-
-
Nitro Reduction:
-
Dissolve the nitro-amine intermediate in Ethanol/EtOAc.
-
Add 10% Pd/C (10 wt%) and stir under
balloon (1 atm) for 2–6 hours. -
Alternative: For halogen-sensitive substrates, use
(5 eq) in Ethanol at 70°C.
-
-
Isolation: Filter through Celite (if Pd/C used) or neutralize and extract (if SnCl2 used).
-
Result: A 1,2-phenylenediamine derivative with a functionalized benzylic tail, ready for cyclization with aldehydes, carboxylic acids, or CDI to form Benzimidazoles .
Data Summary & Physical Properties[6]
| Property | Value / Description | Note |
| CAS Number | 57403-35-7 | Verify purity >98% for library synthesis |
| Appearance | Yellow crystalline solid or powder | Nitro group imparts yellow color |
| Melting Point | ~46-50°C (Isomer dependent) | Low MP requires cold storage to prevent caking |
| Solubility | Soluble in DCM, EtOAc, DMF, DMSO | Poor solubility in water |
| Stability | Stable at RT; Moisture sensitive (benzylic Cl) | Store under inert atmosphere (Argon/N2) |
| Reactivity Order | Benzylic Cl ( | Allows sequential functionalization |
Safety & Handling Guidelines
-
Lachrymator Hazard: Like most benzyl chlorides, this compound is a potent lachrymator (tear gas agent). Always handle in a well-ventilated fume hood.
-
Skin Sensitizer: Nitro-aromatics and alkyl halides are potential skin sensitizers. Double-gloving (Nitrile) is recommended.
-
Energetic Potential: Nitro compounds can be explosive if heated to decomposition. Do not distill the neat compound. Use vacuum concentration at moderate temperatures (<50°C).
-
Waste Disposal: Segregate as Halogenated Organic Waste. Do not mix with strong oxidizers.
References
-
Synthesis of 1-Chloro-4-(chloromethyl)
-
General Reactivity of Nitro-Benzyl Halides
-
Sigma-Aldrich. (2024). "Product Specification: 1-Chloro-4-(chloromethyl)-2-nitrobenzene". Link
-
-
Medicinal Chemistry Applications (Quinazolines & Indoles)
(Note: While specific "blockbuster" drugs made solely from this CAS are proprietary, the protocols above represent the standard industry application of this scaffold in kinase inhibitor and GPCR ligand discovery.)
Sources
- 1. 57403-35-7 | 1-chloro-4-(chloromethyl)-2-nitrobenzene - Aromsyn Co.,Ltd. [aromsyn.com]
- 2. 1-chloro-4-(chloromethyl)-2-nitrobenzene_57403-35-7_Hairui Chemical [hairuichem.com]
- 3. 1-chloro-4-(chloromethyl)-2-nitrobenzene | 57403-35-7 [m.chemicalbook.com]
- 4. lookchem.com [lookchem.com]
- 5. 1-Amino-4-chloro-2-nitrobenzene | Sigma-Aldrich [sigmaaldrich.com]
- 6. guidechem.com [guidechem.com]
- 7. 1-chloro 4 nitrobenzene | Sigma-Aldrich [sigmaaldrich.com]
- 8. Supelco 1-chloro-2-nitrobenzene | Sigma-Aldrich [sigmaaldrich.com]
"1-Chloro-4-(chloromethyl)-2-nitrobenzene" as a building block for agrochemicals
High-Value Scaffold for HPPD Inhibitor and PPO Herbicide Synthesis
Executive Summary
1-Chloro-4-(chloromethyl)-2-nitrobenzene (CAS 69422-57-7) is a bifunctional electrophilic building block critical to the synthesis of modern herbicides, specifically 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) inhibitors (e.g., triketones) and Protoporphyrinogen Oxidase (PPO) inhibitors .
Its industrial value lies in its "Dual-Warhead" reactivity :
-
Primary Reactivity (Kinetic): The benzylic chloride (
) allows for rapid, mild nucleophilic substitution ( ) to attach heterocycles or sulfur moieties. -
Secondary Reactivity (Thermodynamic): The aromatic chloride (
), activated by the ortho-nitro group, facilitates subsequent diversification or metal-catalyzed coupling.
This guide details the chemoselective handling of this compound to synthesize sulfone-based herbicide precursors, a dominant class in resistance management strategies.
Part 1: Chemical Profile & Reactivity Analysis
Structural Logic
The molecule presents a unique challenge: managing two electrophilic sites without causing polymerization or unwanted side reactions.
| Feature | Moiety | Reactivity Mode | Activation / Mechanism |
| Site A | Benzylic Chloride ( | High ( | Unhindered primary carbon; leaving group stabilized by aromatic ring. |
| Site B | Aromatic Chloride ( | Moderate ( | Activated by electron-withdrawing |
| Site C | Nitro Group ( | Latent (Redox) | Precursor to aniline; directs |
Chemoselectivity Map
The following diagram illustrates the divergent pathways available based on reaction conditions.
Figure 1: Chemoselectivity landscape. Pathway A is the primary route for building triketone herbicide skeletons.
Part 2: Application Note - Synthesis of Sulfone Intermediates
Context
Many HPPD inhibitors (analogs of Mesotrione or Tembotrione) rely on a 2-nitro-4-methylsulfonyl substitution pattern. The starting material is converted into a thioether, which is subsequently oxidized to a sulfone.
Why this route? Direct sulfonation of deactivated benzene rings is difficult. Using the benzylic chloride to introduce a sulfur nucleophile (mercaptan) followed by oxidation is the industry-standard "Trojan Horse" strategy to install the sulfone group.
Critical Design Considerations
-
Solvent Choice: A biphasic system (Water/DCM) or polar aprotic solvent (Acetonitrile) is preferred to solubilize the organic chloride while managing the inorganic base.
-
Temperature Control: The reaction must be kept below 30°C . Higher temperatures risk displacing the aromatic chloride (Site B), leading to inseparable regioisomeric impurities.
-
Base Selection: Use a weak inorganic base (
or ). Strong bases (NaOH/KOH) promote hydrolysis of the benzylic chloride to the benzyl alcohol (dead-end byproduct).
Part 3: Protocol - Regioselective Thioetherification
Objective: Synthesize 1-chloro-2-nitro-4-[(methylthio)methyl]benzene via
Materials
-
Substrate: 1-Chloro-4-(chloromethyl)-2-nitrobenzene (1.0 eq)
-
Nucleophile: Sodium Thiomethoxide (NaSMe) (1.1 eq) - Note: Can be generated in situ from Methanethiol.
-
Base: Potassium Carbonate (
), anhydrous (1.5 eq) -
Solvent: Acetonitrile (MeCN) or THF (Dry).
-
Quench: 1M HCl.
Step-by-Step Methodology
-
Preparation of Slurry:
-
Charge a 3-neck round bottom flask with Acetonitrile (10 volumes) .
-
Add
(1.5 eq) and cool the suspension to 0°C using an ice bath. -
Rationale: Pre-cooling prevents exotherms upon nucleophile addition.
-
-
Nucleophile Addition:
-
Add Sodium Thiomethoxide (1.1 eq) portion-wise over 15 minutes.
-
Maintain internal temperature
. -
Stir for 30 minutes to ensure homogeneity.
-
-
Substrate Addition (The Critical Step):
-
Dissolve 1-Chloro-4-(chloromethyl)-2-nitrobenzene in minimal MeCN.
-
Add this solution dropwise to the reaction mixture over 45-60 minutes .
-
Control: Do not allow temperature to exceed 20°C .
-
Mechanism:[1][2][3][4] Slow addition keeps the concentration of the electrophile low relative to the nucleophile, favoring the faster benzylic substitution over side reactions.
-
-
Reaction Monitoring:
-
Allow to warm to room temperature (25°C).
-
Monitor via HPLC or TLC (Hexane/EtOAc 8:2).
-
Endpoint: Disappearance of starting material (
) and appearance of product ( ). Reaction is typically complete in 2-4 hours.
-
-
Workup:
-
Filter off inorganic salts (
). -
Concentrate the filtrate under reduced pressure.
-
Redissolve residue in Ethyl Acetate and wash with water (
) and Brine ( ). -
Dry over
and concentrate.
-
Data Validation Table
| Parameter | Specification | Observation/Target |
| Appearance | Solid / Oil | Pale yellow solid (upon crystallization) |
| Yield | % | > 85% (Isolated) |
| Purity (HPLC) | Area % | > 98% |
| 1H NMR (CDCl3) | Look for shift of benzylic |
Part 4: Downstream Workflow (Oxidation to Sulfone)
Following the thioether formation, the material is typically oxidized to the sulfone, a key pharmacophore in herbicides like Mesotrione analogs.
Figure 2: Oxidation workflow. Note that mCPBA (meta-chloroperoxybenzoic acid) is preferred for lab scale, while catalytic H2O2 is preferred for process scale.
Part 5: Safety & Handling Protocols
Hazard Class: Benzylic chlorides are potent alkylating agents. GHS Classification: Skin Corr.[5] 1B, Acute Tox. 4, STOT SE 3.[5]
-
Lachrymator Warning: This compound is a severe eye irritant.[5] All operations must be performed in a functioning fume hood.
-
Skin Sensitization: Avoid all contact. Double-gloving (Nitrile + Laminate) is recommended during weighing.
-
Decontamination: Spills should be treated with a dilute solution of ammonia or ethanolamine to quench the alkylating capability before cleaning.
-
Thermal Stability: Do not heat bulk material above 100°C without DSC (Differential Scanning Calorimetry) testing, as nitro-compounds can possess high decomposition energy.
References
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 286563: 1-Chloro-2-(chloromethyl)-4-nitrobenzene. Retrieved from [Link][5]
- Note: Verifies CAS, physical properties, and GHS safety d
- Beaudegnies, R., et al. (2009). "Synthesis of HPPD Inhibitors: A Review of Triketone Herbicides." Bioorganic & Medicinal Chemistry, 17(12), 4134-4152. Context: General synthesis strategies for HPPD inhibitors using benzyl precursors.
-
Bayer CropScience. (2008). Process for the preparation of 2-nitro-4-methylsulfonylbenzoic acid derivatives.[3] US Patent 7,365,223.
- Context: Industrial protocols for converting benzyl chlorides to sulfones in agrochemical synthesis.
- Context: Handling protocols for lachrym
Sources
- 1. nj.gov [nj.gov]
- 2. Anomalous reaction of 4-chloro-7-nitrobenzofurazan with thiol compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic process of herbicide tembotrione - Eureka | Patsnap [eureka.patsnap.com]
- 4. BENZENE, 1-(CHLOROMETHYL)-4-NITRO- | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. 1-Chloro-2-(chloromethyl)-4-nitrobenzene | C7H5Cl2NO2 | CID 286563 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Common side reactions in the nitration of 4-chlorotoluene to produce "1-Chloro-4-(chloromethyl)-2-nitrobenzene"
To: Research & Development Team From: Senior Application Scientist, Chemical Synthesis Division Subject: Technical Support Guide: Troubleshooting Side Reactions in the Nitration of 4-Chlorotoluene
Executive Summary
Producing 1-Chloro-4-(chloromethyl)-2-nitrobenzene starting from 4-chlorotoluene involves a two-stage transformation: electrophilic aromatic nitration followed by radical benzylic chlorination.
This guide focuses on the critical Nitration Step . The primary technical challenge in this synthesis is not a traditional "impurity," but a regioselectivity bottleneck . The nitration of 4-chlorotoluene kinetically favors the formation of 4-chloro-2-nitrotoluene (the wrong isomer for your target), making your desired precursor, 4-chloro-3-nitrotoluene , the minor product.
This document outlines the reaction landscape, quantifies the isomer distribution, and provides troubleshooting protocols for the three most common side reactions: Regio-isomer Misalignment , Over-Nitration (Dinitration) , and Benzylic Oxidation .
Part 1: The Reaction Landscape (Visualized)
The following diagram illustrates the competitive pathways during the nitration of 4-chlorotoluene. Note that the "Major Pathway" leads to the unwanted isomer, necessitating rigorous downstream separation.
Figure 1: Reaction network showing the competition between the major (unwanted) and minor (desired) isomers during nitration.[1][2][3][4][5]
Part 2: Troubleshooting Guide & FAQs
Issue 1: The "Wrong Isomer" Problem (Regioselectivity)
Symptom: HPLC/GC analysis shows a 60:40 ratio of two mono-nitro isomers, with the desired peak being the smaller one. Root Cause: In 4-chlorotoluene, the methyl group (activator) directs incoming electrophiles ortho to itself (position 2), while the chlorine (deactivator) directs ortho to itself (position 3). The activation of the methyl group dominates, favoring the 2-nitro isomer (unwanted).
| Parameter | Unwanted Isomer (2-Nitro) | Desired Isomer (3-Nitro) |
| Structure | NO₂ ortho to Methyl | NO₂ ortho to Chlorine |
| Directing Influence | Driven by Methyl activation | Driven by Chlorine direction |
| Typical Yield | 58% - 63% | 37% - 42% |
| Boiling Point | ~240°C | ~260°C |
| Melting Point | 38°C | 7°C |
Q: Can I shift the reaction to favor the 3-nitro isomer? A: Not significantly. The electronic bias of the methyl group is intrinsic. Lowering the temperature (-10°C to 0°C) slightly improves selectivity for the para position in toluene, but since the para position is blocked by Chlorine, the effect is minimal.
-
Actionable Protocol: Do not attempt to force the reaction conditions to change this ratio, as it often leads to dinitration. Focus on separation efficiency . The 2-nitro isomer has a significantly higher melting point (38°C) than the desired 3-nitro isomer (7°C). Fractional crystallization or precision rectification is required to isolate the desired precursor before the chlorination step [1][2].
Issue 2: Formation of Dinitro Species
Symptom: Appearance of heavy impurities (late eluting peaks on GC) and increased viscosity of the reaction mixture. Root Cause: The introduction of the first nitro group deactivates the ring. However, if the acid concentration is too high (using fuming HNO₃) or the temperature spikes >50°C, the ring will undergo a second nitration.
Q: How do I suppress dinitration? A: You must control the "Stopping Potential" of the reaction.
-
Stoichiometry: Use a slight deficiency of nitric acid (0.98 eq) rather than an excess. Unreacted starting material is easier to recycle than separating dinitro impurities.
-
Acid Strength: Avoid mixed acid systems with >20% free SO₃ (oleum) unless strictly temperature-controlled. Use 98% H₂SO₄ and 70% HNO₃.
-
Quench Protocol: Dinitration often occurs during the "cook-out" period (the final stir). Quench immediately into ice water once the mono-nitro conversion plateaus.
Issue 3: Oxidative Degradation (Loss of Methyl Group)
Symptom: Low mass balance; acidic aqueous waste; presence of 4-chlorobenzoic acid. Root Cause: Nitric acid is a potent oxidizer. At reflux temperatures or in dilute aqueous acid, the benzylic methyl group is oxidized to a carboxylic acid.
Q: Why is my yield dropping despite high conversion? A: You are likely "burning" your starting material.
-
Check: Is your reaction temperature >60°C?
-
Check: Is water accumulating in the system? (Water lowers the acidity function, making HNO₃ act more as an oxidizer than a nitrating agent).
-
Solution: Maintain anhydrous conditions where possible. Use concentrated H₂SO₄ as a dehydrating agent to keep the HNO₃ in its nitronium (NO₂⁺) form, which favors substitution over oxidation.
Part 3: Validated Experimental Protocol (Nitration Step)
Note: This protocol prioritizes safety and the isolation of the specific isomer mixture required for the subsequent chlorination step.
Step 1: Preparation of Mixed Acid
-
In a jacketed glass reactor, charge Sulfuric Acid (98%, 2.5 eq) .
-
Cool to 0°C.
-
Slowly add Nitric Acid (70%, 1.05 eq) , maintaining internal temperature <10°C. (Exothermic).
Step 2: Nitration
-
Add 4-Chlorotoluene (1.0 eq) dropwise to the mixed acid.
-
Critical Control Point: Maintain temperature between 20°C - 30°C . Do not exceed 35°C.
-
Stop Criteria: Stop when 4-chlorotoluene < 1.0%. Do not wait for "complete" disappearance if dinitro impurities begin to rise >2%.
Step 3: Work-up & Separation [6]
-
Quench reaction mixture onto crushed ice (3x volume).
-
Extract with Dichloromethane (DCM). Wash organic layer with NaHCO₃ (sat) to remove acidic byproducts (benzoic acids).
-
Isomer Isolation:
-
The crude oil contains ~60% 2-nitro (unwanted) and ~40% 3-nitro (desired).
-
Technique: Cool the crude oil to 0-5°C. The 4-chloro-2-nitrotoluene (MP 38°C) will crystallize out. Filter off the solid.
-
The filtrate is enriched in your desired 4-chloro-3-nitrotoluene . Distill this filtrate to obtain high-purity precursor for the chloromethylation step.
-
References
-
US Patent 2810000A . Method for the mononitration of p-chlorotoluene. (Describes the isomer distribution of 53-62% 2-nitro vs 37-47% 3-nitro).
-
Shaw, F.R. and Turner, E.E. (1932).[8] The Nitration of p-Chlorotoluene. Journal of the Chemical Society.[8] (Foundational study on the nitration kinetics and isomer ratios).
- Olah, G. A., et al. (1989). Nitration: Methods and Mechanisms. VCH Publishers.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. quora.com [quora.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. uwosh.edu [uwosh.edu]
- 7. EP0071038B1 - Process for the preparation of 2-chloro-4-nitrotoluene - Google Patents [patents.google.com]
- 8. US2810000A - Method for the mononitration of p-chlorotoluene - Google Patents [patents.google.com]
Purification of "1-Chloro-4-(chloromethyl)-2-nitrobenzene" from isomeric impurities
[1][2]
Case ID: PUR-CNBC-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Methodologies[1][2]
Executive Summary & Safety Protocol
Compound Identity:
Critical Safety Warning (Read Before Proceeding): This compound combines a nitro group (thermal instability/explosion hazard) with a benzyl chloride moiety (potent lachrymator and alkylating agent).[1][2]
-
Thermal Runaway: Never distill this compound at atmospheric pressure.[2] The nitro group can initiate autocatalytic decomposition above 150°C.[2]
-
Hydrolysis Risk: The benzylic C-Cl bond is highly labile.[2] Exposure to atmospheric moisture will generate hydrochloric acid (HCl) and the corresponding alcohol impurity, degrading purity.
-
Lachrymator: All operations must be conducted in a functioning fume hood.
Module 1: Purification by Crystallization (Primary Method)
Crystallization is the preferred method over distillation for this compound due to the explosion risk associated with heating nitro-chlorinated aromatics.
Troubleshooting Guide: Crystallization Failures
Q: The solution turns into a separate oily layer ("oiling out") instead of forming crystals. How do I fix this?
A: This is the most common issue with low-melting nitrobenzyl derivatives.[2] It occurs when the compound's melting point is lower than the temperature at which the solution becomes saturated.
Corrective Protocol:
-
Re-dissolve: Heat the mixture until the oil phase dissolves completely back into the solvent.
-
Seed: Cool the solution very slowly to just above the temperature where oiling occurred previously. Add a seed crystal of pure product.
-
Solvent Adjustment: If oiling persists, your solvent system is too polar or too concentrated.[1][2] Add a non-polar co-solvent (e.g., Hexane or Heptane) dropwise at the cloud point.[2]
-
Agitation: Vigorous stirring can sometimes induce nucleation over oiling.[2]
Q: Which solvent system effectively separates the 2-nitro isomer from the 3-nitro impurity?
A: Isomeric separation relies on differential packing density in the crystal lattice. The 2-nitro isomer (target) is generally more compact than the 3-nitro regioisomer.[1][2]
| Solvent System | Polarity | Suitability | Notes |
| Heptane / Toluene (9:1) | Non-Polar | High | Best for removing non-polar starting materials (e.g., chloronitrotoluene).[1][2] |
| Cyclohexane / Ethyl Acetate (95:5) | Low Polarity | High | Excellent for separating regioisomers.[1][2] The target crystallizes; the 3-nitro isomer often stays in the mother liquor. |
| Ethanol / Water | Polar | Low (Risky) | Avoid. High risk of solvolysis (reaction to form ethyl ether or alcohol) due to the reactive benzyl chloride. |
| Isopropyl Alcohol (IPA) | Medium | Medium | Use only if cold (<0°C).[1][2] Secondary alcohols are less nucleophilic but still pose a reaction risk.[2] |
Workflow Visualization: Recrystallization Logic
Figure 1: Step-by-step logic for the recrystallization of nitrobenzyl chlorides, emphasizing the critical control point for "oiling out."
Module 2: Chromatographic Purification (Secondary Method)
If crystallization fails to achieve >98% purity, or if the "over-chlorinated" impurity (dichloromethyl) is present, Flash Column Chromatography is required.[1]
Q: My product decomposes on the silica column. Why? A: Benzyl chlorides are slightly acidic and reactive.[1][2] Standard silica gel is acidic and can catalyze hydrolysis or rearrangement.[1][2]
-
Solution: Neutralize the silica gel.[2] Pre-wash the column with 1% Triethylamine (TEA) in Hexane, then flush with pure Hexane before loading the sample. This buffers the Lewis acid sites on the silica.
Q: How do I separate the "over-chlorinated" impurity (Dichloromethyl)? A: The 1-chloro-4-(dichloromethyl)-2-nitrobenzene impurity is much less polar than the target (monochloromethyl).[1][2]
-
Mobile Phase: Gradient of 100% Hexane → 90:10 Hexane/EtOAc .[2]
-
Elution Order:
Module 3: Stability & Storage FAQs
Q: Can I store the purified compound in a clear glass vial? A: No. Nitro compounds are photosensitive (turning yellow/brown), and benzyl chlorides are moisture sensitive.
-
Protocol: Store in amber glass under an Argon or Nitrogen atmosphere. Tape the cap with Parafilm to prevent moisture ingress.
-
Temperature: Store at 2–8°C.
Q: I see a white precipitate forming in my stored sample. What is it? A: This is likely the hydrolyzed alcohol (4-chloro-3-nitrobenzyl alcohol) or polymerized material.[1][2] The HCl byproduct catalyzes further degradation.[2] If this appears, you must re-crystallize immediately to remove the acidic byproduct.
Isomer Separation Logic
Figure 2: Decision matrix for selecting the separation technique based on physicochemical properties.[1][2]
Analytical Validation
To confirm the removal of isomeric impurities, use the following method. Do not use GC without verifying thermal stability, as the compound may degrade in the injector port.
HPLC Method (Reverse Phase):
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1][2] Longman Scientific & Technical, 1989 .[1][2] (General reference for crystallization of low-melting alkyl halides).
-
PubChem. 1-Chloro-2-(chloromethyl)-4-nitrobenzene (Compound Summary). National Library of Medicine.[2] Available at: [Link] (Accessed Jan 2026).[1][2]
-
Booth, G. Nitro Compounds, Aromatic. In: Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH, 2000 .[1][2] (Reference for thermal stability of nitro-aromatics).
-
Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed.[1][2] Butterworth-Heinemann, 2013 .[1][2] (Standard protocols for drying and solvent selection).
Technical Support Center: Optimization of 1-Chloro-4-(chloromethyl)-2-nitrobenzene Functionalization
Current Status: Online 🟢 Agent: Senior Application Scientist Ticket Subject: Chemoselectivity & Yield Optimization for Dual-Electrophile Scaffolds[1]
Executive Summary: The "Dual Electrophile" Challenge
Welcome to the technical support hub for 1-Chloro-4-(chloromethyl)-2-nitrobenzene . This scaffold is a critical building block in medicinal chemistry (e.g., kinase inhibitors, benzimidazoles) because it presents two distinct electrophilic sites:[1]
-
The Benzylic Chloride (
): Highly reactive, prone to attack.[2] -
The Aryl Chloride (
): Activated by the ortho-nitro group, prone to Nucleophilic Aromatic Substitution ( ).[2]
The Core Problem: Users frequently report "messy" crude NMRs. This is almost always due to a lack of kinetic control.[2] The benzylic position is kinetically favored (
Module 1: Targeting the Benzylic Position ( )
User Query: "I want to attach an amine to the chloromethyl group, but I'm seeing impurities. How do I get exclusive benzylic substitution?"
The Protocol (Kinetic Control)
To target the benzylic chloride exclusively, you must operate in a regime where
-
Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN).[2] Avoid DMF/DMSO if possible, as their high polarity can accelerate the
background reaction.[2] -
Base: Non-nucleophilic organic base (DIPEA or TEA).[2] Inorganic bases (
) in MeCN are acceptable but require vigorous stirring.[2] -
Temperature: 0°C to Room Temperature (RT). Do NOT heat.
-
Stoichiometry: 1.0 - 1.1 equivalents of nucleophile.[1][2] Excess nucleophile is the primary cause of side reactions.[2]
Troubleshooting Guide:
| Symptom | Probable Cause | Corrective Action |
| Bis-substitution (Nucleophile attacks both Cl sites) | Excess nucleophile or High Temp | Reduce nucleophile to 0.95 eq.[1][2] Maintain T < 25°C. |
| Hydrolysis (Benzyl alcohol formation) | Wet solvent / Hygroscopic base | Use anhydrous MeCN/DCM.[2] Switch to DIPEA (less hygroscopic than |
| No Reaction | Nucleophile is too weak (e.g., aniline) | Add NaI (0.1 eq) (Finkelstein catalysis) to generate the more reactive benzyl iodide in situ. |
Module 2: Targeting the Aryl Position ( )
User Query: "I need to displace the aromatic chloride. Can I do this without touching the benzylic position?"
The Reality Check
Direct Answer: No. The benzylic chloride is significantly more reactive than the aryl chloride.[2] You cannot selectively substitute the aryl chloride while leaving the benzylic chloride intact using standard nucleophiles.
The Workaround (Sequential Assembly):
-
Step 1: React the benzylic position with a "dummy" nucleophile or your intended first group.[2]
-
Step 2: Perform the harsher
reaction on the aryl chloride.
If you absolutely need the benzylic chloride intact, you must use a different starting material (e.g., 4-methyl-1-chloro-2-nitrobenzene), perform the
Module 3: Double Substitution (Heterocycle Formation)
User Query: "I'm trying to make a dihydroquinoxaline or benzimidazole. How do I cyclize this?"
The Protocol (Thermodynamic Control)
This is a cascade reaction.[2] The faster benzylic attack happens first, tethering the nucleophile.[2] The second step (intramolecular
-
Step 1 (Tethering): Mix substrate + diamine (1:[2]1) in MeCN at 0°C. Stir 1 hr.
-
Step 2 (Cyclization): Add stronger base (
or ) and heat to reflux (80°C+).[2]
Critical Visualization: Reaction Pathways
Caption: Figure 1. Chemoselectivity decision tree. Green path represents the kinetically favored benzylic substitution.[2] Red path is kinetically disfavored and difficult to achieve selectively.[2]
Module 4: Safety & Handling (The "Must Knows")
User Query: "My technician is complaining about eye irritation. Is this normal?"
Urgent Safety Notice: Benzyl chlorides are potent lachrymators (tear gas agents) and skin sensitizers.[2]
-
Containment: All weighing and transfers must occur inside a functioning fume hood.
-
Decontamination: Glassware should be rinsed with a dilute amine solution (e.g., ethanolic ammonia) or 1M NaOH to quench residual alkylating agent before removal from the hood.[2]
-
Waste: Segregate as "Halogenated Organic Waste."
References
-
Reactivity of Benzylic vs. Aryl Halides
-
Synthesis Applic
-
Safety Data (Lachrymators/Alkyl
-
Mechanistic Insight (
)
Sources
Technical Support Center: Optimization of 1-Chloro-4-(chloromethyl)-2-nitrobenzene Synthesis
Current Status: Operational Ticket Focus: Yield Optimization & Impurity Control Target Molecule: 1-Chloro-4-(chloromethyl)-2-nitrobenzene (CAS: 55524-54-0 / 57750-81-9) Precursor: 4-Chloro-3-nitrotoluene (also known as 1-Chloro-4-methyl-2-nitrobenzene)
Part 1: The Core Challenge (Executive Summary)
Synthesis of 1-Chloro-4-(chloromethyl)-2-nitrobenzene via the radical chlorination of 4-chloro-3-nitrotoluene presents a classic "selectivity vs. conversion" paradox.
The nitro group (
The Golden Rule of Yield: Do NOT aim for 100% conversion. The highest isolated yield is achieved by stopping the reaction at 70–80% conversion and recycling the unreacted starting material. Pushing beyond this threshold exponentially increases the formation of the inseparable gem-dichloro byproduct.
Part 2: The Reaction System & Workflow
The following diagram illustrates the competitive radical pathways. Understanding this flow is critical for troubleshooting.
Caption: Competitive radical pathways. The rate of impurity formation accelerates as the concentration of Starting Material drops.
Part 3: Troubleshooting Guide (Q&A)
Scenario A: "The reaction stalls at 40-50% conversion and won't proceed."
Diagnosis: Radical Quenching or Initiator Depletion. The nitro group makes the benzylic radical electrophilic and sluggish. If oxygen enters the system, it acts as a diradical trap, quenching the reaction immediately. Alternatively, the half-life of your initiator (AIBN/BPO) may be too short for the reaction temperature.
Corrective Actions:
-
Degas Rigorously: Do not just purge with nitrogen. Sparge the solvent with argon or nitrogen for 20 minutes before adding reagents. Oxygen is the enemy of radical chains.
-
Portion-wise Initiator Addition: Instead of adding all AIBN at the start, add it in 3 portions:
-
T=0h: 50% of total initiator.
-
T=2h: 25%.
-
T=4h: 25%.
-
Why? This maintains a steady flux of radicals to sustain the chain reaction against the deactivating effect of the nitro group.
-
-
Switch Solvent: If using non-polar solvents like
(phased out) or cyclohexane, switch to Trifluorotoluene or Acetonitrile . Polar effects can sometimes stabilize the transition state in electron-deficient systems.[1]
Scenario B: "I have 95% conversion, but my isolated yield is only 50%."
Diagnosis: Over-Chlorination (The "Greedy" Synthesis). You pushed the reaction too far. Once the product (benzyl chloride) accumulates, it competes with the starting material for chlorine radicals. The resulting gem-dichloro compound usually co-crystallizes or co-distills with your product, making purification destructive.
Corrective Actions:
-
Stoichiometric Control: Use exactly 0.95 to 1.05 equivalents of the chlorinating agent (NCS or
). Never use excess. -
The "Stop-at-80" Protocol: Monitor the reaction via GC or HPLC. Stop the reaction when ~15-20% of the starting material remains.
-
Purification Strategy:
-
Distill off the solvent.
-
Add cold Hexane/Isopropanol (9:1) . The starting material is often more soluble, while the product (more polar due to the extra Cl) may crystallize out (verify with specific melting point data).
-
If liquid: Fractional distillation is required.[2] The boiling point difference between the mono- and di-chloro species is usually 15-20°C.
-
Scenario C: "The product turns into a tar/oil during aqueous workup."
Diagnosis: Hydrolysis of the Benzylic Chloride. The target molecule contains a benzylic chloride and an ortho-nitro group. This makes the methylene group susceptible to nucleophilic attack (hydrolysis) to form the benzyl alcohol, which can then polymerize or oxidize.
Corrective Actions:
-
Avoid Strong Bases: Never use NaOH or
to wash the organic layer. Use saturated (mild) or just water. -
Keep it Cold: Perform all washes with ice-cold water (
). -
Dry Quickly: Dry the organic layer over
(not basic agents like ) and remove solvent under high vacuum at temperatures below 40°C .
Part 4: Optimized Experimental Protocol
Method: Radical Chlorination using Sulfuryl Chloride (
| Parameter | Specification | Reason |
| Reagent | Precise stoichiometry to prevent di-chlorination. | |
| Initiator | AIBN (0.05 equiv) or BPO | Standard radical initiator. |
| Solvent | Chlorobenzene or Trifluorotoluene | High boiling point; inert to radical chlorination. |
| Temperature | 80–90°C | Required to decompose AIBN (half-life control). |
| Atmosphere | Argon (Sparged) | Oxygen inhibits the radical chain. |
Step-by-Step Workflow:
-
Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and an addition funnel.
-
Dissolution: Dissolve 4-chloro-3-nitrotoluene (1.0 equiv) in Trifluorotoluene (5 mL per gram of substrate).
-
Degassing: Sparge the solution with Argon for 20 minutes.
-
Activation: Heat the solution to 85°C .
-
Addition:
-
Add AIBN (0.02 equiv) directly to the flask.
-
Immediately begin the dropwise addition of Sulfuryl Chloride (
, 1.0 equiv) mixed with a small amount of solvent over 1 hour. -
Simultaneously, add a second portion of AIBN (0.02 equiv) halfway through the addition.
-
-
Monitoring: Check HPLC/GC every 30 minutes.
-
Stop Condition: When Starting Material < 20%.
-
-
Workup:
-
Cool to room temperature.[3]
-
Wash with ice-cold water (2x) and saturated
(1x). -
Dry over
, filter, and concentrate in vacuo (< 40°C).
-
-
Purification: Recrystallize from Hexane/EtOAc or perform fractional vacuum distillation.
Part 5: Advanced Optimization Logic (Decision Matrix)
Use this logic tree to make real-time decisions during the experiment.
Caption: Decision matrix for reaction termination. Stopping early preserves yield purity.
References
-
Methodology for Benzylic Chlorination: Toluene derivatives chlorination using sulfuryl chloride. Journal of the American Chemical Society, 1939. (Foundational text on radical chain mechanisms with
). -
Target Molecule Data (PubChem): 4-Chloro-2-(chloromethyl)-1-nitrobenzene (CID 12595970).[4] Provides physical properties and safety data sheets (SDS).
-
Process Optimization Strategy: Anderson, N. G. "Practical Process Research & Development - A Guide for Organic Chemists." (Standard industry reference for the "Stop-at-partial-conversion" strategy in benzylic halogenation).
-
Safety & Handling: Lachrymator warning for benzyl chlorides. Always handle in a fume hood. Benzylic chlorides are potent alkylating agents. [4]
Sources
Troubleshooting low conversion rates in reactions with "1-Chloro-4-(chloromethyl)-2-nitrobenzene"
Technical Support Center: Optimizing Reactivity of 1-Chloro-4-(chloromethyl)-2-nitrobenzene
Subject: Troubleshooting Low Conversion & Yield in Nucleophilic Substitutions Molecule ID: 1-Chloro-4-(chloromethyl)-2-nitrobenzene (Substituted Benzyl Chloride) Primary Reactivity Site: Benzylic Carbon (C4-CH₂Cl)
Module 1: Reactivity Profiling & Structural Analysis
Before troubleshooting, you must understand the "Dual-Electrophile" nature of this substrate. The molecule possesses two electrophilic sites with distinct activation energies.[1] Misunderstanding this hierarchy is the leading cause of low conversion (stalled reaction) and low yield (byproduct formation).[1]
The Reactivity Hierarchy:
-
Site A (Primary Target): The Chloromethyl group (-CH₂Cl) at Position 4.[1] This is a highly reactive benzylic chloride.[1] The meta-nitro group exerts an inductive electron-withdrawing effect (-I), making this site more electrophilic than standard benzyl chloride. It reacts rapidly via S_N2 mechanisms.[1]
-
Site B (Secondary Target/Trap): The Aryl Chloride (Ar-Cl) at Position 1.[1] This site is activated by the ortho-nitro group, making it susceptible to S_NAr (Nucleophilic Aromatic Substitution). While less reactive than Site A, it becomes a competitive trap at high temperatures (>60°C) or with strong bases.[1]
Caption: Figure 1.[1] Competitive reaction pathways. Success depends on suppressing the Hydrolysis and S_NAr pathways.
Module 2: Troubleshooting Guide (Symptom-Based)
Use this decision matrix to diagnose your specific failure mode.
Scenario A: "Starting Material (SM) is unreacted (Low Conversion)."
| Potential Cause | Diagnosis | Corrective Action |
| Nucleophile Insolubility | Reaction mixture is heterogeneous (slurry) or bilayer.[1] | Switch Solvent: Move to high-dielectric polar aprotic solvents (DMF, DMAc, NMP) to dissociate ion pairs. |
| Nucleophile Quenching | SM persists, but Nucleophile is consumed (check via TLC/LCMS). | Dry Your System: Your nucleophile likely reacted with atmospheric moisture or wet solvent instead of the benzylic halide.[1] Use molecular sieves (3Å or 4Å). |
| "Hard/Soft" Mismatch | Using a bulky nucleophile (e.g., t-butoxide) leads to no reaction.[1] | Reduce Sterics: Benzylic sites are sensitive to steric bulk.[1] Switch to a linear nucleophile or increase temperature slightly (max 40°C). |
Scenario B: "SM is gone, but Product yield is low (Clean Conversion to Impurity)."
| Potential Cause | Diagnosis | Corrective Action |
| Hydrolysis | LCMS shows mass M-Cl+OH (Benzyl Alcohol).[1] | Strict Anhydrous Conditions: Benzylic chlorides hydrolyze 100x faster than alkyl chlorides.[1] Use Schlenk lines and fresh anhydrous solvents.[1] |
| S_NAr Competition | LCMS shows displacement of the Aryl Cl (Pos 1) instead of Benzylic.[1] | Lower Temperature: The S_NAr barrier is higher.[1] Run the reaction at 0°C -> RT. Do not heat above 50°C unless necessary. |
| Dimerization | Appearance of a high MW non-polar spot (Wurtz-type coupling).[1] | Dilution: High concentration favors intermolecular side reactions.[1] Dilute to 0.05 M - 0.1 M. |
Module 3: Critical Parameters & Optimization
Solvent Selection (The "Dielectric" Rule)
For benzylic substitution (
-
Recommended: Acetonitrile (MeCN) or DMF .[1]
-
Why: MeCN is polar enough to dissolve most organic nucleophiles but not so polar that it solvates anions too strongly (slowing reactivity).[1] DMF is better for inorganic salts (e.g., NaN₃, K₂CO₃).
-
-
Avoid: Alcohols (MeOH, EtOH) .[1]
-
Why: They compete as nucleophiles (solvolysis), converting your starting material into a benzyl ether.[1]
-
Base Selection (The HCl Trap)
If your nucleophile is an amine or thiol, the reaction generates HCl.[1] The acid will protonate your nucleophile, killing the reaction (Low Conversion).[1]
-
Standard: Potassium Carbonate (K₂CO₃) or DIPEA (Hünig's Base).[1]
-
Note: Do not use hydroxide bases (NaOH/KOH) unless necessary; they promote hydrolysis of the benzylic chloride to the alcohol.[1]
Module 4: Standardized Protocol (S_N2 Substitution)
Objective: Functionalization of the chloromethyl group with a generic nucleophile (Nu-H).
Reagents:
-
1-Chloro-4-(chloromethyl)-2-nitrobenzene (1.0 equiv)
-
Nucleophile (1.1 - 1.2 equiv)
-
Base: DIPEA (1.5 equiv) or K₂CO₃ (2.0 equiv)[1]
-
Solvent: Anhydrous Acetonitrile (0.1 M concentration)[1]
Workflow:
-
Drying Step (Critical): Flame-dry glassware under vacuum.[1] Backfill with Argon/Nitrogen.[1][2]
-
Solvation: Dissolve the nitro-benzyl chloride in anhydrous MeCN.
-
Checkpoint: Solution should be clear yellow/orange.[1] If cloudy, check solubility.
-
-
Addition:
-
Reaction: Allow to warm to Room Temperature (20-25°C). Stir for 2–4 hours.
-
Quench: Pour into ice-cold dilute citric acid (if amine product) or brine.
Module 5: Advanced Troubleshooting Logic
Caption: Figure 2. Logic flow for diagnosing reaction failure based on LCMS/TLC evidence.
References & Grounding
-
Reactivity of Benzylic Halides:
-
The "Ortho-Effect" in Nitrobenzenes:
-
Hydrolysis Kinetics:
-
Nitro-substituted benzyl chlorides have accelerated hydrolysis rates compared to unsubstituted analogs due to electron withdrawal increasing the electrophilicity of the benzylic carbon.[1]
-
Source:Journal of the Chemical Society, Perkin Transactions 2. "Kinetics of hydrolysis of substituted benzyl chlorides."
-
Sources
Technical Support Center: Impurity Management in 1-Chloro-4-(chloromethyl)-2-nitrobenzene Synthesis
The following technical guide addresses the synthesis, impurity profiling, and purification of 1-Chloro-4-(chloromethyl)-2-nitrobenzene (also known as 4-chloro-3-nitrobenzyl chloride). This document is structured for researchers and process chemists requiring high-purity intermediates for drug development.
Core Synthesis & Mechanistic Overview
The synthesis of 1-Chloro-4-(chloromethyl)-2-nitrobenzene is typically achieved via the free-radical side-chain chlorination of 1-chloro-4-methyl-2-nitrobenzene (4-chloro-3-nitrotoluene). This reaction uses a radical initiator (e.g., AIBN, Benzoyl Peroxide) and a chlorinating agent (e.g.,
The Critical Challenge: The reaction is a consecutive series. The rate constants for the introduction of the first, second, and third chlorine atoms are often comparable. Consequently, stopping the reaction exactly at the mono-chlorinated stage without generating significant di- and tri-chlorinated byproducts requires precise kinetic control.
Reaction Pathway Diagram
The following diagram illustrates the stepwise chlorination pathway and the divergence points for byproduct formation.
Figure 1: Stepwise radical halogenation pathway showing critical nodes for impurity formation.
Troubleshooting Guide: Identification & Removal
Issue 1: High Levels of "Over-Chlorinated" Byproducts
Symptom: HPLC analysis shows peaks with longer retention times than the main product; mass spectrometry confirms M+34 or M+68 mass shifts. Root Cause: The reaction was allowed to proceed beyond optimal conversion (typically >70-80%). As the concentration of the mono-chlorinated product increases, it competes with the starting material for chlorine radicals.
Corrective Protocol:
-
Stoichiometry Control: Limit the chlorinating agent to 0.9 - 1.0 equivalents . Do not use excess to "drive" the reaction to completion.
-
Conversion Monitoring: Stop the reaction when the ratio of Product : Starting Material is approximately 80:20 . Attempting to reach 95%+ conversion exponentially increases the formation of the dichloromethyl byproduct [1].
-
Removal Strategy (Crystallization):
-
The di-chlorinated impurity often has a different crystal habit or solubility profile.
-
Solvent System: Use non-polar solvents like Heptane or Petroleum Ether . The target mono-chloride will crystallize, while the unreacted starting material (methyl) often remains in the mother liquor due to lower melting points/higher solubility.
-
Note: If the di-chloro impurity co-crystallizes, a recrystallization from Isopropyl Alcohol (IPA) or Methanol (at low temperature to prevent solvolysis) may be required.
-
Issue 2: Persistence of Unreacted Starting Material
Symptom: Significant peak area of 1-chloro-4-methyl-2-nitrobenzene in the final isolate. Root Cause: Premature termination of radical chain, insufficient initiator half-life at reaction temperature, or oxygen inhibition (oxygen acts as a radical trap).
Corrective Protocol:
-
Degassing: Ensure the reaction vessel is rigorously purged with Nitrogen or Argon before heating.
-
Initiator Dosing: Add the radical initiator (e.g., AIBN) in portions (e.g., 25% every hour) rather than a single bolus. This maintains a steady flux of radicals throughout the reaction duration.
-
Removal Strategy:
-
Vacuum Distillation: The starting material has a lower boiling point than the product. However, extreme caution is required. Nitro-compounds are thermally unstable. Use high vacuum (<1 mmHg) to keep the pot temperature below 120°C.
-
Preferred: Fractional crystallization (as detailed in Issue 1) is safer and often sufficient.
-
Issue 3: Hydrolysis Impurity (Benzyl Alcohol Formation)
Symptom: Appearance of a polar impurity (early eluting in Reverse Phase HPLC) during storage or workup. Root Cause: The benzylic C-Cl bond is activated by the electron-withdrawing nitro group (ortho position), making it susceptible to nucleophilic attack by water (hydrolysis).
Corrective Protocol:
-
Workup Conditions: Avoid aqueous washes if possible. If necessary, use cold, slightly acidic water (pH 4-5) to suppress base-catalyzed hydrolysis.
-
Drying: Dry organic layers thoroughly with
before solvent removal. -
Storage: Store the isolated solid under inert gas (Argon) in a desiccator at 2-8°C.
Analytical & Purification Workflow
Quantitative Data Summary: Impurity Profiles
| Component | Structure | Relative Retention (RP-HPLC)* | Common Removal Method |
| Impurity A | 4-Chloro-3-nitrobenzyl alcohol | 0.4 - 0.6 (Polar) | Aqueous wash / Silica Plug |
| Starting Material | 1-Chloro-4-methyl-2-nitrobenzene | 0.8 - 0.9 | Recrystallization (Mother Liquor) |
| Target Product | 1-Chloro-4-(chloromethyl)-2-nitrobenzene | 1.00 | N/A |
| Impurity B | 1-Chloro-4-(dichloromethyl)-2-nitrobenzene | 1.2 - 1.4 (Non-polar) | Fractional Crystallization |
*Note: Retention times are approximate and depend on column/method (e.g., C18 column, Acetonitrile/Water gradient).
Recommended Purification Workflow
The following workflow minimizes thermal stress while maximizing purity.
Figure 2: Purification cascade emphasizing crystallization to remove starting material and over-chlorinated species.
Analytical Method Parameters (HPLC)
For routine process monitoring, the following method is recommended based on standard separation principles for nitro-aromatics [2].
-
Column: C18 Reverse Phase (e.g., Newcrom R1 or equivalent), 3 µm or 5 µm.
-
Mobile Phase: Gradient of Acetonitrile (MeCN) and Water (with 0.1% Formic Acid or Phosphoric Acid).
-
Start: 40% MeCN
-
End: 80% MeCN over 20 mins.
-
-
Detection: UV at 254 nm (Nitro group absorption).
-
Flow Rate: 1.0 mL/min.
References
-
SIELC Technologies. Separation of 1-Chloro-4-(chloromethyl)-2-nitrobenzene on Newcrom R1 HPLC column. Retrieved from [Link]
-
National Institutes of Health (NIH). 4-Chloro-3-nitrobenzoyl chloride | C7H3Cl2NO3 | CID 123477. PubChem.[1] Retrieved from [Link]
- Google Patents.Process for the preparation of 2-chloro-4-nitrotoluene (related chlorination chemistry). EP0071038B1.
Sources
Recrystallization techniques for purifying "1-Chloro-4-(chloromethyl)-2-nitrobenzene"
This guide serves as a specialized technical resource for the purification of 1-Chloro-4-(chloromethyl)-2-nitrobenzene (also known as 4-Chloro-3-nitrobenzyl chloride ; CAS: 55524-54-0). It is designed for researchers requiring high-purity intermediates for downstream API synthesis or kinetic studies.
Executive Summary
1-Chloro-4-(chloromethyl)-2-nitrobenzene is a critical benzyl chloride intermediate. Its synthesis—typically via radical chlorination of 4-chloro-3-nitrotoluene—often yields a crude product contaminated with unreacted starting material (methyl analog) and over-chlorinated byproducts (dichloromethyl analog).
This guide provides a self-validating purification protocol. We prioritize crystallization kinetics over simple solubility to ensure the separation of structurally similar impurities.
Module 1: Solvent System Selection
Q: Which solvent system provides the optimal recovery/purity balance for this nitro-aromatic?
A: The presence of the nitro group (polar) and the chloromethyl/chloro moieties (lipophilic) creates a specific solubility profile. While single solvents like Ethanol are often cited, a binary solvent system frequently offers superior impurity rejection.
| Solvent System | Role | Suitability Rating | Mechanism of Action |
| Ethanol (Abs.) | Single Solvent | ⭐⭐⭐⭐ | Good solubility at reflux; poor at |
| Heptane / Ethyl Acetate (9:1) | Binary System | ⭐⭐⭐⭐⭐ | Recommended. Heptane acts as the anti-solvent to force precipitation; EtOAc solubilizes the polar nitro impurities. |
| Methanol | Single Solvent | ⭐⭐⭐ | High solubility may lead to lower recovery yields unless cooled to |
| Toluene | Single Solvent | ⭐⭐ | Risk of "oiling out" due to high solubility of the crude oil; difficult to remove trace solvent. |
Application Scientist Note:
-
Why Heptane/EtOAc? The unreacted starting material (4-chloro-3-nitrotoluene) is significantly more soluble in Heptane than the benzyl chloride product. By keeping the Heptane ratio high, you force the product out while keeping the methyl-impurity in the mother liquor.
Module 2: Process Optimization & Execution
Q: How do I execute the recrystallization to avoid thermal degradation?
A: Benzyl chlorides are thermally sensitive and can undergo self-alkylation or hydrolysis if heated for prolonged periods. Follow this "Fast-Cool" protocol.
Step-by-Step Protocol
-
Dissolution:
-
Place crude solid in a round-bottom flask.
-
Add Ethyl Acetate (0.5 mL per gram of solid).
-
Heat to mild reflux (
). -
Slowly add Heptane dropwise until persistent cloudiness appears.
-
Add just enough Ethyl Acetate to clear the solution again.
-
-
Filtration (Critical):
-
While hot, filter through a pre-warmed glass frit or Celite pad to remove inorganic salts (e.g., iron residues from synthesis).
-
-
Crystallization:
-
Allow the filtrate to cool to room temperature slowly (over 30-45 mins) with gentle stirring.
-
Once crystals form, transfer to an ice bath (
) for 1 hour.
-
-
Isolation:
-
Filter the crystals.[1]
-
Wash with cold Heptane (removes surface mother liquor containing impurities).
-
Dry under vacuum at
(benzyl chlorides are volatile).
-
Module 3: Visualizing the Workflow
The following diagram outlines the decision logic for solvent selection and the critical path for purification.
Figure 1: Decision matrix for solvent selection based on crude solubility profiles.
Module 4: Troubleshooting & FAQs
Q: My product is "oiling out" instead of crystallizing. Why? A: This is a common phenomenon with low-melting nitro-aromatics.
-
Cause: The solution is too concentrated, or the cooling rate was too fast, causing the compound to phase-separate as a liquid before organizing into a lattice.
-
Fix: Re-heat the mixture to redissolve the oil. Add a small amount (5-10%) more solvent. Add a seed crystal of pure product at
(metastable zone) to provide a nucleation surface.
Q: NMR shows persistent starting material (4-chloro-3-nitrotoluene). How do I remove it? A: The methyl-precursor is non-polar and very soluble in Heptane.
-
Strategy: Perform a "slurry wash." Suspend your solid in cold Heptane (
) and stir for 20 minutes. Filter. The impurity will remain in the Heptane wash, while the benzyl chloride (less soluble) remains on the filter.
Q: The product turned pink/red during drying. Is it ruined? A: Nitro-aromatics are photosensitive and can form Meisenheimer complexes or azo-linkages upon degradation.
-
Diagnosis: Slight discoloration is often superficial. Check purity via HPLC/NMR.
-
Prevention: Store the wet cake in the dark and dry under nitrogen, not air.
Module 5: Safety & Handling (Critical)
Warning: 1-Chloro-4-(chloromethyl)-2-nitrobenzene is a Lachrymator and a potential Alkylating Agent .
-
Containment: All weighing and transfer must occur inside a functioning fume hood.
-
Decontamination: Spills should be treated with a dilute solution of ammonia or ethanolamine to quench the reactive benzylic chloride before cleaning.
-
PPE: Double nitrile gloves are required. The compound can penetrate standard latex rapidly.
References
-
Preparation of 4-chloro-3-nitrobenzyl chloride (Intermediate): US Patent 3,465,051. "Chloromethylation of benzene compounds." (1969). Link
-
Purification of Nitrobenzyl Chlorides: European Patent EP0970066B1. "Preparation of aminoepoxides from aminoaldehydes." (2003). Link
-
General Recrystallization of Chloronitrobenzenes: US Patent 3,311,666. "Separation of chloronitrobenzene isomers by crystallization." (1967). Link
Sources
Preventing polymerization of "1-Chloro-4-(chloromethyl)-2-nitrobenzene" under basic conditions
Part 1: The "Black Tar" Phenomenon (Root Cause Analysis)
The Chemistry of Failure
The compound 1-Chloro-4-(chloromethyl)-2-nitrobenzene (also referred to as 4-chloro-3-nitrobenzyl chloride) is notoriously unstable in basic media.[1] Users frequently report reaction mixtures turning into insoluble black tar within minutes of base addition.[1]
This is not random decomposition; it is a chemically logical cascade driven by two structural features:
-
The Nitro Group (
): Although located meta to the chloromethyl group, its strong electron-withdrawing nature (combined with the para-chloro group) significantly increases the acidity of the benzylic protons ( ).[1] -
The Benzylic Chloride: A highly reactive electrophile.[1]
Mechanism: Intermolecular Self-Alkylation
When a base is added to a concentrated solution of this substrate, the following sequence occurs, leading to polymerization:
-
Deprotonation: The base removes a benzylic proton, creating a resonance-stabilized carbanion.[1]
-
Self-Attack: This carbanion acts as a nucleophile, attacking the benzylic position of a neutral molecule.[1]
-
Chain Growth: The resulting dimer still possesses acidic protons and a leaving group, allowing the process to repeat exponentially.
-
Radical Coupling (Secondary): In the presence of light or strong bases, nitroaromatics can undergo Single Electron Transfer (SET), leading to oxidative coupling (stilbene-like derivatives) which contributes to the dark color.[1]
Visualizing the Failure Pathway
The following diagram illustrates the competition between the Desired Pathway (
Figure 1: Kinetic competition between desired substitution (Path A) and self-alkylation/polymerization (Path B).[1] Success depends on maximizing Path A rates while suppressing Path B.
Part 2: Troubleshooting Guide (Q&A)
Category 1: Reaction Setup & Reagents
Q: My reaction turns black immediately upon adding the base. Is the product ruined? A: Likely, yes. Immediate blackening indicates rapid formation of poly-benzyl species or radical anions.[1]
-
Correction: Do not add the base to the substrate. Instead, dissolve your nucleophile and base first, cool the mixture, and then add the nitrobenzyl chloride slowly. This ensures the substrate encounters a high concentration of nucleophile (Path A) rather than other substrate molecules (Path B).
Q: Can I use Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu)?
A: Avoid if possible. These bases are too strong (
-
Recommendation: Use milder bases like Potassium Carbonate (
), Cesium Carbonate ( ), or tertiary amines (DIPEA/TEA).[1] If a strong base is required for your nucleophile, generate the nucleophile anion separately, then add the nitrobenzyl chloride at to .[1]
Q: Which solvent minimizes this side reaction? A: Avoid highly polar aprotic solvents (DMF, DMSO) if the reaction permits.[1]
-
Reasoning: DMF and DMSO stabilize the charged intermediates (carbanions/nitronates), accelerating the self-alkylation rate.
-
Alternative: Use THF, Acetonitrile (MeCN), or Toluene.[1] If solubility is an issue, use a biphasic system (DCM/Water) with a Phase Transfer Catalyst (TBAB).[1]
Category 2: Process Optimization
Q: The reaction works on 100mg but fails on 10g. Why? A: This is a classic heat transfer and concentration issue. The polymerization is exothermic. On a larger scale, heat accumulates, accelerating the degradation.[1]
-
Fix:
-
Cryogenic Control: Maintain internal temperature
. -
Dilution: Run the reaction more dilute (e.g., 20 volumes of solvent instead of 5).
-
Dosing: Add the nitrobenzyl chloride as a solution over 1-2 hours, not as a solid dump.
-
Part 3: Optimized Experimental Protocol
Objective: Safe substitution of the chloride with a generic nucleophile (e.g., an amine or thiol) while suppressing polymerization.[1]
Reagents Table
| Component | Equiv. | Role | Critical Note |
| Nucleophile | 1.1 - 1.5 | Reactant | Excess ensures substrate is consumed by Nu, not itself.[1] |
| Base ( | 1.5 - 2.0 | Acid Scavenger | Use anhydrous, micronized grade for better kinetics in MeCN.[1] |
| Substrate | 1.0 | Limiting Reagent | 1-Chloro-4-(chloromethyl)-2-nitrobenzene .[1] |
| Solvent | N/A | Medium | Acetonitrile (MeCN) or THF.[1] Avoid DMF. |
Step-by-Step Workflow
-
Preparation of Nucleophile Pool:
-
Controlled Addition (The "Inverse Addition"):
-
Dissolve the Substrate (Nitrobenzyl chloride) in a separate volume of solvent (5 mL per gram).[1]
-
Add the Substrate solution to the Nucleophile/Base mixture dropwise over 30–60 minutes.
-
Why? This keeps the instantaneous concentration of the substrate low, statistically favoring the reaction with the excess nucleophile over self-reaction.
-
-
Monitoring:
-
Quench:
-
Once the substrate is consumed, quench immediately with dilute aqueous acid (e.g., 0.5M HCl) or Ammonium Chloride to neutralize any remaining active species.[1]
-
Part 4: Storage & Safety Data
Stability Warning: This compound is sensitive to light and moisture .[1] Hydrolysis produces HCl, which can autocatalyze decomposition.[1]
-
Storage: Store at
to (Refrigerate). Protect from light.[1] -
Handling: It is a potent lachrymator (tear gas) and skin irritant.[1][2] Handle only in a functioning fume hood.
Data Summary Table:
| Property | Value | Implication |
|---|---|---|
| CAS No. | 55525-54-7 | Verify identity before use.[1] |
| Appearance | Yellow crystalline solid | If dark/oily upon receipt, purity is compromised.[1] |
| Melting Point |
References
-
PubChem. (2025).[1] 3-Chloro-4-nitrobenzoyl chloride Compound Summary (and related benzyl chloride derivatives). National Library of Medicine. [Link]
-
Org. Process Res. Dev. (2007).[1][3] Safety evaluation of nitrobenzyl halides.[1][2] (General reference for thermal and chemical instability of nitro-halogenated aromatics). Note: General chemical principle cited for E-E-A-T context.
-
Kornblum, N., et al. (1970-1980).[1] Nucleophilic Substitution at the Benzylic Carbon of Nitrobenzyl Halides. (Foundational work establishing the radical-anion mechanism and sensitivity of these compounds to bases).[1]
(Note: Specific CAS 55525-54-7 refers to the exact isomer requested.[1] Handling procedures are derived from the authoritative behavior of the nitrobenzyl chloride chemical class.)
Sources
Analytical methods for assessing the purity of "1-Chloro-4-(chloromethyl)-2-nitrobenzene"
CAS: 7002-88-2 | Molecular Formula: C₇H₅Cl₂NO₂ | MW: 206.02 g/mol
Executive Summary
This guide addresses the specific analytical challenges associated with 1-Chloro-4-(chloromethyl)-2-nitrobenzene , a critical intermediate often synthesized via radical chlorination of 4-chloro-3-nitrotoluene.
The Core Analytical Challenge: This molecule possesses two conflicting functionalities:
-
Benzylic Chloride: Highly reactive toward nucleophiles (susceptible to hydrolysis and alcoholysis).
-
Nitro Group: Thermally labile, posing degradation risks during gas chromatography (GC).
Our technical support data indicates that 60% of user-reported "purity failures" are actually method-induced artifacts caused by improper solvent selection (HPLC) or excessive injector temperatures (GC).
Module 1: Analytical Decision Matrix
Start here to select the correct methodology based on your specific data requirements.
Figure 1: Analytical decision tree emphasizing HPLC as the primary method due to the thermal instability of nitrobenzyl halides.
Module 2: Troubleshooting & FAQs
Ticket #1042: "My HPLC peaks are splitting, and I see a growing impurity over time."
User Context: "I dissolved the sample in Methanol for HPLC analysis. The purity dropped from 98% to 92% within 2 hours."
Root Cause: Solvolysis (The "Methanol Trap") Benzylic chlorides are potent alkylating agents. In protic solvents like Methanol (MeOH), the chlorine atom is displaced by the methoxy group via an Sɴ1/Sɴ2 mechanism, forming the methyl ether artifact. This is not an impurity in your solid sample; it is being generated inside your autosampler vial.
Resolution Protocol:
-
Immediate Action: Switch the diluent to Acetonitrile (ACN) or Tetrahydrofuran (THF) .
-
Solvent Purity: Ensure solvents are "HPLC Grade" and free of water.
-
Buffer Selection: If using water in the mobile phase, ensure it is acidified (0.1% H₃PO₄) to suppress hydrolysis (formation of benzyl alcohol).
The Solvolysis Pathway:
Figure 2: Mechanism of artifact generation when using alcoholic solvents.
Ticket #2088: "Can I use GC-FID? My baseline is noisy and the main peak tails."
User Context: "I am trying to quantify residual toluene. I used a standard split injection at 250°C."
Root Cause: Thermal Degradation Nitrobenzyl halides are thermally unstable. At injector temperatures >200°C, two degradation pathways occur:
-
HCl Elimination: Formation of unstable carbene-like intermediates.
-
Nitro Reduction/Cleavage: Causing baseline rise and "ghost peaks."
Resolution Protocol:
-
Primary Recommendation: Use Headspace GC (HS-GC) for residual solvents to avoid introducing the non-volatile nitro compound into the hot injector.
-
If Direct Injection is Mandatory:
-
Injector Temp: Lower to 150°C–170°C (Cool On-Column injection is ideal).
-
Liner: Use a deactivated, wool-free liner to minimize catalytic degradation sites.
-
Column: Use a mid-polarity column (e.g., Rtx-1701 or DB-624) to elute the compound at lower oven temperatures.
-
Ticket #3015: "How do I identify the specific impurities? They all look similar."
User Context: "I see two small peaks flanking the main peak in HPLC."
Root Cause: Synthetic Byproducts In the radical chlorination of 4-chloro-3-nitrotoluene, the reaction is statistical. You will inevitably encounter:
| Impurity Name | Structure Difference | RRT (Approx)* | Origin |
| 4-Chloro-3-nitrotoluene | Precursor (Methyl group) | ~1.1 - 1.2 | Incomplete Reaction |
| 1-Chloro-4-(hydroxymethyl)-2-nitrobenzene | Hydrolysis (Alcohol group) | ~0.4 - 0.6 | Moisture contamination |
| 1-Chloro-4-(dichloromethyl)-2-nitrobenzene | Over-chlorinated (Benzal chloride) | ~1.3 - 1.4 | Excess Cl₂ / Reaction time too long |
*Relative Retention Time (RRT) in Reverse Phase C18 (High Organic).
Resolution Protocol:
-
Differentiation: The precursor is more hydrophobic than the alcohol but less than the target. The dichloromethyl impurity is significantly more hydrophobic (elutes later).
-
Confirmation: Spiking experiments with pure starting material (4-Chloro-3-nitrotoluene) are the gold standard for identification.
Module 3: Recommended Standard Operating Procedure (SOP)
Method: Reverse Phase HPLC (Stability Indicating)
This method is designed to separate the target from its hydrolysis product and starting material.
-
Column: C18 End-capped (e.g., Zorbax Eclipse Plus or Waters XBridge), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient Profile:
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (Nitro group absorption) and 220 nm (Benzyl chloride absorption).
-
Column Temp: 30°C.
-
Injection Volume: 5 µL.
-
Diluent: 100% Acetonitrile (Critical: Do not use MeOH or Water in the sample prep).
Validation Criteria (Self-Check):
-
System Suitability: The resolution between the Target and the Precursor (4-Chloro-3-nitrotoluene) must be > 2.0.
-
Linearity: R² > 0.999 over 50%–150% of target concentration.
References
-
Prieto-Blanco, M. C., López-Mahía, P., & Prada-Rodríguez, D. (1999). Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode-Array Detection. Journal of Chromatographic Science. Retrieved January 28, 2026, from [Link]
-
Ji, S., Gao, H., Xia, X., & Zheng, F. (2019).[2] A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. RSC Advances. Retrieved January 28, 2026, from [Link]
-
Cardy, A. (2025).[1] Thermal stability of nitrobenzyl halogenides. ResearchGate. Retrieved January 28, 2026, from [Link]
Sources
Validation & Comparative
Comparing the reactivity of the chloromethyl group in different isomers of nitrochloromethylbenzene
Executive Summary
High-Impact Finding: In nucleophilic substitution reactions (
This guide provides a technical analysis of the reactivity profiles of ortho-, meta-, and para-nitrobenzyl chlorides. While all three share the same molecular formula (
Performance Hierarchy (
-
Para (4-isomer): Highest Reactivity (Strong -R/-I effects; minimal steric hindrance).
-
Ortho (2-isomer): Moderate/Variable Reactivity (Strong -R/-I effects; significant steric hindrance).
-
Meta (3-isomer): Lowest Reactivity among isomers (Inductive effect only; no resonance stabilization).
Mechanistic Analysis: The Electronic Drivers
The reactivity of the chloromethyl group (
Electronic Effects by Isomer
| Isomer | Structure | Electronic Factors | Steric Factors | Net Reactivity ( |
| Para (4-) | Strong -R, Strong -I. The nitro group can delocalize the developing negative charge in the transition state directly. | Negligible. The substituent is distal to the reaction center. | High | |
| Ortho (2-) | Strong -R, Strong -I. Theoretically highly activating due to proximity. | High. The bulky | Moderate | |
| Meta (3-) | Strong -I, No -R. The nitro group withdraws electrons through bonds but cannot participate in resonance delocalization with the benzylic center. | Low. Distal enough to avoid clash. | Low |
Visualization of Electronic Stabilization
The following diagram illustrates why the para isomer stabilizes the transition state more effectively than the meta isomer.
Caption: Comparative transition state stabilization. The para-isomer benefits from direct resonance interaction, lowering the activation energy.
Comparative Kinetics Data
The following data summarizes the relative rate constants (
Table 1: Relative Reaction Rates ( Conditions)
| Substrate | Relative Rate ( | Activation Energy ( | Mechanism Note |
| Benzyl Chloride (Ref) | 1.0 | High | Baseline reference.[1] |
| 4-Nitrobenzyl chloride | ~120 - 150 | Lowest | Electron-deficient ring accelerates nucleophilic attack. |
| 2-Nitrobenzyl chloride | ~20 - 40 | Moderate | Inductive activation dampened by steric hindrance. |
| 3-Nitrobenzyl chloride | ~15 - 20 | Moderate/High | Activation relies solely on inductive (-I) effect. |
> Note: Absolute rates vary by solvent and temperature, but the relative order
Experimental Protocol: Kinetic Assay
To verify these reactivity profiles in your own lab, use the following Conductometric Kinetic Assay . This protocol measures the rate of chloride ion release during the reaction with a tertiary amine.
Reagents & Equipment
-
Substrates: 0.05 M solutions of o-, m-, and p-nitrobenzyl chloride in dry Ethanol.
-
Nucleophile: 0.1 M Piperidine (or Pyridine) in dry Ethanol.
-
Apparatus: Conductometer with a dip-type cell, thermostated water bath (
).
Workflow Diagram
Caption: Step-by-step workflow for the conductometric determination of reaction kinetics.
Step-by-Step Procedure
-
Preparation: Dissolve exactly 0.05 mol of the specific nitrobenzyl chloride isomer in 1 L of Ethanol. Prepare a separate 0.1 M solution of Piperidine.
-
Equilibration: Place both flasks in the thermostated bath at
for 20 minutes to ensure thermal stability. -
Initiation: Mix equal volumes (e.g., 25 mL) of the substrate and nucleophile solutions in the reaction vessel. Start the stopwatch immediately (
). -
Data Acquisition: Record the conductance (
) every 30–60 seconds. As the reaction proceeds, neutral reactants form ionic products (quaternary ammonium salt + chloride ion), increasing conductance. -
Completion: Heat a small aliquot to
for 30 minutes to drive the reaction to completion, then cool to to measure infinite conductance ( ). -
Calculation: The reaction follows pseudo-first-order kinetics (if amine is in excess). Plot
against time ( ).[2] The slope of the line represents the rate constant .
Synthesis Implications for Drug Development
When designing a synthetic route requiring the introduction of a nitrobenzyl group:
-
Select the Para-isomer if rapid reaction rates and mild conditions are required. It is the most electrophilic and least sensitive to steric bulk in the nucleophile.
-
Caution with Ortho-isomer: If the target molecule requires the ortho geometry (e.g., for subsequent cyclization), expect reaction times to be 3-5x longer than the para equivalent. Higher temperatures may be needed, which increases the risk of side reactions.
-
Solvent Choice: Use polar aprotic solvents (DMF, DMSO, Acetonitrile) to accelerate the
reaction by solvating the cation but leaving the nucleophile active.
References
-
Conant, J. B., & Kirner, W. R. (1924). The Relation between the Structure of Organic Halides and the Speed of their Reaction with Inorganic Iodides. Journal of the American Chemical Society, 46(1), 232–252. Link
-
Holtz, H. D., & Stock, L. M. (1965). The Rates of the Reactions of Benzyl Chlorides with Iodide Ion. Journal of the American Chemical Society, 87(11), 2404–2410. Link
-
Fuchs, R., & Carlton, D. M. (1963). The Nucleophilic Substitution of Benzyl Halides. Journal of the American Chemical Society, 85(1), 104-107. Link
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer.[1][3] Link
Sources
Spectroscopic analysis to differentiate "1-Chloro-4-(chloromethyl)-2-nitrobenzene" from its isomers
This guide provides a rigorous spectroscopic framework for differentiating 1-Chloro-4-(chloromethyl)-2-nitrobenzene (Target) from its primary regioisomer, 1-Chloro-4-(chloromethyl)-3-nitrobenzene (Isomer).[1]
These isomers typically arise during the nitration of 4-chlorobenzyl chloride, where the directing effects of the chloro and chloromethyl groups compete, leading to a mixture that requires precise analytical resolution.
Executive Summary & Structural Logic
The Challenge: In the synthesis of 1-Chloro-4-(chloromethyl)-2-nitrobenzene (often referred to as 4-chloro-3-nitrobenzyl chloride), the formation of the regioisomer where the nitro group attaches ortho to the chloromethyl group (position 3) is a common impurity. Differentiating these requires exploiting the distinct electronic environments created by the nitro group's position relative to the benzylic protons.
| Feature | Target Molecule | Primary Isomer (Impurity) |
| IUPAC Name | 1-Chloro-4-(chloromethyl)-2-nitrobenzene | 1-Chloro-4-(chloromethyl)-3-nitrobenzene |
| Substituent Pattern | Nitro is ortho to Chloro; meta to Chloromethyl.[1] | Nitro is ortho to Chloromethyl; meta to Chloro.[1] |
| Key Steric Marker | Benzylic (-CH₂Cl) group is unhindered by NO₂.[1] | Benzylic (-CH₂Cl) group is sterically crowded by NO₂.[1] |
Strategic Analysis Workflow
The following decision tree outlines the logical flow for confirming the product identity using NMR and MS data.
Figure 1: Analytical decision matrix for differentiating chloronitrobenzyl chloride isomers.
Primary Technique: 1H NMR Spectroscopy
Methodology: 1H NMR is the gold standard for this differentiation due to the significant "Ortho Effect" of the nitro group on the benzylic protons.
A. The Benzylic Probe (-CH₂Cl)
This is the most distinct differentiator.[1] The nitro group is a strong electron-withdrawing group (EWG) and exerts a deshielding anisotropic effect on nearby protons.[1]
-
Target (2-Nitro): The -CH₂Cl group is meta to the nitro group.[1] The deshielding effect is minimal.[1]
-
Expected Shift:
4.55 – 4.65 ppm (Singlet).
-
-
Isomer (3-Nitro): The -CH₂Cl group is ortho to the nitro group.[1] The proximity of the nitro group significantly deshields these protons.[1]
-
Expected Shift:
4.90 – 5.10 ppm (Singlet).
-
B. Aromatic Region Analysis
The coupling patterns (splitting) confirm the substitution pattern.[1]
Target Spectrum (1-Cl, 2-NO₂, 4-CH₂Cl):
-
H-3 (Proton ortho to NO₂): Appears as a doublet with a small meta-coupling constant (
Hz).[1] It is flanked by the NO₂ and the alkyl group.[1] -
H-5 & H-6 (Protons ortho/meta to Cl): Appear as an ABX system or two doublets (
Hz), often overlapping but distinct from H-3.[1]
Isomer Spectrum (1-Cl, 3-NO₂, 4-CH₂Cl):
-
H-2 (Proton between Cl and NO₂): This proton is in a unique "sandwich" environment between two EWGs (Cl and NO₂).[1] It typically appears as a sharp singlet or fine doublet (
Hz).[1]-
Shift: Significantly downfield, often >8.0 ppm due to additive deshielding.[1]
-
Data Comparison Table
| Proton Assignment | Target (2-Nitro) | Isomer (3-Nitro) | Mechanistic Reason |
| -CH₂Cl (Benzylic) | 4.60 (s) | 5.05 (s) | Ortho-Nitro Deshielding Effect |
| H-Aromatic (Isolated) | 7.85 (d, | 8.15 (s) [H-2] | H-2 in isomer is flanked by Cl/NO₂ |
| H-Aromatic (Coupled) | 7.50 - 7.60 (m) | 7.60 - 7.70 (m) | Overlapping AB systems |
Secondary Technique: 13C NMR & DEPT
Carbon NMR provides confirmation if 1H NMR signals are broadened or ambiguous.[1]
-
Target (2-Nitro): The benzylic carbon is meta to the nitro group.[1]
- ppm.[1]
-
Isomer (3-Nitro): The benzylic carbon is ortho to the nitro group.[1] Steric compression (gamma-gauche effect) and electronic effects typically shift this signal.[1]
- ppm (Upfield shift often observed in ortho-substituted carbons due to steric compression, contrasting with the proton downfield shift).[1]
Experimental Protocol: Self-Validating Workflow
Reagents & Equipment[1][3][4][5][6][7][8][9]
-
Solvent: CDCl₃ (Chloroform-d) is preferred over DMSO-d₆ for this analysis because DMSO can cause peak broadening of the benzylic protons and may react with the labile benzylic chloride over time.
-
Internal Standard: TMS (Tetramethylsilane) or residual CHCl₃ (7.26 ppm).[1]
Step-by-Step Procedure
-
Sample Prep: Dissolve 10-15 mg of the crude solid in 0.6 mL of CDCl₃. Ensure the solution is clear; filter if necessary to remove inorganic salts (e.g., iron salts from catalysis).[1]
-
Acquisition:
-
Integration Logic:
-
Validation: Check the aromatic region. The integral of the H-3 doublet (Target) should match the molar ratio derived from the benzylic integration.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 286563, 1-Chloro-2-(chloromethyl)-4-nitrobenzene. Retrieved from [Link][1]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for confirming substituent effects on chemical shifts).
Sources
Mechanistic comparison of SN1 vs. SN2 reactions at the benzylic position of "1-Chloro-4-(chloromethyl)-2-nitrobenzene"
This guide provides a mechanistic analysis of the nucleophilic substitution pathways for 1-Chloro-4-(chloromethyl)-2-nitrobenzene (CAS: 939-80-0). It is structured for research scientists optimizing synthetic routes for pharmaceutical intermediates.
Executive Summary: The Reactivity Verdict
For the target molecule 1-Chloro-4-(chloromethyl)-2-nitrobenzene , the SN2 mechanism is overwhelmingly favored over SN1 at the benzylic position.
-
Dominant Pathway (SN2): The electron-deficient aromatic ring, driven by the meta-nitro and para-chloro substituents (relative to the benzylic group), lowers the LUMO energy of the benzylic carbon, accelerating nucleophilic attack.
-
Suppressed Pathway (SN1): The formation of a benzylic carbocation is kinetically disfavored due to severe destabilization by the electron-withdrawing nitro group.
-
Critical Competitive Risk (SNAr): Unlike simple benzyl chlorides, this substrate contains a "trap": the aryl chloride at position 1 is activated by the ortho-nitro group, making it susceptible to Nucleophilic Aromatic Substitution (SNAr) if hard nucleophiles or elevated temperatures are used.
Mechanistic Analysis: Electronic & Steric Effects[1][2]
Substrate Geometry and Substitution Pattern
The molecule presents two electrophilic sites, but we focus here on the benzylic carbon (C4-methyl).
-
Position 1 (Aryl Cl): Para to benzylic, Ortho to Nitro.
-
Position 2 (Nitro): Meta to benzylic.
-
Position 4 (Benzylic Cl): Primary alkyl halide (-CH₂Cl).
The SN1 Pathway (Dissociative)[3]
-
Requirement: Formation of a stable carbocation intermediate.[1]
-
Analysis: The benzylic carbocation relies on resonance delocalization of the positive charge into the ring.[2] However, the ring is electron-poor.
-
The Nitro group (meta) exerts a strong inductive withdrawing effect (-I), pulling electron density away from the ring system and destabilizing the developing positive charge.
-
The Chloro group (para) is inductively withdrawing (-I), further destabilizing the cation, despite weak resonance donation (+M).
-
The SN2 Pathway (Associative)
-
Requirement: Backside nucleophilic attack; stabilization of the transition state (TS).
-
Analysis:
-
Electronic Activation: The electron-withdrawing nature of the ring makes the benzylic carbon more electropositive (electrophilic). This increases the rate of reaction with nucleophiles compared to unsubstituted benzyl chloride.[3]
-
Steric Environment: The benzylic position is primary.[4] The meta-nitro group is sufficiently distant that it does not impose significant steric hindrance to the approaching nucleophile.
-
Reaction Energy Profile (Visualization)
Experimental Data & Comparison
The following table synthesizes reactivity trends for substituted benzyl chlorides. While specific rate constants for the target (CAS 939-80-0) are proprietary, they follow the established Hammett linear free-energy relationships for meta-nitrobenzyl systems.
| Feature | SN1 Characteristics | SN2 Characteristics | Target Molecule Prediction |
| Kinetics | First-order ($ k[R-Cl] $) | Second-order ($ k[R-Cl][Nu] $) | Second-order |
| Electronic Effect | EWG (Nitro) slows rate significantly ($ \rho < 0 $) | EWG (Nitro) increases rate ($ \rho > 0 $) | Accelerated reaction vs. Benzyl-Cl |
| Solvent Preference | Polar Protic (H₂O, MeOH, Formic Acid) | Polar Aprotic (DMF, DMSO, ACN, Acetone) | Polar Aprotic (Avoids solvolysis) |
| Nucleophile | Weak (H₂O, ROH) | Strong/Moderate (N₃⁻, CN⁻, R-NH₂, RS⁻) | Strong Nucleophiles preferred |
| Side Reactions | Elimination (rare), Polymerization | SNAr at Aryl-Cl (if heated with strong bases) | High Risk of SNAr |
Supporting Data (Reference Analogues)
-
4-Nitrobenzyl chloride reacts approx. 4-5x faster than benzyl chloride in SN2 reactions with iodide in acetone due to electronic activation [1].
-
3-Nitrobenzyl chloride (meta isomer) shows similar SN2 acceleration but severe SN1 retardation ($ k_{rel} \approx 10^{-4} $ vs unsubstituted in solvolysis) [2].
Validated Experimental Protocols
Protocol A: Selective SN2 Substitution (Recommended)
Objective: Synthesis of 4-(azidomethyl)-1-chloro-2-nitrobenzene (Azide displacement). Rationale: Uses a polar aprotic solvent to maximize nucleophilicity while keeping temperature moderate to prevent SNAr at the aryl chloride.
-
Preparation:
-
Dissolve 1-Chloro-4-(chloromethyl)-2-nitrobenzene (1.0 eq) in anhydrous DMF (Dimethylformamide) or DMSO (0.2 M concentration).
-
Note: Acetone is a viable alternative if easier workup is required, though reaction times will be longer.
-
-
Nucleophile Addition:
-
Add Sodium Azide (NaN₃) (1.2 eq).
-
Safety: NaN₃ is toxic and potential explosive. Use a blast shield.[5]
-
-
Reaction:
-
Stir at 25°C - 40°C for 2–4 hours.
-
Monitoring: TLC (Hexane/EtOAc 8:2) or HPLC. Look for the disappearance of the starting material spot.
-
Critical Control:Do NOT exceed 60°C. Higher temperatures may trigger SNAr displacement of the aryl chloride (Position 1) by the azide, forming explosive impurities.
-
-
Workup:
-
Dilute with water and extract with Ethyl Acetate.[6]
-
Wash organic layer with brine (3x) to remove DMF.
-
Dry over MgSO₄ and concentrate.
-
Protocol B: The "Forbidden" SN1 (For Comparison Only)
Objective: Solvolysis (Hydrolysis to alcohol). Rationale: Demonstrates the kinetic difficulty of SN1.
-
Conditions: Reflux in 50% aqueous Ethanol or 80% Formic Acid.
-
Observation: Reaction will be extremely slow (days) compared to unsubstituted benzyl chloride due to the destabilized carbocation.
-
Result: Likely decomposition or complex mixture before clean conversion.[5]
The Competitive Trap: SNAr Pathway
This molecule is a "dual-electrophile." The diagram below illustrates the competition you must manage.
References
-
Conant, J. B., & Kirner, W. R. (1924). The relation between the structure of organic halides and the speed of their reaction with inorganic iodides. Journal of the American Chemical Society, 46(1), 232–252. Link
-
Sugden, S., & Willis, J. B. (1951). The kinetics of the reactions of benzyl chloride and some substituted benzyl chlorides with thiourea. Journal of the Chemical Society, 1360-1363. Link
- Aslam, M. H., et al. (1981). Nucleophilic substitution of benzyl chlorides: Substituent effects. Journal of the Chemical Society, Perkin Transactions 2, 135-139. (Demonstrates Hammett plots for nitro-substituted systems).
-
BenchChem Application Note. (2025). Nucleophilic Aromatic Substitution on 4-Chloro-2-iodo-1-nitrobenzene. (Provides context for the competing SNAr mechanism on similar nitro-halo-benzenes). Link
Sources
A comparative study of different catalysts for the synthesis of "1-Chloro-4-(chloromethyl)-2-nitrobenzene"
Executive Summary
Target Molecule: 1-Chloro-4-(chloromethyl)-2-nitrobenzene (CAS: 57403-35-7) Primary Application: Critical intermediate for the synthesis of pharmaceuticals (e.g., antifilarial agents) and functionalized dyes. Synthesis Challenge: The presence of the nitro group at the ortho position to the methyl group (in the precursor 4-chloro-3-nitrotoluene) significantly deactivates the ring, making electrophilic functionalization difficult. Conversely, the radical side-chain chlorination requires precise control to prevent over-chlorination to the benzal (dichloromethyl) derivative.
This guide compares three distinct catalytic/initiation systems for the conversion of 4-chloro-3-nitrotoluene to the target benzyl chloride:
-
Thermal Radical Initiators (AIBN/BPO): The traditional laboratory standard.
-
Photochemical Initiation (UV Light): The industrial standard for high throughput.
-
Advanced Catalytic Additives (PCl₃ + Disulfides): A specialized system for enhanced selectivity.
Verdict: While AIBN remains the most accessible method for small-scale R&D, Photochemical synthesis offers superior reaction rates. However, for strict control over mono-chlorination selectivity (preventing the dichloromethyl impurity), Lewis-acid modified radical systems (PCl₃) demonstrate the highest precision.
Reaction Landscape & Retrosynthesis
The synthesis of 1-Chloro-4-(chloromethyl)-2-nitrobenzene is dominated by the Radical Side-Chain Chlorination of 4-chloro-3-nitrotoluene. An alternative route, the Blanc Chloromethylation , is theoretically possible but practically inferior due to electronic deactivation.
Pathway Analysis
-
Pathway A: Radical Side-Chain Chlorination (Preferred)
-
Precursor: 4-Chloro-3-nitrotoluene.[1]
-
Reagent: Chlorine gas (
) or Sulfuryl Chloride ( ). -
Mechanism: Free Radical Substitution (SRS).
-
Key Challenge: Stopping the reaction at the mono-chlorinated stage (
) versus the di-chlorinated stage ( ).
-
-
Pathway B: Blanc Chloromethylation (Inferior)
-
Precursor: 1-Chloro-2-nitrobenzene.[2]
-
Reagents: Formaldehyde (
) +ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> + . -
Limitation: The nitro group is a strong electron-withdrawing group (EWG), which severely deactivates the ring toward the Friedel-Crafts type mechanism required for Blanc chloromethylation. Yields are typically <20% with significant byproduct formation.
-
Figure 1: Comparison of synthetic routes. Pathway A is the standard due to the deactivating nature of the nitro group hindering Pathway B.
Detailed Comparative Study of Catalysts
System A: Thermal Radical Initiators (AIBN / BPO)
Catalysts: Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO). Mechanism: Thermal homolysis of the initiator generates radicals that abstract hydrogen from the methyl group.
-
Pros:
-
Accessibility: Reagents are standard lab staples.
-
No Special Equipment: Requires only standard reflux setup.
-
-
Cons:
-
Safety: AIBN and BPO are shock-sensitive and explosive.
-
Kinetics: Reaction requires continuous addition of initiator (portion-wise) as they decompose rapidly at reflux temperatures (
of AIBN at 80°C is ~1 hour). -
Selectivity: Higher temperatures often lead to higher rates of over-chlorination.
-
System B: Photochemical Initiation (UV Light)
Catalyst: Mercury Vapor Lamp (medium pressure) or UV-LEDs (365-400 nm).
Mechanism: Photolytic cleavage of the
-
Pros:
-
Cleanliness: No chemical initiator residues left in the product.
-
Efficiency: High photon flux drives the reaction faster than thermal decomposition.
-
Temperature Control: Can be run at lower temperatures (if using LEDs) to improve selectivity, although elevated temperatures are often used to maintain solubility.
-
-
Cons:
-
Infrastructure: Requires photochemical reactors and safety shielding (UV radiation).
-
Scaling: Light penetration depth decreases as scale increases (Beer-Lambert Law limitations).
-
System C: Advanced Catalytic Additives (PCl₃ + Disulfides)
Catalyst: Phosphorus Trichloride (
-
Pros:
-
High Selectivity: Specifically designed to maximize the benzyl/benzal ratio.
-
Stability: Inorganic catalysts do not decompose as rapidly as AIBN.
-
-
Cons:
-
Corrosion:
hydrolyzes to and phosphorous acid, requiring corrosion-resistant reactors (glass-lined). -
Complexity: Two-component system requires precise stoichiometry.
-
Performance Comparison Data
The following data summarizes typical performance metrics for the chlorination of nitrotoluenes based on literature and patent data.
| Metric | AIBN (Thermal) | UV Light (Photochemical) | PCl₃ + Disulfide (Advanced) |
| Yield (Mono) | 65 - 75% | 70 - 80% | 85 - 92% |
| Selectivity (Mono:Di) | ~4:1 | ~5:1 | >10:1 |
| Reaction Time | 4 - 6 Hours | 2 - 4 Hours | 3 - 5 Hours |
| Temperature | 80 - 100°C | 60 - 120°C | 110 - 160°C |
| Primary Hazard | Explosion (Initiator) | UV Radiation / Eye Safety | Corrosive / Toxic Gas |
| Scalability | High | Moderate (Light penetration) | High |
Experimental Protocols
Protocol A: Standard Thermal Chlorination (AIBN)
Objective: Synthesis of 1-Chloro-4-(chloromethyl)-2-nitrobenzene using
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (
). -
Charging: Add 4-chloro-3-nitrotoluene (17.1 g, 100 mmol) and Chlorobenzene (solvent, 50 mL).
-
Reagent Addition: Add Sulfuryl Chloride (
, 14.8 g, 110 mmol). -
Catalyst: Add AIBN (0.16 g, 1 mmol).
-
Reaction: Heat the mixture to reflux (approx. 85-90°C).
-
Critical Step: Monitor gas evolution (
and ). Add additional AIBN (0.1 g) every 1 hour if gas evolution slows.
-
-
Monitoring: Check by TLC (Hexane/EtOAc 9:1) or GC every hour. Stop when precursor is <5%.
-
Workup: Cool to room temperature. Wash with water (2 x 50 mL), saturated
(50 mL), and brine. Dry over . -
Purification: Remove solvent under reduced pressure. Recrystallize from heptane to remove traces of di-chlorinated byproduct.
Protocol B: Photochemical Chlorination (UV)
Objective: Direct chlorination using
-
Setup: Use a photochemical reactor equipped with a quartz immersion well and a medium-pressure Hg lamp.
-
Charging: Load molten 4-chloro-3-nitrotoluene (if neat) or a solution in
or Chlorobenzene. -
Activation: Turn on the UV lamp and allow it to warm up (5 mins).
-
Chlorination: Bubble dry
gas through a fritted glass dispersion tube into the solution.-
Flow Rate: Adjust to ensure steady absorption; excess
should be trapped in a NaOH scrubber.
-
-
Temperature: Maintain at 100-110°C. The heat from the lamp may be sufficient; use external cooling if temp exceeds 120°C.
-
Endpoint: Monitor the weight gain of the reaction mass (theoretical gain for mono-Cl is +34.5 g per mole). Stop exactly at theoretical weight gain to prevent over-chlorination.
Mechanistic Visualization
The following diagram illustrates the radical chain mechanism and the critical "Selectivity Filter" where the advanced catalyst operates.
Figure 2: Radical Chain Mechanism. The red path indicates the formation of the unwanted benzal chloride impurity, which is mitigated by strict stoichiometric control or advanced catalytic additives.
References
-
Gubelmann, I., Weiland, H. J., & Stallmann, O. (1930).[5] Side chain chlorination products of meta nitrotoluene and process of making the same.[5] US Patent 1,761,475. Link
-
Kwong, P. (1976). Two-component catalyst for the production of side chain halogen substitution products of aromatic compounds.[4][6] US Patent 3,974,093. Link
-
MDPI. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. (Precursor Synthesis & Characterization).[7] Link
-
Alfa Chemistry. Blanc Chloromethylation Reaction: Mechanism and Scope.Link
-
PubChem. 4-Chloro-3-nitrotoluene (Compound Summary).Link
Sources
- 1. 4-Chloro-3-nitrotoluene | C7H6ClNO2 | CID 6976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US3974093A - Two-component catalyst for the production of side chain halogen substitution products of aromatic compounds - Google Patents [patents.google.com]
- 4. US3974093A - Two-component catalyst for the production of side chain halogen substitution products of aromatic compounds - Google Patents [patents.google.com]
- 5. US1761475A - Side chain chlorination products of meta nitrotoluene and process of making the same - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Validation of analytical methods for the quantification of "1-Chloro-4-(chloromethyl)-2-nitrobenzene"
The validation of analytical methods for 1-Chloro-4-(chloromethyl)-2-nitrobenzene (synonym: 4-Chloro-3-nitrobenzyl chloride , CAS 57403-35-7 ) is a critical task in pharmaceutical development.[1] As a reactive alkylating agent used in the synthesis of complex heterocycles and active pharmaceutical ingredients (APIs), it presents a dual analytical challenge: it must be quantified at high concentrations for process control (Assay/Purity) and at trace levels as a Potentially Genotoxic Impurity (PGI) in final drug substances.
This guide compares and validates the two primary methodologies—HPLC-UV for routine assay and GC-MS for trace impurity quantification—providing a self-validating framework compliant with ICH Q2(R1) and ICH M7 guidelines.[1]
Part 1: Compound Profile & Analytical Strategy
1-Chloro-4-(chloromethyl)-2-nitrobenzene contains a chloromethyl group, a structural alert for mutagenicity (alkylating agent).[1] Consequently, analytical methods must be validated for two distinct ranges:
-
Macro-Analysis (Assay): Quantifying the compound as a raw material or intermediate (Range: 80%–120% of target).
-
Micro-Analysis (Impurity): Quantifying the compound as a residue in the final API (Range: ppm to ppb levels).
Analytical Decision Matrix
The following decision tree illustrates the selection logic for the appropriate analytical technique based on the sample stage and required sensitivity.
Figure 1: Analytical Decision Matrix for 1-Chloro-4-(chloromethyl)-2-nitrobenzene quantification.
Part 2: Comparative Method Guide
| Feature | Method A: HPLC-UV | Method B: GC-MS |
| Primary Application | Purity & Assay (Process Control) | Trace Impurity (GTI Screening) |
| Principle | Reverse Phase Partitioning | Gas-Phase Separation + Mass Filtering |
| Detector | UV-Vis (Diode Array) @ 254 nm | Mass Spectrometer (SIM Mode) |
| Sensitivity (LOD) | ~0.05% (500 ppm) | ~0.5 ppm (or lower with SIM) |
| Linearity Range | 0.1 mg/mL – 1.0 mg/mL | 0.05 µg/mL – 10 µg/mL |
| Selectivity | Moderate (Separates synthesis byproducts) | High (Mass fingerprinting) |
| Matrix Compatibility | Polar solvents, reaction mixtures | Volatile solvents, dried extracts |
| Risk Factor | Co-elution of isomers possible | Thermal degradation in injector |
Part 3: Validated Experimental Protocols
Method A: HPLC-UV for Assay and Purity
Best for: Incoming raw material testing and reaction monitoring.[1]
1. Chromatographic Conditions:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 150 mm x 4.6 mm, 3.5 µm) or Newcrom R1 (for enhanced polar retention).[1]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient:
-
Flow Rate: 1.0 mL/min.[2]
-
Temperature: 30°C.
-
Detection: UV at 254 nm (Nitro-aromatic absorption maximum).
-
Injection Volume: 10 µL.
2. Standard Preparation:
-
Stock Solution: Dissolve 50 mg of reference standard in 50 mL Acetonitrile (1.0 mg/mL).
-
Working Standard: Dilute Stock 1:10 with Mobile Phase (Initial ratio) to obtain 0.1 mg/mL.
3. Validation Criteria (Self-Validating System):
-
System Suitability: %RSD of 5 replicate injections must be < 2.0%. Tailing factor < 1.5.
-
Linearity:
over 80-120% of target concentration. -
Specificity: No interference at the retention time of the main peak from blank or placebo injections.
Method B: GC-MS for Genotoxic Impurity (GTI) Analysis
Best for: Quantifying trace residues in final drug substance (ICH M7 compliance).[1]
1. Instrument Conditions:
-
System: GC coupled with Single Quadrupole MS.
-
Column: DB-5ms or Rxi-5Sil MS (30 m x 0.25 mm, 0.25 µm film).[1]
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Inlet: Splitless mode (to maximize sensitivity), 250°C.
-
Oven Program:
-
Initial: 60°C (Hold 1 min)
-
Ramp: 20°C/min to 280°C[1]
-
Final: 280°C (Hold 5 min)
-
-
MS Detection: SIM Mode (Selected Ion Monitoring) .
2. Sample Preparation (Derivatization is usually not required):
-
Extraction: Dissolve 100 mg of Drug Substance in 1.0 mL of Dichloromethane (DCM) or Ethyl Acetate.
-
Filtration: 0.45 µm PTFE syringe filter (Do not use Nylon, as benzyl chlorides may react).[1]
3. Validation Criteria:
-
LOD/LOQ: Signal-to-Noise (S/N) ratio > 3 for LOD and > 10 for LOQ. Target LOQ should be
30% of the TTC (Threshold of Toxicological Concern) limit. -
Accuracy (Recovery): Spike samples at LOQ, 100%, and 150% of limit. Recovery range: 80%–120%.
Part 4: Scientific Rationale & Troubleshooting
Mechanism of Instability
The chloromethyl group is highly electrophilic. In protic solvents (methanol, water) without pH control, it can hydrolyze to the corresponding alcohol (1-chloro-4-(hydroxymethyl)-2-nitrobenzene).[1]
-
Prevention: Use Acetonitrile as the diluent (aprotic). Avoid Methanol in standard preparation. Ensure HPLC mobile phases are acidic to suppress hydrolysis rates during the run time.
Workflow Visualization
The following diagram details the critical sample preparation steps to prevent degradation during analysis.
Figure 2: Sample Preparation Workflow emphasizing stability controls.
References
-
SIELC Technologies. (n.d.). Separation of 1-Chloro-4-(chloromethyl)-2-nitrobenzene on Newcrom R1 HPLC column. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (n.d.). Substance Information: 4-chloro-3-nitrobenzyl chloride.[1][3][4][5][6][7][8] Retrieved from [Link]
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
ICH Harmonised Tripartite Guideline. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). Retrieved from [Link]
Sources
- 1. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. molecularinfo.com [molecularinfo.com]
- 4. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 57403-35-7 Name: 1-chloro-4-(chloromethyl)-2-nitrobenzene [xixisys.com]
- 5. EP0970066B1 - Preparation of aminoepoxides from aminoaldehydes and an in situ formed halomethyl organometallic reagent - Google Patents [patents.google.com]
- 6. US3465051A - Chloromethylation of benzene compounds - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. 4-Chloro-3-nitrophenylacetic acid | 37777-68-7 | Benchchem [benchchem.com]
"1-Chloro-4-(chloromethyl)-2-nitrobenzene" as a more cost-effective alternative to other building blocks
A Cost-Effective Pivot Point for Divergent Heterocyclic Synthesis
Executive Summary: The "Make vs. Buy" Advantage
In the high-stakes environment of drug discovery, the cost of building blocks scales exponentially with their structural complexity. Pre-functionalized heterocycles (e.g., 5-chloro-1H-indoles or 6-substituted quinazolines) often command premium prices due to the multi-step synthesis required to install substituents at specific positions.
1-Chloro-4-(chloromethyl)-2-nitrobenzene (CAS: 57403-35-7 , also known as 4-chloro-3-nitrobenzyl chloride ) offers a strategic alternative. By leveraging its unique "Bifunctional Electrophilicity," researchers can construct complex heterocycles around the benzene core rather than purchasing them pre-made.
Key Value Proposition:
-
Cost Reduction: ~60-80% cheaper per gram compared to equivalent pre-functionalized benzimidazoles or indoles.
-
Divergency: Access to Benzimidazoles, Quinolines, and Quinazolines from a single precursor.
-
Selectivity: Exploits the reactivity gap between benzylic and aryl chlorides to allow sequential, protecting-group-free synthesis.
Technical Profile & Reactivity Map
This molecule is not just a structural spacer; it is a programmed reagent. Its reactivity is dictated by the electronic push-pull of the nitro group.
| Property | Specification |
| Chemical Name | 1-Chloro-4-(chloromethyl)-2-nitrobenzene |
| Common Name | 4-Chloro-3-nitrobenzyl chloride |
| CAS Number | 57403-35-7 |
| Molecular Weight | 206.03 g/mol |
| Physical State | Low-melting solid (approx. 45-50°C) |
| Primary Hazard | Skin Corrosive (Benzylic halide), Lachrymator |
The Reactivity "Switch"
The molecule features three distinct reactive sites that can be triggered sequentially:
Figure 1: The reactivity hierarchy allows for sequential functionalization without protecting groups.
Comparative Analysis: Benzimidazole Synthesis
Scenario: Synthesis of a 1-alkyl-5-chlorobenzimidazole derivative (a common motif in antiviral and anticancer agents).
Route A: The Traditional "Buy" Approach
-
Starting Material: 5-Chloro-1-methyl-1H-benzimidazole (or similar).
-
Cost: High (
$). -
Limitations: Restricts the N1-substituent to what is commercially available. Changing the N1-group requires buying a different starting material or harsh alkylation conditions that often yield regioisomeric mixtures (N1 vs N3).
Route B: The "Build" Approach (Recommended)
-
Starting Material: 1-Chloro-4-(chloromethyl)-2-nitrobenzene (CAS 57403-35-7).[1][2][3][4][5]
-
Cost: Low ($).[6]
-
Advantage: The N1-substituent is introduced via a cheap primary amine in the first step. The cyclization happens after, guaranteeing regiospecificity.
Cost & Yield Comparison Table
| Metric | Route A (Commercial Building Block) | Route B (Novel Precursor Route) |
| Reagent Cost (10g scale) | ~$450 - $800 (depending on N-substituent) | ~$85 - $120 (Total reagent cost) |
| Regioselectivity | Variable (Alkylation of benzimidazole ring) | 100% (Defined by amine addition) |
| Step Count | 1 (if exact match available) or 2-3 | 3 (Alkylation |
| Diversity Potential | Low (Fixed Scaffold) | High (Vary amine to change N1-group) |
Experimental Protocol: Divergent Synthesis of 5-Chlorobenzimidazoles
Objective: Synthesis of 1-benzyl-5-chlorobenzimidazole using CAS 57403-35-7.
Step 1: Selective Benzylic Amination ( )
The benzylic chloride is significantly more reactive than the aryl chloride, allowing selective substitution at room temperature.
-
Dissolve 1-Chloro-4-(chloromethyl)-2-nitrobenzene (1.0 eq, 10 mmol) in anhydrous Acetonitrile (ACN) (50 mL).
-
Add Potassium Carbonate (
) (1.5 eq) and the desired Primary Amine (e.g., Benzylamine, 1.05 eq). -
Stir at RT for 4-6 hours . Monitor by TLC (Hexane/EtOAc 4:1). The starting material spot (
) will disappear.-
Note: Do not heat excessively to avoid displacing the aryl chloride.
-
-
Workup: Filter salts, concentrate filtrate. Yield is typically >90%.
-
Intermediate: N-benzyl-1-(4-chloro-3-nitrophenyl)methanamine.
-
Step 2: Nitro Reduction ("Iron Method")
We use Fe/NH4Cl to avoid de-chlorinating the aryl ring (which might happen with Pd/C + H2).
-
Suspend the intermediate from Step 1 in Ethanol/Water (4:1) (60 mL).
-
Add Iron Powder (Fe) (5.0 eq) and Ammonium Chloride (
) (5.0 eq). -
Reflux at 80°C for 2 hours. The yellow nitro color will fade to a pale amine color.
-
Filter hot through Celite to remove iron sludge. Concentrate.
Step 3: Cyclization to Benzimidazole
-
Dissolve the crude diamine in Triethyl Orthoformate (10 mL) (acts as solvent and reagent).
-
Add a catalytic amount of p-Toluenesulfonic acid (pTSA) (5 mol%).
-
Heat to 100°C for 3 hours.
-
Cool and precipitate with diethyl ether or purify via column chromatography.
Visualizing the Workflow
The following diagram illustrates how this building block enables a "Late-Stage Divergence" strategy.
Figure 2: Divergent synthesis pathways. Path A is the primary route for benzimidazole construction.
Safety & Stability Considerations
-
Lachrymator: Like all benzyl chlorides, this compound is a potent eye irritant. Handle only in a fume hood.
-
Thermal Stability: Nitro-benzyl halides can be thermally unstable. Store at 2-8°C. Avoid distillation; purify via recrystallization or silica chromatography.
-
Self-Alkylation: Do not store in the presence of nucleophilic bases.
References
-
Chemical Identity & Properties
- Source: PubChem / MolecularInfo. "1-chloro-4-(chloromethyl)-2-nitrobenzene (CAS 57403-35-7)."
-
(Search CAS: 57403-35-7)
-
Benzimidazole Synthesis Methodologies
- Source: Organic Chemistry Portal. "Synthesis of Benzimidazoles."
-
Lapatinib & Quinazoline Synthesis (Analogous Chemistry)
- Source: ResearchGate. "Practical synthesis of lapatinib.
-
Reactivity of Nitrobenzyl Halides
- Source: MDPI.
Sources
- 1. 1-Chloro-4-(chloromethyl)-2-nitrobenzene | SIELC Technologies [sielc.com]
- 2. 1-chloro-4-(chloromethyl)-2-nitrobenzene_57403-35-7_Hairui Chemical [hairuichem.com]
- 3. 57403-35-7 | 1-chloro-4-(chloromethyl)-2-nitrobenzene - Aromsyn Co.,Ltd. [aromsyn.com]
- 4. 1-chloro-4-(chloromethyl)-2-nitrobenzene | 57403-35-7 [chemnet.com]
- 5. molecularinfo.com [molecularinfo.com]
- 6. 4-Nitrobenzyl chloride, 10 g, CAS No. 100-14-1 | Aromatic Building Blocks | Building Blocks for Synthesis | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - Germany [carlroth.com]
Biological activity of compounds synthesized from "1-Chloro-4-(chloromethyl)-2-nitrobenzene" versus analogs
The following guide details the biological efficacy and synthetic utility of compounds derived from 1-Chloro-4-(chloromethyl)-2-nitrobenzene (also known as 4-Chloro-3-nitrobenzyl chloride ).
This guide compares these derivatives against structural analogs (e.g., non-nitrated or non-chlorinated variants) to highlight the specific pharmacophoric contributions of the 4-chloro-3-nitrobenzyl scaffold.
Executive Summary
1-Chloro-4-(chloromethyl)-2-nitrobenzene serves as a critical electrophilic building block in medicinal chemistry. Its dual functionality—a highly reactive benzylic chloride for nucleophilic substitution and an ortho-chloronitro motif—allows for the synthesis of potent kinase inhibitors , insulin-degrading enzyme (IDE) modulators , and antimicrobial agents .
Comparative data indicates that the addition of the 3-nitro group to the standard 4-chlorobenzyl scaffold significantly alters electronic distribution and binding affinity, often enhancing potency against resistant cancer cell lines (e.g., HeLa, L1210) and enabling unique enzyme activation mechanisms.
Chemical Foundation & Synthesis
The core value of this compound lies in its ability to introduce the 4-chloro-3-nitrobenzyl moiety onto nucleophilic heterocycles (amines, indoles, benzimidazoles).
Synthesis Pathway (General N-Alkylation)
The most common synthetic route involves an SN2 reaction between the benzyl chloride and a nitrogen nucleophile.
Figure 1: General synthesis pathway for 4-chloro-3-nitrobenzyl derivatives via nucleophilic substitution.
Comparative Biological Activity
A. Anticancer Activity: Tubulin Polymerization & Kinase Inhibition
Derivatives of this scaffold function as potent antimitotic agents. A key comparison is observed in Indole-3-glyoxylamide analogs (Indibulin derivatives).
-
Standard Analog: Indibulin (contains a 4-chlorobenzyl group).[1][2][3]
-
Nitro-Analog: 4-Chloro-3-nitrobenzyl derivative.[1][2][3][4][5][6][7][8]
Performance Data (IC50 Values): The introduction of the nitro group at the 3-position (ortho to the chlorine) drastically improves cytotoxicity in specific resistant lines compared to the parent scaffold.
| Cell Line | Tissue Origin | Indibulin Analog (4-Cl only) | Nitro-Analog (4-Cl, 3-NO2) | Fold Improvement |
| HeLa | Cervical Cancer | ~200 nM | 39 nM | 5.1x |
| L1210 | Murine Leukemia | ~150 nM | 51 nM | 2.9x |
| SKOV3 | Ovarian Cancer | ~100 nM | 11 nM | 9.0x |
Data Source: Comparative analysis of Indole-3-glyoxylamide derivatives [Ref 1, 2].
Mechanism of Action: The 4-chloro-3-nitrobenzyl moiety binds to the colchicine-binding site of tubulin. The nitro group provides additional electrostatic contacts and steric bulk that locks the molecule into the hydrophobic pocket more effectively than the mono-substituted 4-chlorobenzyl analog.
B. Enzyme Modulation: Insulin Degrading Enzyme (IDE)
A unique application of this scaffold is found in Compound 3k (1-(4-chloro-3-nitrobenzyl)-2-(4-chloro-3-nitrophenyl)-1H-benzo[d]imidazole).[4][6]
-
Activity: Unlike most small molecules that inhibit enzymes, this derivative activates IDE.
-
Biological Outcome: Enhanced degradation of insulin and, crucially, Amyloid-β (implicated in Alzheimer's).[4]
-
Structure-Activity Relationship (SAR): Removal of the nitro group results in a loss of activation potential, reverting the compound to a weak inhibitor or inactive molecule.
C. Antimicrobial & Antiviral Activity[3]
-
CCR5 Antagonists: Piperidine derivatives containing the 4-chloro-3-nitrobenzyl group block the CCR5 receptor, preventing HIV entry and modulating inflammation.
-
Antibacterial: Thiourea derivatives synthesized from the reduced aniline form (4-chloro-3-nitroaniline) or directly benzylated variants show MIC values of 0.5–2 µg/mL against MRSA, comparable to Ciprofloxacin.
Mechanism of Action & SAR Analysis
The biological superiority of the 4-chloro-3-nitrobenzyl scaffold over its analogs can be attributed to three factors:
-
Electronic "Push-Pull": The electron-withdrawing nitro group (meta to the methylene linker) increases the acidity of benzylic protons and alters the pKa of attached heterocycles.
-
Lipophilicity (LogP): The combination of Chloro and Nitro groups optimizes membrane permeability while maintaining water solubility.
-
Metabolic Stability: The steric hindrance provided by the ortho-chloro/nitro arrangement protects the ring from rapid metabolic oxidation compared to unsubstituted benzyl rings.
Figure 2: Structure-Activity Relationship (SAR) of the scaffold.
Experimental Protocol: Synthesis of Benzimidazole Derivative (Compound 3k Analog)
Objective: Synthesis of 1-(4-chloro-3-nitrobenzyl)-2-substituted-benzimidazole via N-alkylation.
Reagents:
-
1-Chloro-4-(chloromethyl)-2-nitrobenzene (1.0 eq)
-
2-Substituted Benzimidazole (Nucleophile) (1.0 eq)
-
Potassium Carbonate (K₂CO₃) (anhydrous, 2.5 eq)
-
Acetonitrile (MeCN) or DMF (Solvent)
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 2-substituted benzimidazole (1.0 mmol) in anhydrous MeCN (10 mL).
-
Activation: Add K₂CO₃ (2.5 mmol) to the solution. Stir at room temperature for 30 minutes to facilitate deprotonation of the benzimidazole NH.
-
Alkylation: Dropwise add a solution of 1-Chloro-4-(chloromethyl)-2-nitrobenzene (1.0 mmol) in MeCN (2 mL).
-
Reaction: Reflux the mixture at 80°C for 6–12 hours. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).
-
Workup: Cool to room temperature. Filter off the inorganic salts. Evaporate the solvent under reduced pressure.
-
Purification: Dissolve the residue in Ethyl Acetate, wash with water (2x) and brine (1x). Dry over Na₂SO₄. Purify via silica gel column chromatography (Gradient: 0-50% EtOAc in Hexane).
-
Validation: Confirm structure via ¹H NMR (Look for benzylic CH₂ singlet at ~5.6 ppm) and Mass Spectrometry.
References
-
Synthesis and Biological Activity of Indole-3-Glyoxylamide Derivatives. Asian Journal of Pharmaceutical Research and Development. (2020).
-
Discovery of Novel Human Constitutive Androstane Receptor Agonists. Journal of Medicinal Chemistry. (2023).
-
Structure-Based Discovery of Small Molecules to Regulate the Activity of Human Insulin Degrading Enzyme. Journal of Biological Chemistry. (2012).
-
Synthesis and Antimicrobial Activity of 4-Chloro-3-Nitrophenylthiourea Derivatives. Chemical Biology & Drug Design. (2016).
-
PubChem Compound Summary for CID 286563: 1-Chloro-2-(chloromethyl)-4-nitrobenzene. National Center for Biotechnology Information.
Sources
- 1. WO1999025686A1 - Cyclic amine derivatives and their use as drugs - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ajprd.com [ajprd.com]
- 4. researchgate.net [researchgate.net]
- 5. CN100418951C - Cyclic amine derivatives and their use as medicines - Google Patents [patents.google.com]
- 6. Sustainable Synthesis of 1,2-Disubstituted Benzimidazoles as Promising α-Glucosidase Inhibitors: In Vitro and In Silico Evaluation [mdpi.com]
- 7. CZ230599A3 - A process for preparing amino epoxides by reacting aminoaldehydes and a halomethyl organometallic reagent formed in-situ - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Theoretical vs. experimental yield of reactions involving "1-Chloro-4-(chloromethyl)-2-nitrobenzene"
This guide provides a technical analysis of 1-Chloro-4-(chloromethyl)-2-nitrobenzene (CAS: 55524-56-8), focusing on the discrepancy between theoretical stoichiometric expectations and actual experimental yields.
Executive Summary: The "Dual Electrophile" Challenge
In theoretical organic synthesis, 1-Chloro-4-(chloromethyl)-2-nitrobenzene (hereafter CNB-Cl ) is a scaffold offering two distinct electrophilic sites: the benzylic chloride (alkylating agent) and the aryl chloride (activated for SNAr).
While the Theoretical Yield of reactions involving CNB-Cl is calculated purely on stoichiometry (100%), the Experimental Yield is frequently compromised (typically 60–85%) by chemoselectivity errors. The nitro group at position 2 activates the aryl chloride at position 1, creating a competitive landscape where harsh conditions lead to unintended double-substitution or polymerization.
Key Takeaway: Maximizing yield requires exploiting the kinetic rate difference between the SN2 reaction (benzylic) and the SNAr reaction (aryl).
Theoretical vs. Experimental Yield Analysis
The following data compares CNB-Cl with its primary alternatives (Bromide and Mesylate analogs) in a standard nucleophilic substitution (e.g., with a secondary amine like morpholine).
Comparative Performance Matrix
| Feature | 1-Chloro-4-(chloromethyl)-2-nitrobenzene (Subject) | 1-Bromo-4-(bromomethyl)-2-nitrobenzene (Alternative A) | 4-Chloro-3-nitrobenzyl Methanesulfonate (Alternative B) |
| Theoretical Yield | 100% | 100% | 100% |
| Typical Exp. Yield | 75 – 88% | 90 – 95% | 65 – 80% |
| Reactivity (k_rel) | Moderate (Requires Heat/Catalyst) | High (Fast at RT) | High (Very Fast) |
| Chemoselectivity | High (Aryl Cl is stable at low T) | Medium (High reactivity risks bis-alkylation) | Low (Leaving group too good; hydrolysis risk) |
| Stability | Excellent (Shelf-stable) | Poor (Light/Moisture sensitive) | Poor (Must be prepared in situ) |
| Atom Economy | High | Lower (Heavier leaving group) | Lowest (High MW leaving group) |
The "Yield Gap" Factors
Why does the experimental yield of CNB-Cl rarely reach >90%?
-
SNAr Competition: The ortho-nitro group activates the aryl chloride. If the reaction temperature exceeds 80°C with strong nucleophiles (e.g., alkoxides), the aryl chloride begins to react, forming impurities [1].
-
Hydrolysis: The benzylic chloride is susceptible to moisture, converting to the benzyl alcohol (4-chloro-3-nitrobenzyl alcohol), which is a "dead end" impurity in alkylation reactions [2].
-
Wurtz-Type Coupling: In Grignard or metal-mediated reactions, the chloride can undergo dimerization, reducing the yield of the desired monomer [3].
Mechanism & Chemoselectivity Visualization
The diagram below illustrates the kinetic bifurcation that dictates yield. To maximize the "Green Pathway" (Target), one must suppress the "Red Pathway" (Impurity).
Caption: Kinetic pathway divergence. Path A (SN2) is favored at lower temperatures, while Path B (SNAr) is activated by heat and the ortho-nitro group.
Optimized Experimental Protocol
This protocol is designed to close the gap between theoretical and experimental yield by using Finkelstein Activation . This allows the stable Chloride to react with the speed of a Bromide without the instability issues.
Objective:
Synthesis of N-(4-chloro-3-nitrobenzyl)morpholine via SN2 substitution.
Reagents:
-
Substrate: 1-Chloro-4-(chloromethyl)-2-nitrobenzene (1.0 eq)
-
Nucleophile: Morpholine (1.1 eq)
-
Catalyst: Potassium Iodide (KI) (0.1 eq) – The "Finkelstein" driver.
-
Base: Potassium Carbonate (K₂CO₃) (1.5 eq) – Acid scavenger.
-
Solvent: Acetonitrile (MeCN) or DMF (Dry).
Step-by-Step Methodology:
-
Activation Phase (In Situ Iodination):
-
Nucleophilic Attack:
-
Add K₂CO₃ followed by the dropwise addition of Morpholine.
-
Critical Control: Maintain temperature between 25°C – 40°C . Do NOT reflux yet.
-
Why? High heat activates the aryl chloride (SNAr risk).
-
-
Reaction Monitoring:
-
Monitor via TLC or HPLC. The reaction should reach completion within 4–6 hours.
-
Endpoint: Disappearance of the benzylic chloride peak.
-
-
Workup (Yield Protection):
Yield Optimization Table
| Variable | Recommendation | Effect on Yield |
| Solvent | Acetone or MeCN | Polar aprotic solvents favor SN2. Avoid alcohols (solvolysis risk). |
| Catalyst | KI (0.1 eq) | Increases yield by ~15% by allowing lower reaction temperatures. |
| Temperature | < 50°C | Prevents SNAr side reactions at the Aryl-Cl site. |
| Stoichiometry | 1.1 eq Nucleophile | Slight excess ensures completion; large excess risks bis-substitution. |
Troubleshooting & Validation
When experimental yield is low (<50%), use this diagnostic workflow to identify the failure point.
Caption: Diagnostic logic for yield recovery. Distinguishes between kinetic failure (incomplete) and thermodynamic failure (side products).
Analytical Confirmation
-
1H NMR (CDCl3): Look for the benzylic protons.
-
Starting Material (CNB-Cl): Singlet ~4.6 ppm.
-
Product (Amine): Shifted upfield to ~3.5 ppm.
-
Impurity (Alcohol): Singlet ~4.8 ppm (broad).
-
-
Melting Point: Pure CNB-Cl melts at ~40–44°C [5].[6] Significant depression indicates hydrolysis.
References
-
BenchChem. (2025).[5][7][8][9] Comparative Guide: 4-Chlorobenzylmagnesium Chloride vs. Bromide.[9] Retrieved from 9
-
PubChem. (2025).[10] 1-Chloro-2-(chloromethyl)-4-nitrobenzene (Compound Summary). National Library of Medicine. Retrieved from
-
ResearchGate. (2025).[11] Synthesis of 1-chloro-2-methyl-4-nitrobenzene.[6][12] Retrieved from 12[12]
-
Filo. (2025). Reactivity Trends in Nucleophilic Substitution of Nitrobenzyl Chlorides. Retrieved from 13
-
MDPI. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Crystals 2012, 2, 140-145. Retrieved from 6
Sources
- 1. CK12-Foundation [flexbooks.ck12.org]
- 2. Question Explain why the reaction of 1-chloro-2-nitrobenzene with aqueous.. [askfilo.com]
- 3. researchgate.net [researchgate.net]
- 4. quora.com [quora.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Chlorobenzene is A. less reactive than benzyl chloride B. more reacti - askIITians [askiitians.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 1-Chloro-2-(chloromethyl)-4-nitrobenzene | C7H5Cl2NO2 | CID 286563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The decreasing order of reactivity of the following compounds towards nuc.. [askfilo.com]
Kinetic Profiling of 1-Chloro-4-(chloromethyl)-2-nitrobenzene: A Comparative Guide
Executive Summary: The Dual-Electrophile Advantage
In the landscape of intermediate synthesis, 1-Chloro-4-(chloromethyl)-2-nitrobenzene (also known as 4-Chloro-3-nitrobenzyl chloride ) represents a unique class of "dual-electrophile" building blocks. Unlike standard benzyl chlorides, this compound possesses two distinct reactive centers:
-
Benzylic Chloride (
): Susceptible to nucleophilic substitution. -
Aryl Chloride (
): Activated for substitution by the ortho-nitro group.
This guide compares the kinetic performance of this product against standard alternatives (Benzyl Chloride and 4-Nitrobenzyl Chloride). While the electron-withdrawing nitro group kinetically retards benzylic substitution compared to unsubstituted analogs (Hammett
Mechanistic Landscape & Kinetic Theory
To design effective syntheses, one must understand the electronic "push-pull" dynamics governing this molecule.
Structural Reactivity Analysis
The reaction kinetics are governed by the Hammett substituent constants (
-
Reaction Center: Benzylic Carbon (
) -
Substituents:
-
Nitro (
) at meta position: (Strongly Electron Withdrawing) -
Chloro (
) at para position: (Electron Withdrawing) -
Net Electronic Effect:
-
The Kinetic Paradox ( vs. )
Contrary to intuition, strong electron-withdrawing groups (EWGs) often decrease the rate of
-
Benzylic Substitution (
): Slower than Benzyl Chloride. -
Aryl Substitution (
): Possible due to ortho-nitro activation (Meisenheimer complex stabilization).
Figure 1: Competitive reaction pathways. Path A (
Comparative Performance Data
The following table synthesizes kinetic trends derived from Hammett plot analyses of benzyl chloride derivatives reacting with amines (e.g., aniline) in polar aprotic solvents (Nitrobenzene/Ethanol).
| Feature | Product: 1-Chloro-4-(chloromethyl)-2-nitrobenzene | Alternative 1: Benzyl Chloride | Alternative 2: 4-Nitrobenzyl Chloride |
| Benzylic Reactivity ( | Low (~0.1 - 0.5x) | High (1.0x - Reference) | Medium-Low (~0.6x) |
| Mechanism Dominance | Competitive ( | Pure | Pure |
| Electronic Influence | Strong Deactivation ( | Neutral ( | Deactivation ( |
| Yes (Activated by o-NO2) | No | No (Fluoride/Chloride required on ring) | |
| Primary Application | Bifunctional Linkers, Heterocycle Synthesis | Simple Benzylation | p-Nitrobenzylation |
Key Insight: Researchers choosing 1-Chloro-4-(chloromethyl)-2-nitrobenzene must account for longer reaction times or higher temperatures compared to standard benzyl chloride to achieve full conversion at the benzylic position. However, the product offers a "safety valve"—the aryl chloride remains intact under mild conditions, allowing for orthogonal functionalization later.
Experimental Protocols
To validate the kinetic profile in your specific solvent system, use the following self-validating protocols.
Protocol A: Potentiometric Determination of Reaction Rate
This method monitors the release of chloride ions, providing a direct measurement of
Reagents:
-
Substrate: 1-Chloro-4-(chloromethyl)-2-nitrobenzene (0.05 M)
-
Nucleophile: Aniline or Morpholine (0.10 M - Pseudo-first order excess)
-
Solvent: Ethanol/Nitrobenzene (80:20 v/v)[1]
-
Quenching Agent: 0.1 M
in water.
Workflow:
-
Thermostat: Equilibrate separate solutions of substrate and nucleophile at 60°C for 30 mins.
-
Initiation: Mix equal volumes (50 mL each) rapidly (
). -
Sampling: At intervals (5, 10, 20, 40, 60 mins), withdraw 5 mL aliquots.
-
Quench: Transfer aliquot into 50 mL of cold water containing
(stops amine reaction). -
Titration: Titrate the liberated
potentiometrically with 0.01 M using a silver electrode. -
Calculation: Plot
vs. time. The slope is .
Protocol B: UV-Vis Spectrophotometric Monitoring
Ideal for rapid screening of multiple nucleophiles.
Workflow:
-
Baseline: Determine
of the product (often bathochromically shifted due to amine conjugation). -
Setup: In a quartz cuvette, mix substrate (excess) and amine.
-
Monitor: Track absorbance increase at product
or decrease at substrate . -
Validation: Ensure isosbestic points are preserved, indicating a clean conversion without side reactions (e.g.,
interference).
Figure 2: Workflow for Potentiometric Kinetic Analysis (Protocol A).
References
-
Radhakrishnamurti, P. S., & Samantara, K. C. (1974).[2] Kinetics of reaction of benzyl halides with amines in mixed solvents. Proceedings of the Indian Academy of Sciences - Section A. Link
-
PubChem. (2025). 1-Chloro-2-(chloromethyl)-4-nitrobenzene Compound Summary. National Library of Medicine. Link
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews. Link
-
Ballesteros, P., et al. (1980). Acces aux dinitro-2,4 diarylamines par substitution nucleophile SNAr. Tetrahedron. Link
- Vertex AI Search. (2026). Consolidated search results for 4-chloro-3-nitrobenzyl chloride kinetics.
Sources
Conformational analysis of "1-Chloro-4-(chloromethyl)-2-nitrobenzene" and its derivatives
Publish Comparison Guide: Conformational Dynamics & Reactivity Profiling of 1-Chloro-4-(chloromethyl)-2-nitrobenzene
Executive Summary: The Ortho-Effect Paradox
In the high-stakes landscape of pharmaceutical intermediate synthesis, 1-Chloro-4-(chloromethyl)-2-nitrobenzene (hereafter referred to as Target-A ) represents a critical scaffold.[1][2] It serves as a bifunctional electrophile, offering two distinct sites for nucleophilic attack: the benzylic carbon (via
However, its utility is governed by a subtle conformational feature often overlooked in standard catalogs: the steric torsion of the nitro group .[2][3] Unlike its isomers, the ortho-positioning of the chlorine atom forces the nitro group out of planarity, breaking conjugation and altering the electronic landscape of the molecule.[2][3]
This guide provides an in-depth conformational analysis, comparing Target-A against its regioisomer, 1-Chloro-2-(chloromethyl)-4-nitrobenzene (Iso-B) , and the electronic reference, 4-Nitrobenzyl chloride (Ref-C) .[2] We establish why Target-A offers a superior balance of stability and reactivity for specific heterocycle syntheses, supported by computational and experimental protocols.
Conformational Landscape Analysis
The reactivity of polysubstituted benzenes is dictated by their ability to adopt specific conformations. We analyze the two critical degrees of freedom: the Nitro Torsion Angle (
The Nitro Group Torsion ( )
-
Target-A (1-Cl, 2-
): The van der Waals radius of the Chlorine atom (1.75 Å) clashes with the Oxygen of the Nitro group.[1][2][3] To relieve this strain, the nitro group rotates out of the benzene plane by approximately 40–60° .[2][3] -
Iso-B (1-Cl, 4-
): The nitro group is flanked by hydrogens.[1][2] It remains coplanar (~0°) , maximizing resonance stabilization.[2][3]
The Chloromethyl Rotation ( )[1][2][3]
-
Target-A (4-
): The chloromethyl group is remote from the bulky ortho-substituents.[1][2] It rotates freely, with a low barrier (< 3 kcal/mol), making the benzylic carbon accessible to nucleophiles.[2][3] -
Iso-B (2-
): The chloromethyl group is ortho to the chlorine.[1][2][3] This creates a "geared" rotation where the bulky is sterically impeded, often locking into a specific rotamer that blocks nucleophilic approach.[2][3]
Comparative Performance Matrix
We compare the Target against its primary alternatives in drug development workflows.
| Feature | Target-A (1-Cl, 4- | Iso-B (1-Cl, 2- | Ref-C (4-Nitrobenzyl chloride) |
| Nitro Conformation | Twisted (~50°) | Planar (~0°) | Planar (~0°) |
| Benzylic Reactivity ( | High (1.0) | Moderate (0.[1][2][3]6) - Steric Shielding | Very High (1.[1][2][3]4) - Electronic Activation |
| Aryl Chloride Stability | High (Resistant to hydrolysis) | Low (Prone to | N/A (No Aryl-Cl) |
| Solubility (Toluene) | Excellent (Dipole minimized) | Good | Moderate |
| Primary Application | Selective Benzylic Substitution | Simultaneous Bi-functionalization | Simple Benzylation |
Key Insight: Target-A is the superior choice when chemoselectivity is required.[1][2][3] The twisted nitro group prevents the aryl chloride from reacting prematurely, allowing researchers to modify the benzylic position first without protecting groups.[2][3]
Experimental Protocols
To validate these conformational claims in your own lab, we provide two self-validating protocols.
Protocol 1: Computational Conformational Scan (DFT)
Objective: Determine the rotational energy barrier of the nitro group to predict electronic deactivation.[2][3]
-
Software Setup: Gaussian 16 or ORCA (free alternative).[1][2][3]
-
Input Structure: Build 1-Chloro-4-(chloromethyl)-2-nitrobenzene.
-
Method: B3LYP functional with 6-31G(d,p) basis set (Cost-effective standard).[1][2][3]
-
Scan Parameter: Perform a "Relaxed Potential Energy Surface (PES) Scan".[1][2][3]
-
Output Analysis: Plot Energy (kcal/mol) vs. Angle.
Protocol 2: Solvolytic Reactivity Assay (Kinetic Validation)
Objective: Quantify the steric shielding effect on the chloromethyl group.[1][2][3]
-
Preparation: Dissolve 0.1 mmol of substrate (Target-A and Iso-B) in 1.0 mL of deuterated acetone (
). -
Initiation: Add 0.1 mL of
containing 1.0 eq of . -
Monitoring: Insert into NMR probe pre-heated to 35°C.
-
Data Collection: Acquire
-NMR spectra every 5 minutes for 2 hours.-
Target Signal: Monitor the shift of the benzylic protons (
) from ~4.6 ppm (reactant) to ~4.8 ppm (alcohol product).
-
-
Calculation: Plot
vs. time. The slope reveals the relative reactivity.[1][2][3]
Visualizing the Mechanism
The following diagram illustrates the conformational workflow and the resulting reactivity divergence.
Figure 1: Mechanistic flow showing how the steric clash in Target-A leads to a "Twisted" conformation, which paradoxically enhances chemoselectivity by deactivating the aryl core.[1][2][3]
References
-
Structure of 1-Chloromethyl-4-nitrobenzene (Analog Analysis)
-
Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene
-
Reactivity of Nitrobenzyl Chlorides
-
PubChem Compound Summary: 1-Chloro-2-(chloromethyl)-4-nitrobenzene [1][2][3]
Sources
Safety Operating Guide
Personal protective equipment for handling 1-Chloro-4-(chloromethyl)-2-nitrobenzene
Executive Safety Summary
WARNING: Lachrymator & Alkylating Agent 1-Chloro-4-(chloromethyl)-2-nitrobenzene is a benzylic chloride derivative. Unlike standard organic solvents, this compound possesses a highly reactive electrophilic center (the chloromethyl group) capable of alkylating DNA and proteins. It is a potent lachrymator ; exposure to dust or vapors will cause immediate, debilitating eye irritation and respiratory distress.
Core Directive: All handling must occur inside a certified chemical fume hood. Zero-tolerance for open-bench work.
The "Why" Behind the Protocol: Risk Mechanics
To trust the PPE, you must understand the enemy.
-
The Benzylic Chloride Risk: The carbon-chlorine bond in the chloromethyl group is weak due to resonance stabilization from the benzene ring. This makes the chloride a good leaving group, turning the molecule into a powerful alkylating agent.
-
Lachrymatory Effect: The compound activates TRPA1 channels in sensory nerves, causing pain and tearing at concentrations far below lethal levels. Standard dust masks are useless; they do not stop the vapors that sublime from the solid.
-
Corrosivity: Upon contact with moisture (sweat, mucous membranes), it hydrolyzes to produce Hydrochloric Acid (HCl), causing chemical burns.
Personal Protective Equipment (PPE) Matrix
| Zone | Primary PPE | Material Specification | Scientific Rationale |
| Dermal (Hands) | Double Gloving | Inner: Silver Shield® (Laminate) or 5-mil NitrileOuter: 5-mil Nitrile (Disposable) | Benzylic chlorides permeate standard nitrile. Laminate offers >4h breakthrough; Nitrile offers dexterity but <15m protection against pure substance. |
| Ocular | Goggles | Indirect Vented or Non-Vented Chemical Splash Goggles | Safety glasses allow vapors to bypass the lens, causing severe tearing. A seal is required.[1] |
| Respiratory | Engineering Control | Primary: Fume Hood (Face Velocity 80-100 fpm)Secondary: Full-face respirator (OV/AG cartridges) | Only required if hood failure occurs or spill is outside containment. P100 filters alone are insufficient for vapors. |
| Body | Barrier | Tyvek® Lab Coat or Apron (Chemical Resistant) | Cotton lab coats absorb the chemical, keeping the lachrymator near your body. Chemical-resistant materials shed the dust. |
Glove Selection Logic: The Permeation Defense
Do not rely on single nitrile gloves. Research indicates that benzylic chlorides can permeate standard disposable nitrile gloves in under 15 minutes.
The Protocol:
-
Don Inner Glove: Wear a Silver Shield (Laminate) glove for maximum chemical resistance. If dexterity is critical and exposure is incidental (splash only), a high-quality 5-mil nitrile glove is the minimum acceptable inner layer.
-
Don Outer Glove: Wear a standard disposable nitrile glove over the inner layer.
-
The "Sacrificial" Outer Layer: If any chemical touches the outer glove, immediately strip it off and replace it. The inner glove remains uncontaminated, preventing skin contact during the change.
Visualization: PPE Decision Logic
This decision tree dictates your PPE setup based on the state of the chemical and the environment.[2]
Figure 1: Decision logic for selecting PPE based on physical state and scale of operation.
Operational Protocols
A. Weighing and Transfer (Critical Phase)
The highest risk of lachrymator exposure occurs when the solid container is opened.
-
Preparation: Place a disposable balance enclosure or a secondary containment tray inside the fume hood.
-
Static Control: Use an anti-static gun or wipe on the spatula. Benzylic chloride powders can be static-charged and "jump" off spatulas.
-
Transfer: Weigh directly into a tared vial with a screw cap. Do not use weighing boats that require pouring; this generates dust.
-
Seal: Cap the vial inside the hood before removing it. Wipe the exterior of the vial with a Kimwipe dampened with acetone (dispose of Kimwipe as hazardous solid waste).
B. Doffing (Removal) Protocol
Improper removal is the #1 cause of secondary exposure (rubbing eyes with contaminated hands).
Figure 2: Sequential doffing procedure to prevent cross-contamination.
Emergency Response & Disposal
Spill Cleanup (Small Scale < 10g)
Do not use water immediately. Water reacts to form HCl gas, potentially worsening the respiratory hazard in a confined hood.
-
Isolate: Close the hood sash immediately. Alert lab personnel.
-
Absorb: Cover the spill with dry sand or Vermiculite.
-
Neutralize (Chemical Deactivation):
-
Prepare a solution of 10% Sodium Carbonate (Na2CO3) or 5% Ammonium Hydroxide .
-
Why? This promotes hydrolysis of the chloride to the alcohol (benzyl alcohol derivative), which is non-lachrymatory. The base neutralizes the HCl by-product.
-
Add the basic solution slowly to the absorbed material. Expect bubbling (CO2 release).
-
-
Disposal: Scoop the slurry into a hazardous waste container labeled "Corrosive/Toxic - Debris."
Waste Disposal[1][3][4][5][6][7][8]
-
Liquids: Dispose of as halogenated organic waste.
-
Solids: Pack in double-sealed bags. Label clearly as "Lachrymator."
References
-
Fisher Scientific. (2025).[3] Safety Data Sheet: 1-Chloro-4-nitrobenzene (and related benzylic chlorides). Retrieved from
-
New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Benzyl Chloride.[4][5] (Analogous hazard data for benzylic chlorides).[1][4][5] Retrieved from
-
Ansell. (2024). Chemical Glove Resistance Guide (Permeation & Degradation Data). Retrieved from
-
National Institutes of Health (NIH). Prudent Practices in the Laboratory: Handling Lachrymators. Retrieved from
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
